Vhl-1
Description
Properties
bioactivity |
Antiviral |
|---|---|
sequence |
SISCGESCAMISFCFTEVIGCSCKNKVCYLN |
Origin of Product |
United States |
Foundational & Exploratory
The VHL Gene: A Master Regulator of Cellular Oxygen Sensing and Tumor Suppression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Von Hippel-Lindau (VHL) gene encodes a crucial tumor suppressor protein, pVHL, that plays a pivotal role in the cellular response to oxygen availability. As the substrate recognition component of an E3 ubiquitin ligase complex, pVHL is central to the degradation of Hypoxia-Inducible Factors (HIFs), master transcriptional regulators of genes involved in angiogenesis, glucose metabolism, and cell survival. Inactivation of the VHL gene leads to the constitutive stabilization of HIFs, even in the presence of oxygen, driving the hypervascular tumor phenotype characteristic of VHL disease and a majority of sporadic clear cell renal cell carcinomas. This technical guide provides a comprehensive overview of the VHL gene's function, its mechanism of action in the VHL-HIF pathway, and its emerging HIF-independent roles. It is intended to serve as a detailed resource for researchers and professionals in drug development, offering insights into the molecular biology of VHL and the experimental methodologies used to investigate its function.
Introduction to the VHL Gene
The VHL gene, located on the short arm of chromosome 3 (3p25.3), is a tumor suppressor gene that is mutated in the autosomal dominant hereditary cancer syndrome, Von Hippel-Lindau disease.[1] This disease predisposes individuals to the development of a variety of benign and malignant tumors, including hemangioblastomas of the central nervous system and retina, clear cell renal cell carcinoma (ccRCC), pheochromocytomas, and pancreatic neuroendocrine tumors.[2] The VHL gene is also somatically inactivated in the majority of sporadic ccRCC cases.[3][4]
The protein product of the VHL gene, pVHL, is a key component of a multiprotein complex that functions as an E3 ubiquitin ligase.[5][6] This complex, often referred to as the VCB-Cul2 complex, is responsible for targeting specific proteins for degradation via the ubiquitin-proteasome pathway. The most well-characterized targets of the pVHL E3 ligase complex are the alpha subunits of Hypoxia-Inducible Factors (HIF-1α and HIF-2α).[7]
Molecular Biology of pVHL
The full-length pVHL protein is composed of 213 amino acids and has two main functional domains: a beta-domain and an alpha-domain.[8] The beta-domain is responsible for substrate recognition, directly binding to the hydroxylated HIF-α subunits.[9] The alpha-domain mediates the interaction with Elongin C, a component of the E3 ligase complex.[6]
The pVHL protein does not function in isolation. It forms a stable complex with Elongin B, Elongin C, Cullin-2 (Cul2), and Ring-box protein 1 (Rbx1) to form the functional E3 ubiquitin ligase.[6] In this complex:
-
pVHL acts as the substrate recognition subunit.
-
Elongin C and Elongin B form a stable heterodimer that binds to pVHL and Cul2, acting as an adaptor.
-
Cullin-2 serves as a scaffold protein, bringing together the substrate-recognition component (pVHL) and the catalytic component (Rbx1).
-
Rbx1 is a RING finger protein that recruits the E2 ubiquitin-conjugating enzyme, which carries activated ubiquitin.
This modular architecture allows for the precise targeting of specific substrates for ubiquitination and subsequent degradation by the 26S proteasome.
The VHL-HIF Signaling Pathway: A Tightly Regulated Oxygen Sensing Mechanism
The primary and most studied function of pVHL is its role in the regulation of HIF-α subunits. This pathway is a critical cellular oxygen-sensing mechanism.
Normoxic Conditions: HIF-α Degradation
Under normal oxygen concentrations (normoxia), HIF-α subunits are continuously produced but are rapidly degraded, resulting in a very short half-life of less than 5 minutes.[2][10] This rapid degradation is orchestrated by a series of post-translational modifications:
-
Prolyl Hydroxylation: Specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-α are hydroxylated by a family of enzymes called prolyl hydroxylase domain enzymes (PHDs).[3] This reaction requires oxygen, iron (Fe2+), and 2-oxoglutarate as co-substrates.
-
pVHL Recognition: The hydroxylated proline residues create a binding site for the beta-domain of the pVHL protein.[11]
-
Ubiquitination: The binding of pVHL to hydroxylated HIF-α brings the E3 ligase complex into proximity with the HIF-α subunit. The E2 ubiquitin-conjugating enzyme, recruited by Rbx1, then transfers ubiquitin molecules to lysine residues on the HIF-α protein, leading to polyubiquitination.
-
Proteasomal Degradation: The polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the HIF-α protein.[12]
VHL-mediated degradation of HIF-α under normoxic conditions.
Hypoxic Conditions: HIF-α Stabilization
Under low oxygen concentrations (hypoxia), the activity of the PHD enzymes is inhibited due to the lack of their essential co-substrate, oxygen.[13] This leads to:
-
No Prolyl Hydroxylation: HIF-α is not hydroxylated.
-
No pVHL Binding: Without the hydroxylated proline residues, pVHL cannot recognize and bind to HIF-α.
-
HIF-α Stabilization and Accumulation: The un-hydroxylated HIF-α is stable and accumulates in the cell.
-
Dimerization and Nuclear Translocation: Stabilized HIF-α translocates to the nucleus and dimerizes with its constitutively expressed binding partner, HIF-β (also known as ARNT).
-
Transcriptional Activation: The HIF-α/HIF-β heterodimer binds to specific DNA sequences called Hypoxia Response Elements (HREs) in the promoter regions of target genes. This binding, along with the recruitment of co-activators like p300/CBP, initiates the transcription of genes that promote adaptation to hypoxia. These include genes involved in:
-
Angiogenesis: Vascular Endothelial Growth Factor (VEGF)
-
Erythropoiesis: Erythropoietin (EPO)
-
Glucose Metabolism: Glucose Transporter 1 (GLUT1) and various glycolytic enzymes
-
Cell Survival and Proliferation: Transforming Growth Factor-alpha (TGF-α)
-
HIF-α stabilization and activation under hypoxic conditions.
HIF-Independent Functions of pVHL
While the regulation of HIF-α is the most critical tumor suppressor function of pVHL, emerging evidence suggests that pVHL has several HIF-independent roles. These functions are diverse and contribute to the overall tumor-suppressive activity of pVHL. Some of the notable HIF-independent functions include:
-
Regulation of the Extracellular Matrix: pVHL is involved in the assembly and deposition of the fibronectin extracellular matrix.
-
Maintenance of the Primary Cilium: pVHL plays a role in the formation and function of the primary cilium, a sensory organelle involved in cell signaling.
-
Microtubule Stability: pVHL can bind to and stabilize microtubules, which are important for cell structure, division, and intracellular transport.
-
Regulation of p53: pVHL can interact with and stabilize the tumor suppressor p53.[14]
-
Control of Cell Proliferation and Apoptosis: pVHL can influence cell cycle progression and apoptosis through interactions with various proteins, including atypical protein kinase C (aPKC) and RNA polymerase II subunits.[2]
Quantitative Data
The following tables summarize key quantitative data related to VHL function and its clinical relevance.
| Parameter | Value | Reference |
| HIF-1α Half-life (Normoxia) | < 5 minutes | [2][10] |
| HIF-1α Half-life (Hypoxia or VHL-null) | 3-4 hours | [15] |
| Binding Affinity (pVHL-HIF-1α peptide) | ~5.92 ± 0.38 kcal/mol (computational) | [5] |
| Increase in Binding Affinity upon Hydroxylation | ~1000-fold | [5] |
Table 1: Kinetic and Thermodynamic Parameters of the VHL-HIF Interaction
| Tumor Type | Prevalence of VHL Gene Alterations | References |
| Sporadic Clear Cell Renal Cell Carcinoma (ccRCC) | Mutations: ~59-75%, LOH: ~89% | [16][3][4] |
| Sporadic Papillary RCC | Mutations: ~5% | [16] |
| Sporadic Chromophobe RCC | Mutations: ~3% | [16] |
| Hemangioblastomas (VHL disease) | >70% of individuals | [17] |
| Retinal Hemangioblastomas (VHL disease) | ~60% of individuals | [18] |
| Pheochromocytomas (VHL disease) | ~10-20% of individuals | [18] |
| Pancreatic Neuroendocrine Tumors (VHL disease) | ~9-17% of individuals | [18] |
Table 2: Prevalence of VHL Gene Alterations and Associated Tumors
Key Experimental Methodologies
The elucidation of the VHL-HIF pathway has been made possible through a variety of experimental techniques. This section provides an overview of the core methodologies used to study VHL function.
Co-Immunoprecipitation (Co-IP) to Demonstrate Protein-Protein Interactions
Co-IP is a fundamental technique used to identify and validate the interaction between pVHL and its binding partners, such as HIF-1α and components of the E3 ligase complex.[13][19]
Principle: An antibody specific to a "bait" protein (e.g., HIF-1α) is used to pull down the bait protein from a cell lysate. If the bait protein is interacting with a "prey" protein (e.g., pVHL), the prey protein will also be pulled down in the complex. The presence of the prey protein is then detected by Western blotting.
General Protocol Outline:
-
Cell Lysis: Cells are lysed in a non-denaturing buffer that preserves protein-protein interactions. Protease and phosphatase inhibitors are included to prevent protein degradation.
-
Pre-clearing: The lysate is incubated with beads (e.g., Protein A/G agarose) to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to the bait protein. This is followed by the addition of Protein A/G beads, which bind to the antibody, forming an antibody-protein-bead complex.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in a denaturing sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the prey protein.
References
- 1. Improved detection of germline mutations in the von Hippel-Lindau disease tumor suppressor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Prevalence of von Hippel-Lindau gene mutations in sporadic renal cell carcinoma: results from the Netherlands cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of VHL Gene Alterations and their Relationship to Clinical Parameters in Sporadic Conventional Renal Cell Carcinoma | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. Quantifying the binding interaction between the hypoxia-inducible transcription factor and the von Hippel Lindau suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Von Hippel-Lindau Disease (PDQ®) - NCI [cancer.gov]
- 7. Hypoxia inducible factor-alpha binding and ubiquitylation by the von Hippel-Lindau tumor suppressor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. JNK1 participates in the VHL-independent HIF-1α degradation pathway by regulating Hsp90/Hsp70 turnover and the HDAC6-dependent chaperone activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Von Hippel-Lindau Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 13. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 14. Test Description [mgp.upmc.com]
- 15. researchgate.net [researchgate.net]
- 16. Prevalence and clinical significance of VHL mutations and 3p25 deletions in renal tumor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HIF-1α-related Assays (Hypoxia) | Proteintech [ptglab.com]
- 18. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® Luciferase and the GloMax® Discover System [promega.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the von Hippel-Lindau Protein (pVHL): Structure, Domains, and Core Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The von Hippel-Lindau (VHL) tumor suppressor protein, pVHL, is a critical component of the cellular oxygen-sensing machinery and plays a pivotal role in preventing the development of various cancers.[1] Germline mutations in the VHL gene are the cause of von Hippel-Lindau disease, a hereditary cancer syndrome that predisposes individuals to a variety of tumors, including clear cell renal cell carcinomas (ccRCCs), hemangioblastomas of the central nervous system and retina, and pheochromocytomas.[2] Somatic inactivation of the VHL gene is also a frequent event in sporadic ccRCC.[1]
At the molecular level, pVHL functions as the substrate recognition component of an E3 ubiquitin ligase complex.[3] This complex, known as the VCB-Cul2 complex, targets specific proteins for ubiquitination and subsequent degradation by the proteasome. The most well-characterized substrate of pVHL is the alpha subunit of the hypoxia-inducible factor (HIF-α) transcription factor.[3][4] By regulating HIF-α levels, pVHL controls the cellular response to changes in oxygen availability. In addition to its central role in the HIF pathway, pVHL has several HIF-independent functions, including roles in extracellular matrix assembly, microtubule stability, and the regulation of apoptosis.[5][6]
This technical guide provides a comprehensive overview of the structure and domains of the pVHL protein, its key interactions, and the experimental methodologies used to study its function.
pVHL Protein Structure and Domains
The full-length human pVHL protein consists of 213 amino acids and has a molecular weight of approximately 24-30 kDa.[1] However, a shorter, 19 kDa isoform (pVHL19) resulting from an internal translation start site at methionine 54 is also expressed and is biologically active.[6] The protein is organized into distinct functional domains: an N-terminal acidic domain, a central β-domain, and a C-terminal α-domain.
| Domain | Amino Acid Range | Key Features and Functions |
| Acidic Domain | 1-54 | Present in the full-length pVHL30 isoform; its precise function is still under investigation but may be involved in regulating protein-protein interactions.[6] |
| β-Domain | 63-155 | Composed of a seven-stranded β-sandwich, this domain is responsible for substrate recognition, most notably the binding of hydroxylated HIF-α.[6][7] It contains a hydrophobic core that accommodates the hydroxyproline residue of HIF-α.[7] Specific regions within this domain, such as amino acids 104-123, are also involved in interactions with other proteins like protein kinase Cδ.[8][9] |
| α-Domain | 156-193 | Consists of three α-helices and is primarily responsible for the interaction with Elongin C, a key component of the VCB-Cul2 E3 ligase complex.[3][6] The region spanning amino acids 157-172 is particularly critical for this interaction.[10] |
Core Signaling Pathway: The VHL/HIF Axis
The canonical function of pVHL is to regulate the stability of HIF-α subunits (HIF-1α and HIF-2α) in an oxygen-dependent manner. This pathway is crucial for cellular adaptation to hypoxia.
Normoxia (Normal Oxygen Levels)
Under normoxic conditions, specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification creates a binding site for the β-domain of pVHL. The binding of pVHL to hydroxylated HIF-α recruits the other components of the E3 ligase complex: Elongin B, Elongin C, Cullin-2 (Cul2), and RING-box protein 1 (Rbx1). This complex then polyubiquitinates HIF-α, marking it for rapid degradation by the 26S proteasome. This prevents the transcription of hypoxia-inducible genes.
Hypoxia (Low Oxygen Levels)
In hypoxic conditions, the PHD enzymes are inactive due to the lack of their co-substrate, oxygen. As a result, HIF-α is not hydroxylated and is not recognized by pVHL. This leads to the stabilization and accumulation of HIF-α in the cytoplasm. Stabilized HIF-α then translocates to the nucleus, where it dimerizes with HIF-1β (also known as ARNT). The HIF-1α/HIF-1β heterodimer binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival.
Quantitative Analysis of pVHL Interactions
The interactions between pVHL and its binding partners have been quantified using various biophysical techniques. This data is crucial for understanding the affinity and specificity of these interactions and for the development of targeted therapies.
| Interacting Proteins | Technique | Binding Affinity (Kd) / IC50 | Reference |
| pVHL : HIF-1α (hydroxylated peptide) | Isothermal Titration Calorimetry (ITC) | 124 nM | [6] |
| Inhibitor : pVHL/HIF-1α interaction | Fluorescence Polarization | IC50: 2.0 µM to 102 µM | [11] |
| cyclo-CRLIIF : HIF-1α PAS-B domain | Microscale Thermophoresis (MST) | 3.8 µM | [3] |
| cyclo-CKLIIF : HIF-1α PAS-B domain | Microscale Thermophoresis (MST) | 2.6 µM | [3] |
| cyclo-CKLIIF : HIF-2α PAS-B domain | Microscale Thermophoresis (MST) | 2.2 µM | [3] |
Key Experimental Protocols
Studying the function of pVHL involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect pVHL-Protein Interactions
This protocol is designed to verify the interaction between pVHL and a putative binding partner in a cellular context.
Materials:
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Antibody against pVHL (for immunoprecipitation)
-
Antibody against the putative interacting protein (for Western blotting)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the whole-cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against pVHL to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Resuspend the beads in elution buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads and denature the proteins.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the putative interacting protein. A band corresponding to the expected molecular weight of the interacting protein confirms the interaction.
-
In Vitro Ubiquitination Assay
This assay is used to determine if a substrate protein is ubiquitinated by the pVHL E3 ligase complex in a controlled, cell-free system.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5)
-
Recombinant ubiquitin
-
Recombinant, purified VCB-Cul2 complex (containing pVHL, Elongin B, Elongin C, Cul2, and Rbx1)
-
Recombinant substrate protein (e.g., HIF-1α ODD)
-
ATP regeneration system (e.g., creatine kinase, creatine phosphate)
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE and Western blotting reagents
-
Antibody against the substrate protein or a tag
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP regeneration system, E1 enzyme, E2 enzyme, ubiquitin, and the VCB-Cul2 complex.
-
Initiate the reaction by adding the substrate protein.
-
Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate protein.
-
The appearance of higher molecular weight bands or a "smear" above the unmodified substrate band indicates polyubiquitination.
-
Conclusion
The von Hippel-Lindau protein is a multifaceted tumor suppressor with a well-established role in oxygen sensing through its regulation of HIF-α. Its modular domain structure allows for distinct interactions that are critical for its function as an E3 ubiquitin ligase. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the intricate biology of pVHL and to explore novel therapeutic strategies targeting the VHL pathway in cancer and other diseases. A deeper understanding of both the HIF-dependent and -independent functions of pVHL will be essential for the development of more effective and targeted treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. path.ox.ac.uk [path.ox.ac.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. CSDL | IEEE Computer Society [computer.org]
- 7. quora.com [quora.com]
- 8. Structure of an HIF-1alpha -pVHL complex: hydroxyproline recognition in signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. researchgate.net [researchgate.net]
- 11. rcsb.org [rcsb.org]
The VHL Signaling Pathway: A Technical Guide to its Core Function in Normoxia and Hypoxia
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The von Hippel-Lindau (VHL) tumor suppressor protein is the central regulator of the cellular response to oxygen availability. It functions as the substrate-recognition component of an E3 ubiquitin ligase complex, which targets the alpha subunits of Hypoxia-Inducible Factor (HIF) for proteasomal degradation. This process is exquisitely oxygen-dependent. In the presence of normal oxygen levels (normoxia), HIF-α is continuously destroyed, preventing the activation of hypoxia-response genes. Conversely, under low oxygen conditions (hypoxia), HIF-α is stabilized, enabling it to function as a master transcriptional regulator that orchestrates adaptation to the oxygen-deprived environment. Dysregulation of this pathway, often through mutations in the VHL gene, leads to constitutive HIF activation and is a key driver in the development of various cancers, most notably clear cell renal cell carcinoma (ccRCC).[1][2][3] This guide provides an in-depth technical overview of the VHL signaling pathway's core mechanics, presents key quantitative data, details relevant experimental protocols, and explores its implications for drug development.
The VHL Signaling Pathway: An Oxygen-Sensing Switch
The VHL pathway's primary role is to control the stability of the HIF-α transcription factor subunits (HIF-1α, HIF-2α, and HIF-3α).[2] The core of this regulation is a post-translational modification of HIF-α that is directly dependent on molecular oxygen.
VHL Pathway in Normoxia: The "HIF-α Destruction" State
Under normoxic conditions, constitutively expressed HIF-α subunits are targeted for immediate degradation by the proteasome.[1][4] This process is a multi-step enzymatic cascade.
-
Prolyl Hydroxylation: The critical oxygen-sensing step is mediated by a family of 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases known as prolyl hydroxylase domain proteins (PHDs), primarily PHD1, PHD2, and PHD3.[2][5] These enzymes utilize molecular oxygen to hydroxylate specific proline residues (Pro-402 and Pro-564 in HIF-1α) within the oxygen-dependent degradation domain (ODDD) of HIF-α.[6][7]
-
VHL Recognition: The hydroxylated proline residues create a binding site for the von Hippel-Lindau protein (pVHL).[8][9] pVHL itself is part of a larger E3 ubiquitin ligase complex, which includes Elongin B, Elongin C, Cullin 2, and RBX1.[6][10] pVHL functions as the substrate recognition component, binding directly to the hydroxylated HIF-α.[2][10]
-
Ubiquitination: Upon binding, the VHL E3 ligase complex polyubiquitinates HIF-α, tagging it for destruction.[4][6]
-
Proteasomal Degradation: The polyubiquitinated HIF-α is then recognized and rapidly degraded by the 26S proteasome, preventing it from accumulating in the cell.[1][11]
Caption: VHL-mediated degradation of HIF-α under normal oxygen conditions.
VHL Pathway in Hypoxia: The "HIF-α Stabilization" State
In a hypoxic environment, the lack of molecular oxygen, a critical substrate for PHD enzymes, inactivates them.[12] This simple but profound change completely alters the fate of HIF-α.
-
Inhibition of Hydroxylation: Without sufficient oxygen, PHDs cannot hydroxylate the proline residues on HIF-α.[13]
-
Evasion of VHL Recognition: Non-hydroxylated HIF-α is not recognized by pVHL.[1][8] Consequently, it is not ubiquitinated and evades proteasomal degradation.[4]
-
HIF-α Stabilization and Dimerization: The stable HIF-α protein accumulates in the cytoplasm and translocates to the nucleus.[4] In the nucleus, it dimerizes with its constitutively expressed binding partner, HIF-1β, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[2]
-
Transcriptional Activation: The HIF-α/HIF-β heterodimer binds to specific DNA sequences called Hypoxia Response Elements (HREs) in the promoter regions of target genes.[2][11] This complex then recruits transcriptional co-activators like p300/CBP, initiating the transcription of a wide array of genes that promote adaptation to hypoxia, including those involved in angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and cell survival.[2][11]
Caption: HIF-α stabilization and transcriptional activation under hypoxic conditions.
Quantitative Data Summary
The interactions within the VHL pathway have been quantified to understand the precise molecular switching mechanism.
Table 1: VHL-HIF Binding Affinity
This table highlights the dramatic change in binding affinity of the VHL complex (VCB) for HIF-1α, which is contingent on the hydroxylation of Proline-564. This difference of approximately 1000-fold underscores the switch-like nature of the oxygen-sensing mechanism.
| HIF-1α Peptide State | Binding Partner | Dissociation Constant (Kd) | Reference |
| Hydroxylated (Pro-564) | VCB Complex | ~33 nM | [14] |
| Non-hydroxylated | VCB Complex | ~34 µM | [14] |
Table 2: Protein Stability and Expression
This table summarizes the relative stability and expression levels of key proteins in the pathway under different oxygen and VHL functional states.
| Condition | Protein | Cellular Level / Stability | Consequence | Reference |
| Normoxia, VHL-proficient | HIF-1α | Very Low / Rapidly Degraded | No HRE gene activation | [4][8] |
| Hypoxia, VHL-proficient | HIF-1α | High / Stabilized | HRE gene activation | [1][8] |
| Normoxia, VHL-deficient | HIF-1α | High / Constitutively Stable | Constitutive HRE gene activation | [1] |
| Normoxia + VHL Inhibitor (VH298) | VHL Protein | Increased | Negative feedback on HIF-1α after initial stabilization | [15] |
| Normoxia + VHL Inhibitor (VH298) | VHL mRNA | Unchanged | Protein stabilization, not transcriptional upregulation | [15] |
| Normoxia + Proteasome Inhibitor (MG132) | Free Ubiquitin | Decreased | Depletion of ubiquitin pool leads to HIF-1α accumulation | [16] |
Key Experimental Protocols
Elucidating the VHL-HIF axis has relied on several key biochemical and cell biology techniques.
Co-Immunoprecipitation (Co-IP) for VHL-HIF-1α Interaction
This protocol is used to determine if pVHL and HIF-1α physically interact within the cell under specific conditions (e.g., normoxia vs. hypoxia).[4][9][17]
Objective: To isolate a specific protein (e.g., tagged HIF-1α) from a cell lysate and determine if its binding partner (e.g., pVHL) is co-isolated.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., COS-7 or HEK293T) in appropriate media.[4]
-
Transfect cells with expression vectors for tagged proteins, such as GAL4-HIF-1α and native pVHL.[4]
-
Incubate cells under normoxic (21% O₂) or hypoxic (e.g., 1% O₂) conditions for a specified duration (e.g., 6 hours).[4] To study degradation, a proteasome inhibitor like MG132 (20 µM) can be added before harvesting to allow the ubiquitinated protein to accumulate.[18]
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells on ice using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to preserve protein complexes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant containing soluble proteins.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with a non-specific IgG and protein A/G agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein (e.g., anti-GAL4 antibody) overnight at 4°C with gentle rotation.[4]
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the antibody-protein complex.
-
Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody against the "prey" protein (e.g., anti-VHL antibody) to detect its presence in the immunoprecipitated complex.[4]
-
Analyze a small fraction of the initial whole-cell extract ("input") to confirm the expression of both proteins in the cells.[4]
-
Caption: A simplified workflow for a Co-IP experiment to test VHL-HIF interaction.
In Vitro Ubiquitination Assay
This assay is designed to directly assess the E3 ligase activity of the VHL complex towards HIF-1α.[18]
Objective: To reconstitute the ubiquitination of HIF-1α in a cell-free system to confirm that VHL can directly mediate its modification.
Methodology:
-
Protein Expression and Purification:
-
Express and purify recombinant proteins: HIF-1α substrate, VHL-Elongin B-Elongin C (VBC) complex, E1 activating enzyme, E2 conjugating enzyme (e.g., Ubc5), and ubiquitin.
-
-
Reaction Setup:
-
Combine the purified components in a reaction buffer containing ATP.
-
For a typical reaction, incubate in vitro translated, ³⁵S-labeled HIF-1α with the VBC complex.[4]
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 30-37°C for a defined period (e.g., 60-90 minutes) to allow the enzymatic cascade to proceed.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE and autoradiography.
-
The appearance of higher molecular weight species of HIF-1α, corresponding to mono- and poly-ubiquitinated forms, indicates successful ubiquitination. A "laddering" pattern is characteristic of polyubiquitination.
-
Therapeutic Implications and Drug Development
The central role of the VHL/HIF axis in cancer and other diseases makes it a prime target for therapeutic intervention.[19][20]
-
VHL-Deficient Cancers (e.g., ccRCC): In cancers where VHL is lost, HIF-2α is often the key driver of tumor growth.[21] This has led to the development of small molecule inhibitors that specifically block the function of HIF-2α. Belzutifan is a first-in-class HIF-2α inhibitor that binds to HIF-2α and prevents its dimerization with HIF-1β, thereby blocking its transcriptional activity.[13][22] It is FDA-approved for treating patients with VHL disease-associated tumors.[21][23]
-
Ischemia and Anemia: In diseases characterized by insufficient blood flow or red blood cell production, activating the HIF pathway can be beneficial.[24] Drugs that inhibit the PHD enzymes mimic a hypoxic state, leading to the stabilization of HIF-α and the subsequent production of factors like erythropoietin (EPO) and VEGF. These "PHD inhibitors" are being developed and used to treat anemia associated with chronic kidney disease.[2]
The VHL signaling pathway represents a paradigm of cellular oxygen sensing. Its elegant, switch-like mechanism provides a robust system for controlling cellular metabolism, growth, and survival in response to fluctuating oxygen levels. A deep understanding of this pathway continues to fuel the development of novel and highly specific therapies for a range of human diseases.
References
- 1. research.aston.ac.uk [research.aston.ac.uk]
- 2. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Proteasomal Inhibition Attenuates Transcriptional Activity of Hypoxia-Inducible Factor 1 (HIF-1) via Specific Effect on the HIF-1α C-Terminal Activation Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIF-1alpha binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ubiquitination-of-hypoxia-inducible-factor-requires-direct-binding-to-the-domain-of-the-von-hippel-lindau-protein - Ask this paper | Bohrium [bohrium.com]
- 11. Determination of HIF-1α degradation pathways via modulation of the propionyl mark - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Quantifying the binding interaction between the hypoxia-inducible transcription factor and the von Hippel Lindau suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HIF-1α Upregulation due to Depletion of the Free Ubiquitin Pool - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ubiquitination Assay [bio-protocol.org]
- 19. m.youtube.com [m.youtube.com]
- 20. ovid.com [ovid.com]
- 21. Development of drugs targeting hypoxia‐inducible factor against tumor cells with VHL mutation: Story of 127 years - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
VHL Mutations in Renal Cell Carcinoma: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The von Hippel-Lindau (VHL) tumor suppressor gene is a critical gatekeeper in the pathogenesis of clear cell renal cell carcinoma (ccRCC), the most common and aggressive form of kidney cancer. Inactivation of the VHL gene, through mutation or hypermethylation, is the hallmark molecular event that initiates the development of the vast majority of these tumors. Understanding the intricacies of VHL mutations, their downstream signaling consequences, and the methodologies to detect and study them is paramount for researchers and drug development professionals dedicated to advancing the treatment of renal cell carcinoma. This in-depth technical guide provides a comprehensive overview of VHL mutations in ccRCC, from the fundamental molecular biology to the latest therapeutic strategies.
The VHL/HIF Signaling Axis: The Core of ccRCC Pathogenesis
The protein product of the VHL gene, pVHL, is a key component of an E3 ubiquitin ligase complex. The primary function of this complex is to target the alpha subunits of the hypoxia-inducible factor (HIF) family of transcription factors (primarily HIF-1α and HIF-2α) for proteasomal degradation under normal oxygen conditions (normoxia).[1][2]
In normoxic conditions, specific proline residues on HIF-α subunits are hydroxylated by prolyl hydroxylase domain enzymes (PHDs). This hydroxylation event creates a binding site for pVHL, leading to the ubiquitination and subsequent degradation of HIF-α.[1] This process effectively keeps HIF-α levels low, preventing the activation of hypoxia-responsive genes.
However, in hypoxic conditions or when the VHL gene is inactivated, HIF-α is not degraded and accumulates in the cell.[3] It then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of a multitude of target genes.[3] This transcriptional activation drives key cancer-associated processes, including:
-
Angiogenesis: Upregulation of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors, leading to the formation of new blood vessels that supply the tumor with nutrients and oxygen.
-
Metabolic Reprogramming: Increased expression of glucose transporters (e.g., GLUT1) and glycolytic enzymes, promoting a shift towards aerobic glycolysis (the Warburg effect).[4]
-
Cell Proliferation and Survival: Activation of pathways that promote cell growth and inhibit apoptosis.
The constitutive activation of the HIF pathway due to VHL inactivation is the central driver of ccRCC development and progression.
Signaling Pathway Diagram
Caption: The VHL/HIF signaling pathway under normal and hypoxic/VHL-deficient conditions.
Quantitative Data on VHL Mutations in ccRCC
VHL gene alterations are the most frequent genetic events in sporadic ccRCC.[5] The tables below summarize the quantitative data regarding the prevalence and types of VHL mutations and their correlation with clinical parameters.
Table 1: Prevalence of VHL Gene Alterations in Clear Cell Renal Cell Carcinoma
| Study Cohort/Reference | Number of Patients | VHL Mutation Frequency (%) | VHL Promoter Hypermethylation Frequency (%) | Combined Alteration Frequency (%) |
| Gnarra et al. (1994) | - | 33-57 | - | - |
| Herman et al. (1994) | - | - | 20 | - |
| Schraml et al. (2002)[6] | 151 | - | - | 45 |
| Young et al. (2008)[7] | 205 | 82.4 | 8.3 | 91 |
| The Cancer Genome Atlas (TCGA)[5] | - | 52.3 | - | >80 |
| Büscheck et al. (2020)[8] | 431 | 59.3 | - | - |
Table 2: Types of Somatic VHL Mutations in Clear Cell Renal Cell Carcinoma
| Mutation Type | Frequency (%) | Reference |
| Frameshift | 50 | [6] |
| Missense | 28 | [6] |
| Nonsense | 6 | [6] |
| Splice site | 9 | [6] |
| In-frame deletions/insertions | 5 | [6] |
| Large Deletions | - | [9] |
Note: Frequencies can vary between studies due to different patient cohorts and detection methodologies.
Table 3: Correlation of VHL Mutation Status with Clinicopathological Features in ccRCC
| Clinical Parameter | Association with VHL Mutation | Reference |
| Tumor Stage (pT3) | Significant association | [6] |
| Fuhrman Nuclear Grade | Significantly associated with certain mutation subtypes | [7] |
| Metastasis | Significantly associated with certain mutation subtypes | [7] |
| Patient Survival | Conflicting results; some studies show improved survival with VHL mutation, others show no significant association or worse survival with specific mutation types.[10][11][12][13] |
Experimental Protocols for VHL Mutation Analysis
VHL Gene Sequencing
Objective: To identify somatic mutations in the VHL gene from tumor tissue.
Methodology Overview: The standard method for VHL mutation analysis involves Polymerase Chain Reaction (PCR) amplification of the three exons of the VHL gene followed by Sanger sequencing. Next-Generation Sequencing (NGS) is also increasingly used for more comprehensive genomic analysis.[14][15][16]
Detailed Protocol (Sanger Sequencing):
-
DNA Extraction:
-
Excise a region of interest from a formalin-fixed paraffin-embedded (FFPE) tumor block or use fresh-frozen tumor tissue.
-
Extract genomic DNA using a commercially available kit (e.g., QIAamp DNA FFPE Tissue Kit or similar), following the manufacturer's instructions.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and assess its quality.
-
-
PCR Amplification:
-
Design primers flanking each of the three exons of the VHL gene.
-
Set up PCR reactions for each exon using a high-fidelity DNA polymerase. A typical reaction mixture (25 µL) includes:
-
100-200 ng of genomic DNA
-
10 pmol of each forward and reverse primer
-
0.2 mM of each dNTP
-
1X PCR buffer
-
1-2 units of Taq polymerase
-
-
Perform PCR with the following cycling conditions (example):
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (optimize for each primer pair)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 10 minutes
-
-
Verify the PCR products by running an aliquot on a 1.5% agarose gel.
-
-
PCR Product Purification:
-
Purify the PCR products to remove primers and dNTPs using a PCR purification kit or enzymatic methods (e.g., ExoSAP-IT).
-
-
Sanger Sequencing:
-
Set up sequencing reactions using the purified PCR products, a sequencing primer (either the forward or reverse PCR primer), and a BigDye Terminator Cycle Sequencing Kit.
-
Perform cycle sequencing.
-
Purify the sequencing products to remove unincorporated dyes.
-
Analyze the sequencing products on a capillary electrophoresis-based genetic analyzer (e.g., Applied Biosystems 3730xl).
-
-
Data Analysis:
-
Analyze the sequencing chromatograms using appropriate software (e.g., Chromas, FinchTV) and compare the patient's sequence to the VHL reference sequence (NCBI Reference Sequence: NG_008322.1) to identify any mutations.
-
Immunohistochemistry (IHC) for pVHL Expression
Objective: To assess the expression and localization of the pVHL protein in tumor tissue sections.
Methodology Overview: This protocol describes the detection of pVHL in FFPE kidney tissue sections using a chromogenic detection method.[17][18][19][20]
Detailed Protocol:
-
Tissue Preparation:
-
Cut 4-5 µm thick sections from an FFPE block of renal tumor tissue and mount them on positively charged slides.
-
Bake the slides at 60°C for 1 hour.
-
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2 x 5 minutes.
-
Rehydrate the sections through a graded series of ethanol: 100% (2 x 5 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature in the retrieval buffer.
-
Rinse with Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).
-
-
Blocking and Antibody Incubation:
-
Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide in methanol for 10-15 minutes.
-
Rinse with TBS/PBS.
-
Block non-specific binding by incubating with a blocking serum (e.g., 5% normal goat serum in TBS/PBS) for 30-60 minutes at room temperature.
-
Incubate with a primary antibody against pVHL (e.g., rabbit polyclonal or mouse monoclonal) at an optimized dilution (e.g., 1:100 to 1:500) in a humidified chamber overnight at 4°C.
-
-
Detection and Visualization:
-
Rinse with TBS/PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) for 30-60 minutes at room temperature.
-
Rinse with TBS/PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
-
Rinse with TBS/PBS.
-
Develop the color by incubating with a chromogen solution (e.g., 3,3'-diaminobenzidine - DAB) until the desired staining intensity is reached.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin to visualize the nuclei.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope. Positive pVHL staining is typically observed in the cytoplasm and nucleus of normal renal tubular cells. Loss of staining in tumor cells indicates pVHL inactivation.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for the analysis of VHL mutations and pVHL protein expression.
Functional Assays to Assess VHL Protein Activity
Several functional assays can be employed to investigate the biological consequences of VHL mutations.
-
HIF-1α Ubiquitination Assay: This in vitro assay directly measures the ability of a VHL mutant to ubiquitinate HIF-1α. It typically involves incubating recombinant HIF-1α, E1 and E2 ubiquitin-conjugating enzymes, ubiquitin, and the immunopurified wild-type or mutant pVHL complex. The ubiquitination of HIF-1α is then detected by western blotting.[21]
-
HIF-1α Stability Assay: In this cell-based assay, cells are transfected with constructs expressing wild-type or mutant VHL. The stability of endogenous or co-transfected HIF-1α is then assessed by western blotting after treatment with a protein synthesis inhibitor like cycloheximide. A functional pVHL will lead to rapid degradation of HIF-1α, while a non-functional mutant will result in its stabilization.
-
Co-immunoprecipitation (Co-IP): This technique is used to determine if a VHL mutant can still interact with its binding partners, such as Elongin C and HIF-1α. Cell lysates containing the VHL mutant are incubated with an antibody against VHL, and the resulting immunoprecipitate is analyzed by western blotting for the presence of the binding partners.
-
Reporter Gene Assay: A reporter construct containing a hypoxia-response element (HRE) driving the expression of a reporter gene (e.g., luciferase) is co-transfected with constructs expressing wild-type or mutant VHL. A functional pVHL will suppress the reporter activity by degrading HIF-α, while a non-functional mutant will lead to increased reporter gene expression.
Therapeutic Strategies Targeting the VHL Pathway
The central role of the VHL/HIF pathway in ccRCC has made it a prime target for drug development.
HIF-2α Inhibitors
Given that HIF-2α is the primary driver of tumorigenesis in VHL-deficient ccRCC, small molecule inhibitors targeting HIF-2α have emerged as a promising therapeutic strategy.[3]
-
Belzutifan (Welireg™): Belzutifan is a first-in-class, potent, and selective small molecule inhibitor of HIF-2α.[6] It works by binding to the PAS-B domain of HIF-2α, preventing its heterodimerization with HIF-1β and thereby blocking the transcription of HIF target genes.[6]
-
Clinical Efficacy: The LITESPARK-005 phase 3 clinical trial demonstrated that belzutifan significantly improved progression-free survival (PFS) and objective response rate (ORR) compared to everolimus in patients with advanced ccRCC who had previously received immunotherapy and VEGF-targeted therapy.[6][7][22] The final analysis of the study continued to show these benefits.[6]
-
Table 4: Key Efficacy Data from the LITESPARK-005 Trial (Belzutifan vs. Everolimus)
| Endpoint | Belzutifan | Everolimus | Hazard Ratio (95% CI) / p-value | Reference |
| Median Progression-Free Survival (PFS) | 5.6 months | 3.9 months | 0.75 (0.63-0.90); p<0.001 | [6] |
| Objective Response Rate (ORR) | 21.9% | 3.5% | - | [6] |
-
Other HIF-2α Inhibitors in Development: Several other HIF-2α inhibitors are currently in clinical development, including NKT2152, which has shown encouraging efficacy in heavily pretreated patients.[9]
Logical Relationship Diagram for VHL-Targeted Therapy
Caption: The logical framework for therapeutic targeting of the VHL/HIF pathway in ccRCC.
Conclusion
The inactivation of the VHL gene is the defining molecular characteristic of clear cell renal cell carcinoma. A thorough understanding of the VHL/HIF signaling pathway, the spectrum of VHL mutations, and the methodologies to study them is essential for the development of novel and effective therapies. The advent of HIF-2α inhibitors represents a significant milestone in the treatment of VHL-deficient ccRCC, directly targeting the core oncogenic driver of the disease. Continued research into the nuances of VHL biology and the development of innovative therapeutic strategies hold the promise of further improving outcomes for patients with this challenging cancer.
References
- 1. IHC-P protocols | Abcam [abcam.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Radiogenomics and Texture Analysis to Detect von Hippel–Lindau (VHL) Mutation in Clear Cell Renal Cell Carcinoma [mdpi.com]
- 5. urotoday.com [urotoday.com]
- 6. merck.com [merck.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. youtube.com [youtube.com]
- 9. urotoday.com [urotoday.com]
- 10. VHL missense mutation delineate aggressive clear cell renal cell carcinoma subtype with favorable immunotherapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Human VHL Knockout Cell Line-HEK293T (CSC-RT2714) - Creative Biogene [creative-biogene.com]
- 14. Determination of the consequences of VHL mutations on VHL transcripts in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. sysy.com [sysy.com]
- 19. Standardization of immunohistochemistry for formalin-fixed, paraffin-embedded tissue sections based on the antigen-retrieval technique: from experiments to hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. cancernetwork.com [cancernetwork.com]
- 22. Health-related quality of life with belzutifan versus everolimus for advanced renal cell carcinoma (LITESPARK-005): patient-reported outcomes from a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Downstream Targets of the VHL-HIF Axis: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the downstream targets of the von Hippel-Lindau (VHL) and Hypoxia-Inducible Factor (HIF) signaling axis. This pathway is a critical regulator of cellular adaptation to changes in oxygen availability and its dysregulation is a key driver in various pathologies, most notably in clear cell renal cell carcinoma (ccRCC). This document details the core signaling pathway, presents quantitative data on key target gene expression, provides detailed experimental protocols for studying this axis, and includes visualizations to facilitate understanding.
The VHL-HIF Signaling Pathway: A Master Regulator of Oxygen Homeostasis
Under normoxic (normal oxygen) conditions, the VHL protein, acting as the substrate recognition component of an E3 ubiquitin ligase complex, targets the alpha subunits of the HIF transcription factor (HIF-1α and HIF-2α) for proteasomal degradation. This process is dependent on the hydroxylation of specific proline residues on HIF-α by prolyl hydroxylase domain (PHD) enzymes, which requires oxygen as a co-substrate.
In hypoxic (low oxygen) conditions, or when the VHL gene is mutated and non-functional, PHDs are inactive. Consequently, HIF-α is not hydroxylated and evades recognition by VHL. This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus and heterodimerizes with the constitutively expressed HIF-1β (also known as ARNT). The HIF-1α/HIF-1β or HIF-2α/HIF-1β complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of a vast array of target genes, activating their transcription.
The downstream effects of HIF activation are widespread and orchestrate a cellular response to survive and adapt to the low-oxygen environment. These responses include promoting angiogenesis to increase oxygen supply, shifting metabolism towards anaerobic glycolysis, and enhancing erythropoiesis. In the context of cancer, particularly VHL-deficient ccRCC, the constitutive activation of HIF-2α is a primary oncogenic driver.[1]
Core Signaling Pathway Diagram
Caption: The VHL-HIF signaling pathway under normoxic and hypoxic conditions.
Quantitative Analysis of Key Downstream Target Genes
The activation of the HIF pathway leads to the upregulation of a multitude of genes. The table below summarizes the quantitative changes in the mRNA expression of key HIF target genes, Vascular Endothelial Growth Factor A (VEGF-A) and Glucose Transporter 1 (GLUT1), in a VHL-null renal cell carcinoma cell line (786-O) compared to the same cell line with wild-type VHL expression restored. The data is presented as fold change relative to the control condition.[2]
| Target Gene | Function | Cell Line | Condition | Fold Change in mRNA Expression | Reference |
| VEGF-A | Angiogenesis | 786-O VHL-WT | Normoxia | 1.0 (baseline) | [2] |
| 786-O (VHL-null) | Normoxia | ~4.5 | [2] | ||
| 786-O VHL-WT | Pseudohypoxia | ~2.0 | [2] | ||
| 786-O (VHL-null) | Pseudohypoxia | ~6.0 | [2] | ||
| GLUT1 | Glucose Transport | 786-O VHL-WT | Normoxia | 1.0 (baseline) | [2] |
| 786-O (VHL-null) | Normoxia | ~3.0 | [2] | ||
| 786-O VHL-WT | Pseudohypoxia | ~1.5 | [2] | ||
| 786-O (VHL-null) | Pseudohypoxia | ~4.0 | [2] |
Experimental Protocols
Studying the VHL-HIF axis and its downstream targets involves a variety of molecular biology techniques. Below are detailed protocols for three key experimental approaches.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for HIF-1α
This protocol allows for the genome-wide identification of HIF-1α binding sites.
1. Cell Culture and Hypoxia Treatment:
-
Culture cells of interest (e.g., HeLa, U87) to ~80-90% confluency.
-
For hypoxic treatment, place cells in a hypoxic chamber with 1% O₂ for 4-16 hours. A normoxic control plate should be maintained at 21% O₂.
2. Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
3. Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into ice-cold PBS with protease inhibitors and centrifuge to pellet.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, and protease inhibitors).
-
Incubate on ice for 10 minutes.
-
Pellet the nuclei by centrifugation and resuspend in a shearing buffer (e.g., 10 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1% SDS, and protease inhibitors).
-
Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical.
4. Immunoprecipitation:
-
Dilute the sheared chromatin with a ChIP dilution buffer (e.g., 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.0, 167 mM NaCl, and protease inhibitors).
-
Pre-clear the chromatin with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared chromatin with a ChIP-grade anti-HIF-1α antibody or a negative control IgG overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C to capture the antibody-chromatin complexes.
5. Washing and Elution:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
6. Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for 4-6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction.
7. Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA according to the manufacturer's protocol for your sequencing platform (e.g., Illumina).
-
Perform high-throughput sequencing.
8. Data Analysis:
-
Align sequenced reads to the reference genome.
-
Use peak-calling algorithms (e.g., MACS2) to identify regions of enrichment.
-
Annotate peaks to nearby genes and perform motif analysis to identify HREs.
RNA Sequencing (RNA-seq) for Differential Gene Expression Analysis
This protocol is for analyzing changes in the transcriptome in response to hypoxia.
1. Cell Culture and Hypoxia Treatment:
-
Culture cells as described in the ChIP-seq protocol, including hypoxic and normoxic conditions.
2. RNA Extraction:
-
Lyse cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended.
3. Library Preparation:
-
Enrich for mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragment the mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR to add indexes and generate enough material for sequencing.
4. Sequencing:
-
Quantify and qualify the library.
-
Perform high-throughput sequencing on a platform such as Illumina NovaSeq or NextSeq.
5. Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome or transcriptome.
-
Quantify gene expression levels (e.g., as counts per gene).
-
Perform differential gene expression analysis between hypoxic and normoxic samples using tools like DESeq2 or edgeR.
-
Perform downstream analysis such as pathway enrichment and gene ontology analysis.
Luciferase Reporter Assay for HRE Activity
This assay measures the transcriptional activity of HIF by using a reporter construct containing HREs driving the expression of a luciferase gene.
1. Plasmid Constructs:
-
Use a reporter plasmid containing multiple copies of a consensus HRE upstream of a minimal promoter driving the expression of firefly luciferase.
-
Use a control plasmid with a constitutively active promoter (e.g., CMV or SV40) driving the expression of Renilla luciferase for normalization of transfection efficiency.
2. Cell Culture and Transfection:
-
Seed cells in a 24- or 96-well plate.
-
Co-transfect the cells with the HRE-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent (e.g., Lipofectamine).
3. Hypoxia Treatment or Compound Screening:
-
24 hours post-transfection, expose the cells to hypoxic conditions (1% O₂) or treat with compounds of interest for 16-24 hours.
4. Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
5. Luciferase Activity Measurement:
-
Use a dual-luciferase reporter assay system.
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Add the Renilla luciferase substrate (e.g., Stop & Glo® reagent) to the same sample to quench the firefly reaction and initiate the Renilla reaction.
-
Measure the Renilla luminescence.
6. Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample to normalize for transfection efficiency.
-
Compare the normalized luciferase activity between treated and untreated or hypoxic and normoxic samples to determine the fold induction of HRE-driven transcription.
Experimental Workflow Visualization
References
- 1. Downstream Targets of VHL/HIF-α Signaling in Renal Clear Cell Carcinoma Progression: Mechanisms and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VHL-P138R and VHL-L163R Novel Variants: Mechanisms of VHL Pathogenicity Involving HIF-Dependent and HIF-Independent Actions - PMC [pmc.ncbi.nlm.nih.gov]
VHL as a tumor suppressor gene
An In-depth Technical Guide on the Von Hippel-Lindau (VHL) Tumor Suppressor Gene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Von Hippel-Lindau (VHL) gene is a critical tumor suppressor, central to cellular oxygen sensing and response. Its protein product, pVHL, is the substrate recognition component of an E3 ubiquitin ligase complex that targets the alpha subunits of Hypoxia-Inducible Factor (HIF) for degradation. Inactivation of VHL leads to the constitutive stabilization of HIF, promoting the transcription of genes that drive angiogenesis, metabolic reprogramming, and cell proliferation, thereby fueling tumorigenesis. This guide provides a comprehensive technical overview of the VHL gene, its protein product's structure and function, the core VHL/HIF signaling pathway, and its role in cancer. It includes detailed experimental protocols for studying this pathway and summarizes key quantitative data related to VHL-associated pathologies.
Introduction to the VHL Tumor Suppressor
The VHL gene, located on the short arm of chromosome 3 (3p25-26), encodes the Von Hippel-Lindau protein (pVHL).[1][2] This protein is a crucial tumor suppressor, preventing cells from growing and dividing in an uncontrolled manner.[3] Germline mutations in the VHL gene cause Von Hippel-Lindau disease, an autosomal dominant hereditary cancer syndrome.[4][5] This disorder predisposes individuals to a variety of benign and malignant tumors, which arise upon the somatic loss of the remaining functional VHL allele, consistent with the classic "two-hit" hypothesis of tumor suppressor gene inactivation.[6][7]
VHL disease is characterized by the growth of highly vascularized tumors and cysts in multiple organs.[4][8] The most common tumors include hemangioblastomas of the central nervous system (CNS) and retina, clear cell renal cell carcinoma (ccRCC), pheochromocytomas, and pancreatic neuroendocrine tumors.[5][6][9] Somatic mutations or epigenetic silencing of the VHL gene are also found in the vast majority of sporadic (non-inherited) ccRCC cases.[7][10]
The VHL Protein: Structure and E3 Ligase Function
The VHL gene consists of three exons that encode a 213-amino acid protein.[11][12] The pVHL protein has two primary structural domains: a β-domain and an α-domain.[11][13]
-
β-Domain: This N-terminal domain is composed of a seven-stranded β-sandwich and is responsible for recognizing and binding to substrates, most notably the hydroxylated alpha subunits of HIF.[14][15] Many tumor-derived missense mutations occur in this domain, disrupting substrate binding.[7][15]
-
α-Domain: This C-terminal domain is responsible for linking pVHL to the rest of the E3 ubiquitin ligase complex by binding to Elongin C.[7][14][16]
The primary function of pVHL is to act as the substrate recognition component of a multi-protein E3 ubiquitin ligase complex.[12][17] This complex, often referred to as VCB-CUL2, consists of:
-
pVHL: The substrate-binding subunit.
-
Elongin C and Elongin B: These proteins form a stable heterodimer that acts as an adaptor, linking pVHL to Cullin-2.[16][18][19]
-
Cullin-2 (CUL2): A scaffold protein that brings the substrate-recognition unit (pVHL-Elongin B/C) and the catalytic unit together.[10][18]
-
RBX1 (Ring-Box Protein 1): A RING-H2 finger protein that recruits the E2 ubiquitin-conjugating enzyme, which carries activated ubiquitin.[10][18]
Together, this complex targets specific proteins for polyubiquitination, marking them for degradation by the 26S proteasome.[18][19] The loss of pVHL function, due to mutation, abrogates this E3 ligase activity, leading to the accumulation of its target substrates.[10]
The Core Mechanism: VHL and the HIF Signaling Pathway
The most critical function of the VHL E3 ligase complex is the regulation of the Hypoxia-Inducible Factors (HIFs).[14] HIF is a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit (HIF-1β, also known as ARNT).[14] The VHL pathway provides a master switch that allows cells to respond to changes in oxygen availability.
Under Normoxic Conditions (Sufficient Oxygen)
In the presence of sufficient oxygen, HIF-α subunits are kept at very low levels through a multi-step process:
-
Prolyl Hydroxylation: Prolyl hydroxylase domain (PHD) enzymes use molecular oxygen, iron (Fe2+), and α-ketoglutarate as co-substrates to hydroxylate specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-α.[14][20]
-
pVHL Recognition: The hydroxylated proline residues create a binding site that is recognized by the β-domain of the pVHL protein.[14][15][21]
-
Ubiquitination: This binding event recruits the entire VCB-CUL2 E3 ligase complex to the HIF-α subunit. The complex then catalyzes the attachment of a polyubiquitin chain to HIF-α.[18]
-
Proteasomal Degradation: The polyubiquitinated HIF-α is recognized and rapidly degraded by the 26S proteasome, preventing its accumulation.[14][18]
Under Hypoxic Conditions or with VHL Inactivation
When oxygen levels are low (hypoxia) or when pVHL is non-functional, this degradation pathway is inhibited:
-
Inhibition of Hydroxylation: In hypoxic conditions, PHDs lack their oxygen co-substrate and cannot hydroxylate HIF-α.[22]
-
Failed Recognition: In VHL-deficient cells, even if HIF-α is hydroxylated, the non-functional pVHL cannot bind to it.[21]
-
HIF-α Stabilization: Without hydroxylation or pVHL recognition, HIF-α is not ubiquitinated and degraded. It accumulates in the cytoplasm and translocates to the nucleus.[14][23]
-
Transcriptional Activation: In the nucleus, HIF-α dimerizes with HIF-β. This active HIF complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.[12][14]
Key HIF target genes include:
-
Vascular Endothelial Growth Factor (VEGF): A potent stimulator of angiogenesis (new blood vessel formation).[14]
-
Platelet-Derived Growth Factor (PDGF): Promotes cell growth and angiogenesis.[2]
-
Glucose Transporter 1 (GLUT1): Increases glucose uptake to fuel anaerobic glycolysis.[14]
-
Erythropoietin (EPO): Stimulates the production of red blood cells.[14]
References
- 1. primarycarenotebook.com [primarycarenotebook.com]
- 2. m.youtube.com [m.youtube.com]
- 3. VHL gene: MedlinePlus Genetics [medlineplus.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. youtube.com [youtube.com]
- 6. Von Hippel-Lindau Syndrome | Children's Hospital of Philadelphia [chop.edu]
- 7. VHL: A very hip ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the VHL Tumor Suppressor Complex | The Scientist [the-scientist.com]
- 9. Von Hippel-Lindau Disease (VHL) | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 15. VHL Protein Domain | Cell Signaling Technology [cellsignal.com]
- 16. Structure of the VHL-ElonginC-ElonginB complex: implications for VHL tumor suppressor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]
- 18. pnas.org [pnas.org]
- 19. genecards.org [genecards.org]
- 20. Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Von Hippel-Lindau Tumor Suppressor Pathways & Corresponding Therapeutics in Kidney Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Regulation of VHL Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Von Hippel-Lindau (VHL) tumor suppressor gene, located on the short arm of chromosome 3 (3p25.3), encodes the VHL protein (pVHL), a critical component of a cellular oxygen-sensing pathway. Mutations or silencing of the VHL gene are the primary cause of Von Hippel-Lindau disease, a hereditary cancer syndrome, and are also found in the majority of sporadic clear cell renal cell carcinomas (ccRCC). The pVHL protein is the substrate recognition component of an E3 ubiquitin ligase complex that targets the alpha subunits of hypoxia-inducible factors (HIFs) for proteasomal degradation in the presence of oxygen. This gatekeeper function prevents the inappropriate activation of hypoxic response genes, which can otherwise drive tumorigenesis through processes like angiogenesis and metabolic reprogramming.
The expression of the VHL gene is a tightly regulated process, occurring at the transcriptional, post-transcriptional, and post-translational levels. Understanding these regulatory mechanisms is crucial for developing novel therapeutic strategies that aim to restore or modulate VHL function in disease states. This guide provides a comprehensive overview of the core mechanisms governing VHL gene expression, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.
Transcriptional Regulation of the VHL Gene
The transcription of the VHL gene is controlled by a combination of cis-regulatory elements within its promoter and the binding of specific transcription factors, as well as by epigenetic modifications that alter chromatin accessibility.
VHL Promoter and Transcription Factor Binding
The VHL gene promoter is characterized by the absence of canonical TATA and CCAAT boxes. Instead, it contains multiple binding sites for various transcription factors that initiate and modulate transcription.
Key transcription factors and their binding sites in the VHL promoter include:
-
Sp1 (Specificity Protein 1): A functional Sp1 binding site is a critical regulatory element in the VHL promoter.
-
AP-2 (Activator Protein 2): Overlapping Sp1/AP-2 binding sites have been identified, suggesting a complex interplay in regulating VHL transcription.
-
E2F1 (E2F Transcription Factor 1): The VHL gene is a direct downstream target of E2F1. E2F1 binds to the VHL promoter, and its overexpression leads to an upregulation of VHL mRNA levels. Interestingly, a negative feedback loop exists where pVHL can bind to and inhibit the transcriptional activity of E2F1[1][2].
-
NRF-1 (Nuclear Respiratory Factor 1) and PAX: Putative binding sites for these transcription factors have also been identified upstream of the transcription start site.
Deletion analysis of the VHL promoter has revealed the presence of both positive and negative regulatory regions, highlighting the fine-tuned control of its expression.
Epigenetic Regulation: Promoter Hypermethylation
A significant mechanism for the silencing of the VHL gene in sporadic ccRCC is the hypermethylation of CpG islands within its promoter region. This epigenetic modification leads to a condensed chromatin state, preventing the binding of transcription factors and RNA polymerase, thereby inhibiting transcription.
| Cancer Type | Frequency of VHL Promoter Methylation | Reference(s) |
| Sporadic Clear Cell RCC | ~20.4% | [3] |
| VHL-associated Clear Cell RCC | Less frequent than in sporadic cases | [4] |
| Papillary RCC | Less frequent than in sporadic ccRCC | [4] |
Regulation by Hypoxia
While the primary role of pVHL is in regulating the cellular response to hypoxia, low oxygen conditions can also influence the expression of the VHL gene itself. Studies have shown that hypoxia can lead to a slight reduction in VHL mRNA levels, suggesting a potential feedback mechanism that could further stabilize HIF-α under hypoxic conditions[5].
Post-Transcriptional Regulation of VHL Gene Expression
Following transcription, the stability and translation of VHL mRNA are subject to regulation by non-coding RNAs, primarily microRNAs (miRNAs).
MicroRNA-Mediated Regulation
Several miRNAs have been identified that can directly target the 3' untranslated region (UTR) of the VHL mRNA, leading to its degradation or translational repression. This represents an alternative mechanism for VHL inactivation in cancer.
| microRNA | Effect on VHL Expression | Cancer Type(s) Where Dysregulated | Reference(s) |
| miR-17 | Directly targets and downregulates VHL. Overexpressed in the absence of functional VHL (2.3-fold). | Renal Cancer | [6][7][8] |
| miR-92a | Higher levels observed in higher-grade clear cell tumors, inversely correlated with VHL mRNA levels. | Clear Cell RCC | [9] |
| miR-224 | Validated as a likely direct target of VHL. VHL protein levels decrease upon miR-224 transfection. | Clear Cell RCC, Non-small cell lung cancer | [6][10] |
| miR-210 | Induced by hypoxia and in VHL-deficient cells (16-fold increase). | Renal Cancer | [2][6][11] |
| miR-155 | Upregulated in the absence of functional VHL (13.0-fold). | Renal Cancer | [6] |
| miR-2355-5p | Overexpression is dependent on HIF-2α. | Clear Cell RCC | [12] |
| let-7i | Slightly repressed in the absence of functional VHL (1.4-fold). | Renal Cancer | [8] |
| miR-21 | Slightly repressed in the absence of functional VHL (1.9-fold). | Renal Cancer | [8] |
| miR-31 | Slightly repressed in the absence of functional VHL (1.7-fold). | Renal Cancer | [8] |
The regulation of these miRNAs is often intertwined with the VHL/HIF pathway itself, creating complex feedback loops. For instance, the expression of some of these miRNAs is induced by HIF, which is stabilized in the absence of functional pVHL[6][11].
Regulation of mRNA Stability by pVHL
Beyond being a target of post-transcriptional regulation, pVHL can also influence the stability of other mRNAs. pVHL can associate with RNA-binding proteins, such as AUF1, which binds to AU-rich elements in the 3' UTR of mRNAs like VEGFA, thereby regulating their decay[13][14][15]. More recently, pVHL has been shown to govern the N6-methyladenosine (m6A) modification of mRNAs, which is a critical determinant of their stability[3].
Post-Translational Regulation of the VHL Protein
The stability, localization, and activity of the pVHL protein are further controlled by a variety of post-translational modifications (PTMs).
Phosphorylation and Cleavage
The pVHL protein can be phosphorylated by casein kinase 2 (CK2). This phosphorylation event is a prerequisite for the cleavage of pVHL at its N-terminus by the chymotrypsin C protease. This cleavage marks the protein for subsequent proteasomal degradation, thus regulating its steady-state levels[4].
Ubiquitination
While pVHL is a core component of an E3 ubiquitin ligase complex that targets other proteins for degradation, the regulation of its own ubiquitination is an area of ongoing research. The VCB-CUL2 complex, of which pVHL is a part, mediates the ubiquitination of its substrates[4][16][17].
Protein Stabilization
The stability of pVHL can be influenced by its interaction with other proteins and small molecules. For instance, the binding of small-molecule inhibitors to pVHL can lead to its stabilization and increased intracellular levels[15].
Key Signaling Pathways in VHL Regulation
The regulation of VHL gene expression is integrated with major cellular signaling pathways.
VHL/HIF-α Signaling Pathway
This is the canonical pathway involving VHL. In the presence of oxygen, prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-α subunits. This modification allows pVHL to recognize and bind to HIF-α, leading to its ubiquitination and subsequent degradation by the proteasome. Under hypoxic conditions, PHDs are inactive, HIF-α accumulates, dimerizes with HIF-β (ARNT), and translocates to the nucleus to activate the transcription of target genes.
Caption: The VHL/HIF-α signaling pathway in normoxia and hypoxia.
E2F1-VHL Feedback Loop
As mentioned earlier, a direct regulatory loop exists between the transcription factor E2F1 and pVHL. E2F1 promotes VHL transcription, while pVHL inhibits E2F1's transcriptional activity.
Caption: The negative feedback loop between E2F1 and pVHL.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of VHL gene expression regulation.
Luciferase Reporter Assay for Promoter Activity
This assay is used to quantify the transcriptional activity of the VHL promoter in response to the binding of transcription factors or other regulatory stimuli.
Principle: A plasmid is constructed where the VHL promoter sequence is cloned upstream of a reporter gene, typically firefly luciferase. This construct is transfected into cells. The level of luciferase expression, measured by its enzymatic activity (light emission), is proportional to the activity of the VHL promoter. A co-transfected control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is used for normalization.
Detailed Protocol:
-
Plasmid Construction:
-
Amplify the VHL promoter region of interest from genomic DNA using PCR.
-
Clone the amplified promoter fragment into a luciferase reporter vector (e.g., pGL3-Basic) upstream of the luciferase gene.
-
Verify the construct by sequencing.
-
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or a relevant renal cell line) in 24-well plates to achieve 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the VHL promoter-luciferase construct and a Renilla luciferase control vector (e.g., pRL-TK) using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
If studying the effect of a transcription factor, co-transfect an expression vector for that factor.
-
-
Cell Lysis and Luciferase Assay:
-
24-48 hours post-transfection, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the cell lysate to a luminometer plate.
-
Use a dual-luciferase reporter assay system to measure firefly and Renilla luciferase activities sequentially in the same sample.
-
-
Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample to normalize for transfection efficiency and cell number.
-
Compare the normalized luciferase activity between different experimental conditions (e.g., with and without transcription factor overexpression) to determine the effect on VHL promoter activity.
-
References
- 1. Evaluating the Stability of mRNAs and Noncoding RNAs | Springer Nature Experiments [experiments.springernature.com]
- 2. oncotarget.com [oncotarget.com]
- 3. pnas.org [pnas.org]
- 4. The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The VHL-dependent regulation of microRNAs in renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The miR-17/92 cluster: a comprehensive update on its genomics, genetics, functions and increasingly important and numerous roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proteomic dissection of the VHL interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. miR-224 aggravates cancer-associated fibroblast-induced progression of non-small cell lung cancer by modulating a positive loop of the SIRT3/AMPK/mTOR/HIF-1α axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of HIF1α ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MicroRNA profiling identifies VHL/HIF-2α dependent miR-2355-5p as a key modulator of clear cell Renal cell carcinoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Proteomics Identifies the Myb-Binding Protein p160 as a Novel Target of the von Hippel-Lindau Tumor Suppressor | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. VHL Protein Domain | Cell Signaling Technology [cellsignal.com]
- 17. VHL: A very hip ligase - PMC [pmc.ncbi.nlm.nih.gov]
VHL Gene Knockout Mouse Models: A Technical Guide to Core Phenotypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Von Hippel-Lindau (VHL) tumor suppressor gene is a critical regulator of cellular responses to oxygen availability. Its protein product, pVHL, is a key component of an E3 ubiquitin ligase complex that targets the alpha subunits of Hypoxia-Inducable Factors (HIFs), primarily HIF-1α and HIF-2α, for proteasomal degradation in the presence of oxygen.[1][2][3] Loss-of-function mutations in the VHL gene are the underlying cause of Von Hippel-Lindau disease, a hereditary cancer syndrome characterized by the development of highly vascularized tumors in multiple organs, including clear cell renal cell carcinoma (ccRCC), hemangioblastomas of the central nervous system and retina, and pheochromocytomas.[4][5][6]
To elucidate the in vivo functions of VHL and model human VHL disease, a variety of mouse models with systemic or tissue-specific knockout of the Vhl gene have been developed. These models have been instrumental in dissecting the molecular mechanisms underlying VHL-associated tumorigenesis and in testing novel therapeutic strategies. This technical guide provides an in-depth overview of the core phenotypes observed in VHL gene knockout mouse models, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Phenotypes of VHL Knockout Mouse Models
The phenotype of Vhl knockout in mice is highly dependent on the genetic context, specifically whether the gene is deleted systemically or in a tissue-specific manner, and the timing of the deletion.
Systemic VHL Knockout
Complete knockout of Vhl in mice results in embryonic lethality between embryonic day 10.5 and 12.5.[6] This is primarily due to defects in placental vasculogenesis, highlighting the essential role of pVHL in embryonic development.[6] Heterozygous mice (Vhl+/-) are viable but exhibit an increased predisposition to developing vascular lesions, particularly cavernous hemangiomas in the liver.[7][8]
Tissue-Specific VHL Knockout
To bypass embryonic lethality and study the function of VHL in specific organs, conditional knockout models using the Cre-LoxP system are widely employed. These models have revealed a diverse range of phenotypes, many of which are mediated by the subsequent stabilization of HIF-1α and HIF-2α.[6][9]
Conditional knockout of Vhl in the renal epithelium is a key model for studying the early stages of clear cell renal cell carcinoma (ccRCC).
-
Cyst Formation: A hallmark of renal VHL deficiency is the development of simple and atypical renal cysts, which are considered precursor lesions to ccRCC.[10][11][12]
-
Clear Cell Foci: Histological analysis reveals the presence of "clear cells," characterized by abundant cytoplasm rich in glycogen and lipids, a feature of human ccRCC.[11]
-
Angiogenesis: Increased vascularity is consistently observed, driven by the upregulation of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[11][12]
-
Inflammation and Fibrosis: Precancerous lesions in Vhl knockout kidneys often exhibit an inflammatory infiltrate and collagen deposition, indicating fibrosis.[13][14]
Quantitative Data: Kidney Phenotypes
| Phenotype | Vhl Knockout Model | Quantitative Finding | Reference |
| Renal Function | Inducible VHL-KO + Ischemia-Reperfusion Injury | Serum BUN: 52.12 ± 6.61 mg/dl (vs. control with severe increase) | [6] |
| Serum Creatinine: 0.24 ± 0.04 mg/dl (vs. control with severe increase) | [6] | ||
| Tubular Injury | Inducible VHL-KO + Ischemia-Reperfusion Injury | Tubular Injury Score: 0.90 ± 0.12 (vs. 2.40 ± 0.08 in controls) | [4] |
| Precancerous Lesions | Hoxb7-Cre; Vhlfl/fl | Presence of dysplastic spots, clear cells, and tubular cysts | [15] |
Hepatocyte-specific knockout of Vhl leads to significant metabolic and vascular abnormalities.
-
Hepatic Steatosis: Accumulation of lipid droplets within hepatocytes is a prominent feature.[7][16]
-
Cavernous Hemangiomas: Similar to heterozygous mice, liver-specific knockout results in the formation of blood-filled vascular lesions.[7][8]
-
Altered Glucose and Cholesterol Metabolism: Vhl-deficient livers exhibit changes in glucose uptake and bile acid synthesis, leading to systemic alterations in cholesterol levels.[16][17]
Quantitative Data: Liver Phenotypes
| Phenotype | Vhl Knockout Model | Quantitative Finding | Reference |
| Hepatic Cholesterol | Liver-specific Vhl KO | Progressive and significant increase starting at 3 days post-deletion | [16] |
| Bile Acids | Liver-specific Vhl KO | Significantly reduced total liver bile acid pool | [16] |
Deletion of Vhl in cardiomyocytes leads to profound cardiac dysfunction.
-
Cardiomegaly and Heart Failure: Mice with cardiac-specific Vhl knockout develop enlarged hearts and progress to heart failure.
-
Erythropoietin (EPO) Production: The heart becomes a significant source of EPO production upon Vhl inactivation, contributing to erythrocytosis.[9]
Signaling Pathways
The primary consequence of VHL loss is the stabilization of HIF-α subunits, leading to the transcriptional activation of a multitude of target genes.
The VHL/HIF Axis
Under normoxic conditions, prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-α. This modification allows pVHL to recognize and bind to HIF-α, leading to its ubiquitination and subsequent degradation by the proteasome. In the absence of functional pVHL, or under hypoxic conditions, HIF-α is not degraded and can translocate to the nucleus, heterodimerize with HIF-β (also known as ARNT), and bind to Hypoxia Response Elements (HREs) in the promoter regions of target genes.
Downstream Targets and Phenotypic Consequences
The specific downstream effects of VHL loss are dependent on the relative contributions of HIF-1α and HIF-2α, which have both overlapping and distinct target genes.[1][2][3]
-
HIF-1α: Primarily regulates genes involved in glycolysis (e.g., Glut1, Ldha).[1][5]
-
HIF-2α: A key regulator of erythropoiesis (Epo) and iron metabolism.[1][3]
-
Common Targets: Both isoforms can regulate genes involved in angiogenesis (e.g., Vegf).[1][2]
Experimental Protocols
Generation of Conditional VHL Knockout Mice
The Cre-LoxP system is the standard method for generating tissue-specific and inducible VHL knockout mice.
Protocol: Tamoxifen-Inducible Cre-LoxP VHL Knockout
For temporal control of VHL deletion, Cre-ERT2 fusion proteins are used, which require tamoxifen for nuclear translocation and activity.[7][18][19][20]
-
Tamoxifen Preparation: Dissolve tamoxifen in corn oil to a final concentration of 20 mg/mL by shaking overnight at 37°C. Protect from light.[7]
-
Animal Dosing: Administer tamoxifen via intraperitoneal (IP) injection at a dose of 75-100 mg/kg body weight once daily for 5 consecutive days.[7][18][19] Alternatively, tamoxifen can be administered through tamoxifen-supplemented feed.[19][21]
-
Post-Injection Monitoring: House mice in a separate, disposable cage during and for 24 hours after the final injection. Monitor for any adverse reactions.[7]
-
Experimental Window: A waiting period of 7 days after the final injection is recommended before tissue harvesting and analysis to allow for efficient gene recombination and clearance of tamoxifen.[7]
Histological and Immunohistochemical Analysis
Protocol: Hematoxylin and Eosin (H&E) Staining
-
Tissue Fixation: Fix tissues in 10% neutral buffered formalin for 24 hours.
-
Processing and Embedding: Dehydrate tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on glass slides.
-
Staining: Deparaffinize and rehydrate sections. Stain with hematoxylin to label nuclei blue and eosin to label cytoplasm and extracellular matrix pink.
-
Dehydration and Mounting: Dehydrate sections, clear in xylene, and mount with a coverslip using a permanent mounting medium.
Protocol: Immunohistochemistry (IHC) for CD31 (Endothelial Marker) [6][22]
-
Deparaffinization and Rehydration: As described for H&E staining.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by boiling sections in a citrate buffer (pH 6.0) for 10-20 minutes.[22]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum (e.g., 5% goat serum).
-
Primary Antibody Incubation: Incubate sections with a primary antibody against CD31 overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate, and mount as described for H&E staining.
Analysis of Apoptosis
Protocol: TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay [23][24][25][26]
The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Tissue Preparation: Use paraffin-embedded sections and perform deparaffinization and rehydration.
-
Permeabilization: Treat sections with proteinase K to allow enzyme access to the DNA.[23]
-
TUNEL Reaction: Incubate sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., biotin-dUTP or fluorescently labeled dUTP). TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.[23][24]
-
Detection: If using biotin-dUTP, detect with a streptavidin-HRP conjugate and a chromogen. If using fluorescently labeled dUTP, visualize directly using a fluorescence microscope.[23]
-
Counterstaining and Mounting: Counterstain with a nuclear stain (e.g., hematoxylin or DAPI) and mount.
Molecular Analysis
Protocol: Quantitative Real-Time PCR (qRT-PCR) [9]
-
RNA Extraction: Isolate total RNA from tissues using a commercial kit.
-
cDNA Synthesis: Reverse transcribe RNA into cDNA using a reverse transcriptase enzyme.
-
qRT-PCR: Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to quantify the amount of amplified DNA.
-
Data Analysis: Normalize the expression of the target gene to a housekeeping gene (e.g., Gapdh or Hprt) and calculate the relative fold change in expression.
Primer Sequences for Mouse Genes: [9]
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| Vhl | TCAGCCCTACCCGATCTTACC | ATCCCTGAAGAGCCAAAGATGA |
| Hif1a | CACCGATTCGCCATGGA | TCGACGTTCAGAACTCATCTTTTT |
| Epo | TCATCTGCGACAGTCGAGTTCT | TTTTCACTCAGTCTGGGACCTTCT |
| Glut1 | CGCAACGAGGAGAACC | GCCGTGTTGACGATACC |
| Hprt | GTTAAGCAGTACAGCCCCAAA | AGGGCATATCCAACAACAAACTT |
Conclusion
VHL gene knockout mouse models are invaluable tools for understanding the pathophysiology of VHL disease and the fundamental roles of the VHL-HIF axis in development and disease. The diverse and tissue-specific phenotypes observed in these models, from renal cyst formation to cardiac dysfunction, underscore the pleiotropic effects of VHL loss. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design, execute, and interpret studies using these powerful preclinical models, ultimately contributing to the development of novel therapies for VHL-related pathologies.
References
- 1. The Transcriptional Factors HIF-1 and HIF-2 and Their Novel Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The N-Terminal Transactivation Domain Confers Target Gene Specificity of Hypoxia-inducible Factors HIF-1α and HIF-2α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acute Inactivation of the VHL gene Contributes to Protective Effects of Ischemic Preconditioning in the Mouse Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines [jax.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Combined mutation of Vhl and Trp53 causes renal cysts and tumours in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation of a Mouse Model of Von Hippel-Lindau Kidney Disease Leading to Renal Cancers by Expression of a Constitutively Active Mutant of HIF1α - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vhl deletion in renal epithelia causes HIF-1α-dependent, HIF-2α-independent angiogenesis and constitutive diuresis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. "Optimizing CRISPR/Cas9-mediated knockdown of ANGPTL3 in liver cell lin" by Meredith Reeves [open.clemson.edu]
- 15. researchgate.net [researchgate.net]
- 16. Loss of von Hippel-Lindau Protein (VHL) Increases Systemic Cholesterol Levels through Targeting Hypoxia-Inducible Factor 2α and Regulation of Bile Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Loss of von Hippel-Lindau protein (VHL) increases systemic cholesterol levels through targeting hypoxia-inducible factor 2α and regulation of bile acid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tamoxifen administration routes and dosage for inducible Cre-mediated gene disruption in mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. inotiv.com [inotiv.com]
- 22. Exploring the Correlation Between NLRP3 Activation and Endothelial-to-Mesenchymal Transition in the Heart of a Murine Model of Systemic Sclerosis [mdpi.com]
- 23. m.youtube.com [m.youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. youtube.com [youtube.com]
- 26. youtube.com [youtube.com]
The von Hippel-Lindau Protein: A Master Regulator of Angiogenesis and Cell Proliferation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of the cellular machinery that governs responses to changes in oxygen availability. Its multifaceted roles in controlling angiogenesis, cell proliferation, and extracellular matrix formation place it at the nexus of normal development and tumorigenesis. This technical guide provides a comprehensive overview of the molecular mechanisms orchestrated by VHL, with a focus on its canonical function in the hypoxia-inducible factor (HIF) signaling pathway and its emerging non-canonical roles. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development in this field.
Core Function: The VHL E3 Ubiquitin Ligase Complex and HIF-1α Regulation
The primary and most well-characterized function of the VHL protein (pVHL) is to act as the substrate recognition component of an E3 ubiquitin ligase complex.[1][2] This complex, often referred to as the VCB-CUL2 complex, also includes Elongin B, Elongin C, and Cullin-2.[3] The primary target of this complex is the alpha subunit of the hypoxia-inducible factor (HIF-1α), a master transcriptional regulator of genes involved in the adaptive response to low oxygen (hypoxia).[1]
Under normoxic (normal oxygen) conditions, specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification creates a binding site for the β-domain of pVHL.[4][5] Upon binding, the VHL E3 ligase complex polyubiquitinates HIF-1α, marking it for rapid degradation by the 26S proteasome. This process ensures that HIF-1α levels remain low when oxygen is plentiful.
In hypoxic conditions, the PHDs are inactive due to the lack of their co-substrate, molecular oxygen. Consequently, HIF-1α is not hydroxylated and evades recognition by pVHL.[5] This leads to the stabilization and accumulation of HIF-1α in the nucleus, where it dimerizes with HIF-1β (also known as ARNT). The HIF-1α/HIF-1β heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[1]
Mutations or loss of the VHL gene disrupt this regulatory axis, leading to the constitutive stabilization of HIF-1α, even in the presence of oxygen.[1] This "pseudohypoxic" state drives the overexpression of HIF-1 target genes, many of which are potent inducers of angiogenesis and cell proliferation.[6]
Quantitative Data on VHL-HIF-1α Interaction and Degradation
| Parameter | Value | Cell Type/Conditions | Reference |
| HIF-1α Half-life (Normoxia, functional VHL) | < 5 minutes | Most cell lines | [7][8] |
| HIF-1α Half-life (Hypoxia or VHL-null) | Significantly increased (e.g., > 1 hour) | HeLa cells, RCC cells | [9] |
| VHL-HIF-1α Binding Affinity (Kd) | Not explicitly found in searches, but binding is highly dependent on HIF-1α prolyl-hydroxylation. | In vitro binding assays | [10] |
VHL's Role in Angiogenesis
The inappropriate stabilization of HIF-1α in VHL-deficient cells is a primary driver of pathological angiogenesis. HIF-1α upregulates the expression of several key pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF).[11][12]
-
VEGF: This potent signaling protein stimulates the proliferation, migration, and tube formation of endothelial cells, the building blocks of new blood vessels.
-
PDGF: This factor plays a crucial role in the recruitment of pericytes and smooth muscle cells, which are essential for the maturation and stabilization of newly formed vessels.
The constitutive overexpression of these factors in VHL-null tumors leads to the formation of a dense and often abnormal tumor vasculature, a hallmark of von Hippel-Lindau disease-associated tumors and sporadic clear cell renal cell carcinoma (ccRCC).[13]
Quantitative Data on Angiogenic Factor Expression
| Gene | Fold Change in VHL-null vs. VHL-wildtype cells (mRNA level) | Cell Type | Reference |
| VEGF | ~5-fold increase | Renal carcinoma cells | [14] |
| PDGF-β | Upregulated (specific fold change varies) | VHL-deficient cells | [6] |
VHL's Role in Cell Proliferation
Beyond its impact on the tumor microenvironment through angiogenesis, VHL also directly influences cell proliferation and survival through both HIF-dependent and HIF-independent mechanisms.
HIF-Dependent Proliferation
Several HIF-1 target genes are directly involved in promoting cell growth and metabolism:
-
Glucose Transporter 1 (GLUT1): Increased glucose uptake fuels the high metabolic demands of rapidly proliferating cancer cells.[6]
-
Transforming Growth Factor-alpha (TGF-α): A potent mitogen that stimulates cell division.[6]
HIF-Independent Proliferation and Cell Cycle Control
Emerging evidence points to HIF-independent roles for VHL in regulating the cell cycle. Studies have shown that the reintroduction of wild-type VHL into VHL-negative renal carcinoma cells restores their ability to exit the cell cycle and enter a quiescent state (G0) upon serum withdrawal.[15] This effect is associated with the stabilization of the cyclin-dependent kinase inhibitor p27.[15]
Furthermore, VHL has been shown to interact with and influence the activity of key tumor suppressors and cell cycle regulators, including:
-
p53: VHL can physically interact with p53, potentially modulating its transcriptional activity and pro-apoptotic functions.
-
ARF: The ARF tumor suppressor can interact with the VHL30 isoform, influencing its association with the E3 ligase complex.[1]
-
PRMT3: VHL30 can also bind to protein arginine methyltransferase 3 (PRMT3), suggesting a role in regulating protein methylation.[1]
These interactions highlight the complexity of VHL's tumor suppressor functions, extending beyond its canonical role in HIF degradation.
Signaling Pathways and Experimental Workflows
To visualize the intricate relationships and processes described, the following diagrams have been generated using the DOT language.
Figure 1: The VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.
Figure 2: Experimental workflow for Co-Immunoprecipitation of VHL and HIF-1α.
Figure 3: Experimental workflow for the Chick Chorioallantoic Membrane (CAM) angiogenesis assay.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) of VHL and HIF-1α
Objective: To demonstrate the in vivo interaction between pVHL and hydroxylated HIF-1α.
Methodology:
-
Cell Culture and Lysis:
-
Culture cells (e.g., HEK293T) under normoxic conditions to ensure HIF-1α hydroxylation.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific for VHL overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and wash several times with lysis buffer to remove unbound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for HIF-1α, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate. A band corresponding to the molecular weight of HIF-1α will confirm its interaction with VHL.
-
Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay
Objective: To assess the pro-angiogenic potential of VHL-deficient cells in an in vivo model.
Methodology:
-
Egg Incubation:
-
Incubate fertilized chicken eggs at 37°C with humidity for 3-4 days.
-
-
Windowing:
-
Carefully create a small window in the eggshell to expose the chorioallantoic membrane (CAM) without damaging it.
-
-
Implantation:
-
Prepare a suspension of VHL-null cells and control (VHL-replete) cells.
-
Place a sterile carrier (e.g., a small filter disk or a silicone ring) onto the CAM.
-
Gently apply the cell suspension onto the carrier.
-
-
Incubation and Observation:
-
Seal the window with sterile tape and return the egg to the incubator for 5-7 days.
-
Monitor the CAM daily for the formation of new blood vessels radiating from the implant.
-
-
Quantification:
-
On the final day, carefully excise the CAM and photograph it under a stereomicroscope.
-
Quantify the degree of angiogenesis by measuring parameters such as the number of blood vessel branch points, vessel length, or vessel density in the area surrounding the implant.
-
HIF-1α Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of HIF-1α in response to changes in VHL status or oxygen levels.
Methodology:
-
Cell Transfection:
-
Co-transfect cells with two plasmids:
-
A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple HREs.
-
A control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization of transfection efficiency).
-
-
-
Experimental Treatment:
-
After transfection, culture the cells under desired conditions (e.g., normoxia vs. hypoxia, or in VHL-null vs. VHL-replete cell lines).
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities in the cell lysate using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity between different experimental conditions to determine the relative transcriptional activity of HIF-1α.
-
Conclusion
The von Hippel-Lindau protein stands as a paradigm of tumor suppressor function, intricately linking cellular oxygen sensing to the fundamental processes of angiogenesis and cell proliferation. Its central role in the degradation of HIF-1α underscores its importance in preventing the aberrant activation of hypoxic response pathways that drive tumorigenesis. Furthermore, the expanding knowledge of its HIF-independent functions in cell cycle control and extracellular matrix organization reveals a more complex and nuanced role in maintaining cellular homeostasis. The experimental methodologies and quantitative data presented in this guide provide a foundation for continued investigation into the multifaceted biology of VHL, with the ultimate goal of developing novel and effective therapeutic strategies for VHL-related diseases and a broader range of cancers.
References
- 1. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [en.bio-protocol.org]
- 2. Luciferase reporter assay [bio-protocol.org]
- 3. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. VHL missense mutations in the p53 binding domain show different effects on p53 signaling and HIFα degradation in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 7. 4.5. Luciferase Reporter Assay [bio-protocol.org]
- 8. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Interaction with p53 explains a pro-proliferative function for VHL in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Interaction Partners of the pVHL Protein
For Researchers, Scientists, and Drug Development Professionals
The von Hippel-Lindau (pVHL) tumor suppressor protein is a critical component of cellular machinery, playing a pivotal role in a variety of signaling pathways. Its primary function is as the substrate recognition component of an E3 ubiquitin ligase complex, which targets proteins for degradation. Dysregulation of pVHL is implicated in several cancers, most notably clear cell renal cell carcinoma (ccRCC). This technical guide provides a comprehensive overview of the known interaction partners of pVHL, the methodologies used to identify and characterize these interactions, and the signaling pathways they modulate.
Core Interaction Partners of the VCB E3 Ubiquitin Ligase Complex
The pVHL protein forms the core of a multisubunit E3 ubiquitin ligase complex, often referred to as the VCB complex. This complex is essential for pVHL's tumor-suppressive functions. The primary components of this complex are:
-
Elongin B and Elongin C: These proteins form a stable heterodimer that binds to the α-domain of pVHL. This interaction is crucial for the stability and proper functioning of the entire E3 ligase complex.[1]
-
Cullin 2 (CUL2): A scaffold protein that links the pVHL-Elongin BC module to the catalytic component of the ligase.[2]
-
RBX1 (RING-box protein 1): This protein contains a RING finger domain that recruits an E2 ubiquitin-conjugating enzyme, which is necessary for the transfer of ubiquitin to the target substrate.
Hypoxia-Inducible Factor 1α (HIF-1α): The Canonical Substrate
The most well-characterized substrate of the pVHL E3 ligase complex is Hypoxia-Inducible Factor 1α (HIF-1α), a master regulator of the cellular response to low oxygen levels (hypoxia).[3][4][5]
Under normal oxygen conditions (normoxia), specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain enzymes (PHDs). This post-translational modification creates a binding site for the β-domain of pVHL.[3][6] Upon binding, pVHL mediates the polyubiquitination of HIF-1α, targeting it for rapid degradation by the proteasome.[3][4] This process prevents the accumulation of HIF-1α and the subsequent activation of hypoxia-response genes. In hypoxic conditions, the lack of oxygen inhibits PHD activity, preventing HIF-1α hydroxylation. As a result, pVHL cannot recognize and bind HIF-1α, leading to its stabilization and the activation of genes involved in angiogenesis, glucose metabolism, and cell survival.[4]
Quantitative Analysis of pVHL-HIF-1α Interaction
The binding affinity between pVHL and hydroxylated HIF-1α is a critical determinant of its degradation. The interaction is of moderate strength, which is essential for the dynamic regulation of HIF-1α levels.[3]
| Interacting Proteins | Method | Binding Affinity (Kd) | Reference |
| pVHL & hydroxylated HIF-1α peptide | Isothermal Titration Calorimetry (ITC) | ~1.5 µM | [3] |
| pVHL & non-hydroxylated HIF-1α peptide | Isothermal Titration Calorimetry (ITC) | No detectable binding | [3] |
Other Notable Interaction Partners of pVHL
Beyond the core VCB complex and HIF-1α, pVHL interacts with a diverse array of proteins, implicating it in numerous cellular processes independent of the hypoxia pathway.
| Interacting Protein | Function/Pathway | Evidence |
| Atypical Protein Kinase C (aPKC) isotypes (PKCζ and PKCλ/ι) | Cell growth, apoptosis, cell polarity | Direct interaction with the pVHL β-domain, leading to ubiquitination and degradation of activated aPKC.[7][8] |
| Protein Kinase Cδ (PKCδ) | Signal transduction | Direct interaction, though it does not appear to be a substrate for pVHL-mediated degradation.[9][10] |
| RNA Polymerase II Subunits (RPB1 and RPB7) | Transcription | pVHL can mediate the ubiquitination of these subunits, affecting their stability and function.[11] |
| p53 | Tumor suppression | pVHL can interact with and stabilize p53. |
| Tubulin | Cytoskeleton organization | pVHL can associate with microtubules. |
| Fibronectin | Extracellular matrix assembly | pVHL plays a role in the deposition of fibronectin in the extracellular matrix. |
| Akt | Cell survival, proliferation | pVHL can bind to hydroxylated Akt, inhibiting its kinase activity in an E3 ligase-independent manner.[12] |
Signaling Pathways Involving pVHL
pVHL-HIF-1α Signaling Pathway
This is the central pathway regulated by pVHL. It acts as an oxygen sensing mechanism, controlling the levels of HIF-1α and thereby regulating cellular adaptation to hypoxia.
References
- 1. researchgate.net [researchgate.net]
- 2. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 3. Quantifying the binding interaction between the hypoxia-inducible transcription factor and the von Hippel Lindau suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer [frontiersin.org]
- 7. Direct interaction of the beta-domain of VHL tumor suppressor protein with the regulatory domain of atypical PKC isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The von Hippel-Lindau tumor suppressor protein mediates ubiquitination of activated atypical protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The von Hippel–Lindau tumour-suppressor protein interaction with protein kinase Cδ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 11. The pVHL neglected functions, a tale of hypoxia-dependent and -independent regulations in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pVHL suppresses kinase activity of Akt in a proline-hydroxylation–dependentmanner - PMC [pmc.ncbi.nlm.nih.gov]
VHL-1 in C. elegans: A Technical Guide to a Powerful Model System for Hypoxia and Beyond
Audience: Researchers, scientists, and drug development professionals.
Introduction
The von Hippel-Lindau (VHL) tumor suppressor gene is a critical regulator of the cellular response to oxygen availability, and its mutation is a hallmark of VHL disease and a significant contributor to sporadic clear-cell renal cell carcinoma. The nematode Caenorhabditis elegans has emerged as a powerful and tractable model organism for dissecting the conserved functions of VHL. This is due to its genetic simplicity, rapid life cycle, and the presence of a single, highly conserved VHL homolog, vhl-1. This technical guide provides an in-depth overview of the core biology of this compound in C. elegans, detailed experimental protocols, and quantitative data to facilitate its use as a robust research and drug discovery platform.
Core Signaling Pathway: The Hypoxic Response
In C. elegans, as in mammals, this compound is a key component of an E3 ubiquitin ligase complex that targets the alpha subunit of the Hypoxia Inducible Factor (HIF-1) for proteasomal degradation. This process is exquisitely regulated by oxygen levels.
Under normoxic (normal oxygen) conditions: The prolyl hydroxylase EGL-9 utilizes oxygen to hydroxylate a specific proline residue on the HIF-1 protein.[1] This hydroxylation event creates a binding site for this compound.[2] The this compound/HIF-1 interaction leads to the ubiquitination of HIF-1 and its subsequent degradation by the proteasome, keeping HIF-1 levels low.[3]
Under hypoxic (low oxygen) conditions: EGL-9 activity is inhibited due to the lack of its co-substrate, oxygen. Consequently, HIF-1 is not hydroxylated and is not recognized by this compound.[1] This allows HIF-1 to stabilize, translocate to the nucleus, and activate the transcription of a battery of genes that promote adaptation to low oxygen environments.[4][5]
Signaling Pathway Diagram
HIF-1 Independent Functions of this compound
Genetic studies in C. elegans have provided clear evidence for this compound functions that are independent of HIF-1. Microarray analysis comparing gene expression in this compound single mutants and hif-1; this compound double mutants has revealed a set of genes whose expression is altered by the loss of this compound even in the absence of hif-1.[6][7] These HIF-1-independent target genes are often associated with the formation and function of the extracellular matrix.[6][7] This suggests a conserved role for VHL in processes beyond the hypoxic response, which is an active area of investigation.
Quantitative Data Summary
The loss of this compound function in C. elegans results in a range of quantifiable phenotypes.
| Phenotype | Genotype | Observation | Reference(s) |
| Lifespan | This compound(ok161) | ~30-50% increase in mean lifespan compared to wild-type N2. | [8] |
| Brood Size | This compound(ok161) | Reduced brood size compared to wild-type N2. | [6] |
| Growth Rate | This compound(ok161) | Slower growth rate than wild-type N2. | [6] |
| Thermotolerance | This compound mutants | Increased resistance to heat stress. | [2] |
| Pathogen Resistance | This compound mutants | Altered susceptibility to various bacterial pathogens. | [2] |
Table of Selected Upregulated Genes in this compound Mutants (HIF-1 Dependent)
This table summarizes a selection of genes significantly upregulated in this compound mutants compared to wild-type worms, as determined by microarray analysis. This upregulation is largely dependent on the stabilization of HIF-1.
| Gene | Fold Change (this compound vs. WT) | Putative Function |
| F22B5.4 | 11.2 | Unknown |
| nhr-57 | 9.8 | Nuclear hormone receptor |
| K10H10.2 | 9.7 | Unknown |
| C01G8.3 | 9.0 | Peptidase |
| F47G4.3 | 8.5 | Unknown |
| egl-9 | 7.9 | HIF-1 prolyl hydroxylase |
| Y55F3AM.5 | 7.7 | FAD-binding protein |
| phy-2 | 7.0 | Procollagen prolyl 4-hydroxylase |
Data adapted from Bishop et al., 2004.[6]
Experimental Protocols
Generating this compound Mutant Strains using CRISPR/Cas9
This protocol outlines the generation of a this compound deletion mutant using CRISPR/Cas9 technology.
Experimental Workflow Diagram
Methodology:
-
sgRNA Design: Design two single guide RNAs (sgRNAs) flanking the this compound coding sequence using a web-based tool.
-
Plasmid Construction: Clone the sgRNA sequences into a C. elegans-optimized Cas9 expression vector.
-
Repair Template (Optional for knockout): For a clean deletion, a single-stranded DNA oligonucleotide repair template with homology arms flanking the desired deletion site can be co-injected.
-
Microinjection: Prepare an injection mix containing the Cas9/sgRNA expression plasmid(s) and, if applicable, the repair template. Inject the mix into the gonad of young adult wild-type (N2) hermaphrodites.[9][10]
-
Screening: Single-plate F1 progeny from injected animals. After they have laid F2 eggs, lyse the F1s and perform PCR with primers flanking the this compound locus to identify deletions.
-
Isolation and Verification: Isolate F2 progeny from F1s that showed a deletion. Identify homozygous mutants by PCR and verify the deletion by Sanger sequencing.
Hypoxia Assay
This protocol describes a method for assessing the response of C. elegans to a low-oxygen environment.
Experimental Workflow Diagram
Methodology:
-
Synchronization: Generate a synchronized population of L4-stage worms by standard bleaching methods.
-
Hypoxia Exposure: Place the plates with synchronized worms into a modular incubator chamber. Flush the chamber with a certified gas mixture containing 1% O2, 5% CO2, and balanced with N2.[11] Maintain a constant flow rate.
-
Control Group: Place a parallel set of plates in a normoxic incubator (21% O2).
-
Incubation: Incubate the worms for a defined period (e.g., 24-48 hours).
-
Assessment: Following exposure, assess relevant phenotypes. This could include:
-
Survival: Count the number of living and dead animals.
-
Behavioral Assays: Analyze locomotion, feeding, or chemosensory responses.[11]
-
Gene Expression Analysis: Harvest worms for RNA extraction and qRT-PCR or microarray analysis of HIF-1 target genes.
-
Protein-Protein Interaction: Co-Immunoprecipitation (Co-IP)
This protocol provides a framework for demonstrating the interaction between this compound and HIF-1 in vivo. It assumes the availability of a strain expressing an epitope-tagged version of one of the proteins (e.g., this compound::FLAG).
Methodology:
-
Worm Culture and Harvest: Grow a large population of the epitope-tagged strain. Harvest the worms by washing with M9 buffer and pelleting.
-
Lysate Preparation: Flash-freeze the worm pellet in liquid nitrogen. Grind the frozen pellet to a fine powder using a mortar and pestle. Resuspend the powder in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarification: Centrifuge the lysate at high speed to pellet cellular debris. Collect the supernatant.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C.
-
Add fresh protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-FLAG antibody (to confirm pulldown of this compound) and an anti-HIF-1 antibody (to detect the co-immunoprecipitated protein).
Protein-Protein Interaction: Yeast Two-Hybrid (Y2H)
The Y2H system can be used to test for a direct interaction between this compound and HIF-1.
Methodology:
-
Plasmid Construction:
-
Clone the full-length this compound cDNA into a "bait" vector, fusing it to a DNA-binding domain (e.g., GAL4-DB).
-
Clone the full-length hif-1 cDNA into a "prey" vector, fusing it to a transcriptional activation domain (e.g., GAL4-AD).
-
-
Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids.
-
Selection and Reporter Assay:
-
Plate the transformed yeast on medium lacking leucine and tryptophan to select for cells containing both plasmids.
-
Replica-plate the colonies onto a selective medium that also lacks histidine (and may contain 3-AT to suppress autoactivation) to test for interaction.
-
Perform a β-galactosidase assay to confirm the activation of a second reporter gene (lacZ). Growth on selective media and a blue color in the β-galactosidase assay indicate a positive interaction.[12]
-
Applications in Drug Discovery
The C. elegansthis compound model system offers a powerful platform for high-throughput screening of small molecules that modulate the hypoxia pathway. For example, screens can be designed to identify compounds that:
-
Inhibit HIF-1 activity: Using a reporter strain where GFP is driven by a HIF-1 target gene promoter, compounds can be screened for their ability to reduce GFP expression in a this compound mutant background.
-
Promote this compound-mediated degradation of HIF-1: Screens could identify compounds that enhance the this compound/HIF-1 interaction, even under hypoxic conditions.
-
Alleviate phenotypes associated with this compound loss: Compounds can be screened for their ability to rescue the slow growth or reduced brood size of this compound mutants.
The simplicity and scalability of C. elegans assays make it an ideal first-pass screening tool before validating hits in more complex mammalian systems.
Conclusion
C. elegans provides an unparalleled in vivo context for studying the fundamental biology of the VHL tumor suppressor. The conservation of the VHL-HIF-1 axis, coupled with the genetic tractability and rapid life cycle of the nematode, makes it an invaluable tool for researchers and drug development professionals. The detailed methodologies and quantitative data presented in this guide serve as a comprehensive resource for leveraging this powerful model system to unravel the complexities of the hypoxic response and to identify novel therapeutic strategies targeting this critical pathway.
References
- 1. Measuring Oxygen Consumption Rate in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creating Defined Gaseous Environments to Study the Effects of Hypoxia on C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Extract Preparation and Co-immunoprecipitation from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct measurement of oxygen consumption rate on the nematode Caenorhabditis elegans by using an optical technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermotolerance of a long-lived mutant of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurements of physiological stress responses in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A yeast two-hybrid system reconstituting substrate recognition of the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Survival assays using Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diversity in Genetic In Vivo Methods for Protein-Protein Interaction Studies: from the Yeast Two-Hybrid System to the Mammalian Split-Luciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. bioteach.ubc.ca [bioteach.ubc.ca]
The Discovery and History of Von Hippel-Lindau Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Von Hippel-Lindau (VHL) disease is a rare, autosomal dominant hereditary cancer syndrome that predisposes affected individuals to a variety of benign and malignant tumors. The journey to understanding VHL disease, from its initial clinical description to the elucidation of its molecular underpinnings, represents a landmark in cancer genetics and cell biology. This in-depth technical guide provides a comprehensive overview of the discovery and history of VHL disease, with a focus on the experimental methodologies and key scientific breakthroughs that have shaped our current understanding. The discovery of the VHL gene and its role in cellular oxygen sensing has not only revolutionized the management of VHL patients but has also paved the way for novel therapeutic strategies for a broader range of cancers.
I. Early Clinical Observations and the Path to Gene Discovery
The initial recognition of Von Hippel-Lindau disease was a gradual process, pieced together from clinical observations of seemingly disparate conditions. In the early 20th century, German ophthalmologist Eugen von Hippel described rare benign tumors of the eye, which he termed "angiomatosis of the retina." Subsequently, in the 1920s, Swedish pathologist Arvid Lindau made the crucial connection that these retinal angiomas were often associated with hemangioblastomas of the central nervous system (CNS) and cysts in various organs. This constellation of clinical features became known as Von Hippel-Lindau disease.
The hereditary nature of VHL disease was recognized through the study of affected families, revealing an autosomal dominant pattern of inheritance.[1] This understanding laid the groundwork for the application of genetic linkage analysis to pinpoint the location of the causative gene.
Experimental Protocol: Positional Cloning of the VHL Gene
The identification of the VHL gene in 1993 was a triumph of positional cloning, a method used to identify a gene based on its location in the genome rather than on prior knowledge of its function.[2]
1. Linkage Analysis:
-
Objective: To identify a chromosomal region that co-segregates with VHL disease in affected families.
-
Methodology:
-
Large, multi-generational families with a history of VHL disease were recruited.
-
DNA samples were collected from both affected and unaffected family members.
-
A panel of polymorphic DNA markers (restriction fragment length polymorphisms - RFLPs, and later, microsatellite markers) with known chromosomal locations were used to genotype each individual.
-
Statistical analysis (LOD score analysis) was performed to determine the likelihood of linkage between each marker and the VHL disease phenotype. A LOD score of +3.0 or greater was considered significant evidence for linkage.
-
-
Outcome: Linkage analysis localized the VHL gene to a small region on the short arm of chromosome 3 (3p25-26).
2. Chromosome Walking and Contig Assembly:
-
Objective: To create a physical map of the candidate region on chromosome 3p.
-
Methodology:
-
A genomic library (a collection of cloned DNA fragments representing the entire genome) was screened with the linked DNA markers.
-
Positive clones were isolated and their ends were used as new probes to re-screen the library, "walking" along the chromosome.
-
Overlapping clones were identified and assembled into a contiguous stretch of DNA known as a contig.
-
3. Candidate Gene Identification and Mutation Analysis:
-
Objective: To identify the specific gene within the contig that is mutated in VHL patients.
-
Methodology:
-
The contig was searched for potential genes based on features such as open reading frames (ORFs) and conservation across species.
-
Candidate genes were sequenced in DNA from VHL patients and unaffected controls.
-
Southern Blotting: This technique was used to detect large deletions or rearrangements in the VHL gene in patient DNA.
-
Genomic DNA was digested with restriction enzymes.
-
The resulting fragments were separated by gel electrophoresis and transferred to a membrane.
-
The membrane was hybridized with a labeled DNA probe from the candidate gene region.
-
Alterations in the size or presence of hybridizing fragments in patient samples compared to controls indicated a mutation.
-
-
DNA Sequencing (Sanger sequencing): This method was used to identify smaller mutations such as point mutations, small insertions, and deletions.
-
-
Outcome: A novel gene, which showed no homology to any known proteins at the time, was identified and named the VHL gene. Mutations in this gene were consistently found in individuals with VHL disease but not in unaffected individuals, confirming it as the causative gene.[2]
II. Unraveling the Function of the VHL Protein: The Hypoxia Connection
The discovery of the VHL gene was just the beginning. The next crucial step was to understand the function of the protein it encodes, pVHL. A major breakthrough came from the convergence of VHL research with studies on how cells sense and respond to changes in oxygen levels (hypoxia). This work, which led to the 2019 Nobel Prize in Physiology or Medicine for William G. Kaelin, Jr., Sir Peter J. Ratcliffe, and Gregg L. Semenza, established pVHL as a key player in the hypoxia-inducible factor (HIF) signaling pathway.[3][4][5]
It was observed that cells lacking a functional VHL gene expressed abnormally high levels of genes that are normally induced by hypoxia, even under normal oxygen conditions.[4] This led to the hypothesis that pVHL is involved in the degradation of a key regulator of the hypoxic response.
The VHL/HIF Signaling Pathway
Under normal oxygen conditions (normoxia), the alpha subunit of the HIF transcription factor (HIF-α) is continuously produced but rapidly degraded. This degradation is mediated by pVHL.
-
Normoxia:
-
Prolyl hydroxylase domain (PHD) enzymes use oxygen as a substrate to hydroxylate specific proline residues on HIF-α.
-
This hydroxylation creates a binding site for the VHL protein (pVHL).
-
pVHL is part of an E3 ubiquitin ligase complex, which also includes elongins B and C, Cullin-2, and Rbx1.
-
The VHL complex binds to the hydroxylated HIF-α and attaches a chain of ubiquitin molecules to it (a process called polyubiquitination).
-
The polyubiquitinated HIF-α is then recognized and degraded by the proteasome.
-
-
Hypoxia (or absence of functional pVHL):
-
In the absence of sufficient oxygen, the PHD enzymes are inactive, and HIF-α is not hydroxylated.
-
Without the hydroxylation mark, pVHL cannot bind to HIF-α.
-
HIF-α is not ubiquitinated and degraded.
-
Stable HIF-α translocates to the nucleus, where it dimerizes with HIF-β (also known as ARNT).
-
The HIF-α/HIF-β complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.
-
These target genes include those involved in angiogenesis (e.g., vascular endothelial growth factor, VEGF), glucose metabolism, and cell survival, which contribute to tumor growth.
-
Experimental Protocols for Studying the VHL-HIF Interaction
1. Co-immunoprecipitation (Co-IP):
-
Objective: To demonstrate a physical interaction between pVHL and HIF-α in cells.
-
Methodology:
-
Cells are cultured and lysed to release their proteins.
-
An antibody specific to pVHL is added to the cell lysate.
-
The antibody-pVHL complexes are captured using protein A/G beads.
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads and separated by SDS-PAGE.
-
A Western blot is performed using an antibody specific to HIF-α to determine if it was co-precipitated with pVHL.
-
-
Expected Result: The presence of an HIF-α band in the Western blot of the pVHL immunoprecipitate indicates a direct or indirect interaction between the two proteins.
2. Split-Luciferase Complementation Assay:
-
Objective: To visualize the interaction between pVHL and HIF-α in living cells.
-
Methodology:
-
The coding sequence of firefly luciferase is split into two non-functional fragments (N-terminal and C-terminal).
-
The N-terminal luciferase fragment is fused to the coding sequence of pVHL, and the C-terminal fragment is fused to the coding sequence of HIF-α.
-
These fusion constructs are co-expressed in cells.
-
If pVHL and HIF-α interact, the N- and C-terminal luciferase fragments are brought into close proximity, allowing them to refold and reconstitute a functional luciferase enzyme.
-
The addition of the luciferase substrate, luciferin, results in the emission of light, which can be measured to quantify the interaction.
-
-
Expected Result: A luminescent signal is detected when pVHL and HIF-α interact, and this signal is typically diminished under hypoxic conditions when the interaction is disrupted.
III. Quantitative Data in VHL Disease
The study of large cohorts of VHL patients has provided valuable quantitative data on the prevalence of different disease manifestations and the correlation between specific VHL gene mutations and the resulting phenotype.
Table 1: Prevalence of Major VHL Disease Manifestations
| Manifestation | Prevalence | Notes |
| Central Nervous System Hemangioblastomas | Up to 80% | Most common manifestation. |
| Retinal Hemangioblastomas | 50-60% | Often the first manifestation, frequently occurring in childhood. |
| Clear Cell Renal Cell Carcinoma (ccRCC) | 60-70% | Leading cause of mortality in VHL patients. |
| Pancreatic Cysts and Neuroendocrine Tumors (pNETs) | Cysts: 50-60%pNETs: 15-20% | |
| Pheochromocytomas and Paragangliomas | Up to 20% | Tumors of the adrenal glands and related tissues. |
| Endolymphatic Sac Tumors (ELSTs) | 10-15% | Can cause hearing loss. |
Data compiled from multiple sources.
Table 2: Genotype-Phenotype Correlations in VHL Disease
| VHL Disease Type | Common Mutation Types | Associated Tumor Risks |
| Type 1 | Large deletions, truncating mutations (nonsense, frameshift) | Low risk of pheochromocytoma; high risk of ccRCC and hemangioblastomas. |
| Type 2A | Missense mutations | High risk of pheochromocytoma; low risk of ccRCC. |
| Type 2B | Missense mutations | High risk of pheochromocytoma and ccRCC. |
| Type 2C | Missense mutations | High risk of pheochromocytoma only. |
This is a simplified representation, and significant variability can exist.
IV. Visualizations
Diagram 1: Experimental Workflow for VHL Gene Discovery (Positional Cloning)
Caption: Workflow of positional cloning for the VHL gene.
Diagram 2: VHL/HIF Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Positional Cloning Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Von Hippel-Lindau Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Guide: HIF-alpha Regulation by the pVHL-E3 Ligase Complex
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Hypoxia-Inducible Factor (HIF) family of transcription factors are master regulators of the cellular response to changes in oxygen availability. The stability and activity of the HIF-α subunit are tightly controlled by a sophisticated oxygen-sensing mechanism, at the heart of which lies the von Hippel-Lindau tumor suppressor protein (pVHL) E3 ubiquitin ligase complex. Under normal oxygen conditions (normoxia), HIF-α is continuously targeted for proteasomal degradation by this complex. In low oxygen conditions (hypoxia), this degradation is inhibited, allowing HIF-α to accumulate, translocate to the nucleus, and activate a broad range of genes involved in angiogenesis, erythropoiesis, and metabolism. This guide provides an in-depth examination of the core molecular machinery governing this critical pathway, presents key quantitative data, details relevant experimental protocols, and visualizes the involved processes.
Core Mechanism of HIF-α Regulation
The regulation of HIF-α is primarily a process of post-translational modification that dictates the protein's stability. This process is contingent on the cellular oxygen concentration.
Normoxic Conditions: The Degradation Pathway
In the presence of sufficient oxygen, the HIF-α subunit is kept at very low levels through a multi-step degradation cascade.
-
Prolyl Hydroxylation: A family of Fe(II) and 2-oxoglutarate-dependent dioxygenases, known as Prolyl Hydroxylase Domain proteins (PHDs; specifically PHD1, PHD2, and PHD3), act as the primary cellular oxygen sensors.[1][2][3] These enzymes utilize molecular oxygen to hydroxylate specific proline residues within the Oxygen-Dependent Degradation (ODD) domain of HIF-α.[2][4][5] For HIF-1α, these key residues are Proline 402 (Pro402) and Proline 564 (Pro564).[1][2][5][6] PHD2 is considered the most important isoform for setting the steady-state levels of HIF-α.[7]
-
pVHL Recognition: The hydroxylation of these proline residues creates a high-affinity binding site for the von Hippel-Lindau protein (pVHL).[2][8] pVHL is the substrate recognition component of a larger E3 ubiquitin ligase complex.[8][9][10]
-
E3 Ligase Complex Assembly: The pVHL protein forms a stable complex with Elongin B, Elongin C, Cullin 2 (Cul2), and RING-box protein 1 (Rbx1).[1][8][11] This multi-subunit machinery is a Cullin-RING E3 ubiquitin ligase, poised to catalyze the ubiquitination of its target.[8][11]
-
Polyubiquitination and Proteasomal Degradation: Upon binding to hydroxylated HIF-α, the pVHL-E3 ligase complex catalyzes the attachment of a polyubiquitin chain to the HIF-α subunit.[6][12] This polyubiquitination serves as a signal for recognition and degradation by the 26S proteasome, ensuring the rapid turnover of HIF-α under normoxic conditions.[2][4][13]
-
Transcriptional Activity Repression: In addition to protein stability, HIF-α's transcriptional activity is also regulated by oxygen. A separate dioxygenase, Factor Inhibiting HIF (FIH-1), hydroxylates an asparagine residue (Asn803 in HIF-1α) in the C-terminal transactivation domain.[1][5][7][14] This asparaginyl hydroxylation sterically hinders the recruitment of transcriptional co-activators like p300/CBP, thereby repressing HIF-1's transactivation potential even if some protein were to escape degradation.[14][15]
Caption: The HIF-1α oxygen-sensing pathway under normoxic and hypoxic conditions.
Hypoxic Conditions: The Stabilization Pathway
When cellular oxygen levels fall, the activities of the PHD and FIH-1 enzymes are inhibited, as oxygen is a requisite substrate for their catalytic reactions.[2][6]
-
Inhibition of Hydroxylation: Without sufficient oxygen, prolyl and asparaginyl hydroxylation of HIF-α ceases.
-
Evasion of Degradation: Non-hydroxylated HIF-α is not recognized by the pVHL E3 ligase complex.[6] This prevents its ubiquitination and subsequent degradation, leading to the rapid accumulation of HIF-α protein within the cell.[12][16]
-
Nuclear Translocation and Dimerization: Stabilized HIF-α translocates to the nucleus, where it dimerizes with its constitutively expressed binding partner, HIF-1β, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[6][16]
-
Transcriptional Activation: The HIF-1α/HIF-1β heterodimer binds to specific DNA sequences known as Hypoxia Response Elements (HREs) in the promoter regions of target genes.[16] By recruiting co-activators like p300/CBP (which can now bind in the absence of asparaginyl hydroxylation), the HIF complex activates the transcription of dozens of genes that promote adaptation and survival under hypoxic conditions.[16]
Quantitative Data
The post-translational hydroxylation of HIF-α is the critical switch that determines its fate. This is reflected in the dramatic change in binding affinity between HIF-α and pVHL, which has been quantified using various biophysical techniques.
| Parameter | Hydroxylated HIF-1α Peptide | Non-Hydroxylated HIF-1α Peptide | Fold Difference | Reference(s) |
| Dissociation Constant (Kd) | ~33 nM | ~34 µM | ~1000x | [17] |
| Binding Energy | 5.26 to 6.00 kcal/mol | Not specified | ~4 kcal/mol (calculated) | [17] |
Table 1: Comparative binding affinities of pVHL for HIF-1α peptides. The ~1000-fold increase in affinity upon prolyl hydroxylation underscores the specificity and efficiency of the degradation signal.[17]
Key Experimental Protocols
Verifying the interactions and functional consequences within the HIF-α degradation pathway is fundamental to its study. Below are methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) of pVHL and HIF-α
This protocol is used to demonstrate the physical interaction between pVHL and hydroxylated HIF-α in a cellular context.
Objective: To pull down pVHL and determine if HIF-α is co-precipitated, indicating a stable complex.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T) transiently transfected to express tagged versions of pVHL (e.g., HA-pVHL) and HIF-1α. To ensure HIF-1α is hydroxylated and stable for detection, cells can be treated with a proteasome inhibitor like MG132 (20 µM for 4-6 hours) under normoxic conditions.
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 40 mM HEPES-NaOH pH 7.9, 150 mM NaCl, 1 mM DTT, 0.5% Triton X-100, 10% glycerol) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against the pVHL tag (e.g., anti-HA antibody) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specific binders.
-
Elution and Analysis: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the eluate and input samples by SDS-PAGE followed by Western blotting using antibodies against both pVHL and HIF-1α. The presence of a HIF-1α band in the pVHL immunoprecipitate confirms their interaction.
Caption: Workflow for Co-Immunoprecipitation of pVHL and HIF-1α.
In Vitro Ubiquitination Assay
This cell-free assay directly assesses the E3 ligase activity of the pVHL complex towards its substrate, HIF-α.
Objective: To reconstitute the ubiquitination of HIF-α using purified components.
Methodology:
-
Component Preparation: Purify or obtain the necessary components:
-
E1 Activating Enzyme (e.g., UBE1)
-
E2 Conjugating Enzyme (e.g., UbcH5)
-
E3 Ligase: Reconstituted pVHL complex (pVHL, Elongins B/C, Cul2, Rbx1). This can be expressed and purified from Sf21 insect cells using baculovirus vectors.[18]
-
Substrate: Purified, hydroxylated HIF-1α fragment (e.g., GST-tagged ODD domain). Hydroxylation can be achieved by in vitro reaction with PHD2.
-
Ubiquitin: Wild-type or tagged ubiquitin (e.g., HA-Ubiquitin).
-
Energy Source: ATP and an ATP-regenerating system (creatine kinase, creatine phosphate).
-
-
Reaction Setup: Combine the components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT, 2 mM ATP).
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours to allow the enzymatic cascade to proceed.[18]
-
Termination and Analysis: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Analyze the reaction products by SDS-PAGE and Western blotting, using an antibody against HIF-1α or its tag. A ladder of higher molecular weight bands appearing above the unmodified HIF-1α substrate indicates successful polyubiquitination.
HIF-1 Reporter Gene Assay
This cell-based assay measures the transcriptional activity of HIF-1, which is a functional readout of HIF-α stabilization.
Objective: To quantify HIF-1 transcriptional activity in response to various stimuli (e.g., hypoxia, drug candidates).
Methodology:
-
Reporter Construct: Use a plasmid vector containing a reporter gene (e.g., Firefly Luciferase) under the control of a minimal promoter fused to multiple copies of the Hypoxia Response Element (HRE).
-
Transfection: Co-transfect the HRE-luciferase reporter plasmid into the cells of interest. A second plasmid expressing a different reporter (e.g., Renilla Luciferase) under a constitutive promoter (e.g., CMV) should be included to normalize for transfection efficiency and cell number.[19][20]
-
Cell Treatment: After allowing time for plasmid expression (24-48 hours), treat the cells with the desired conditions (e.g., place in a hypoxic chamber at 1% O2, or add a PHD inhibitor like dimethyloxalylglycine).
-
Cell Lysis and Assay: Lyse the cells using a passive lysis buffer. Measure the activity of both Firefly and Renilla luciferases sequentially using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity for each condition. An increase in this ratio compared to the normoxic, untreated control indicates an induction of HIF-1 transcriptional activity.[20][21]
Caption: Assembly and components of the pVHL-E3 ubiquitin ligase complex.
Conclusion and Therapeutic Implications
The regulation of HIF-α by the pVHL-E3 ligase complex is a paradigm of cellular oxygen sensing. Its tight control is essential for normal physiology, while its dysregulation is implicated in numerous pathologies, including cancer and ischemia.[9][22] In many cancers, particularly clear cell renal cell carcinoma, mutations in the VHL gene lead to constitutive stabilization of HIF-α, promoting tumor growth and angiogenesis.[8][9] Conversely, in ischemic diseases such as stroke and myocardial infarction, enhancing HIF-α stability is a promising therapeutic strategy.[22] A deep, technical understanding of this pathway is therefore critical for the development of novel therapeutics, such as PHD inhibitors that stabilize HIF-α for treating anemia and ischemia, and drugs that disrupt the HIF-1α/β interaction for cancer therapy.
References
- 1. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Molecular Playground/Prolyl Hydroxylase Domain (PHD) Enzyme - Proteopedia, life in 3D [proteopedia.org]
- 4. pnas.org [pnas.org]
- 5. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coordinate Regulation of the Oxygen-Dependent Degradation Domains of Hypoxia-Inducible Factor 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two sides to every story: the HIF-dependent and HIF-independent functions of pVHL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Regulatory mechanisms of hypoxia‐inducible factor 1 activity: Two decades of knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxygen-dependent regulation of HIF-1alpha expression and function [openarchive.ki.se]
- 16. Regulatory mechanism of HIF-1α and its role in liver diseases: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantifying the binding interaction between the hypoxia-inducible transcription factor and the von Hippel Lindau suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring the Enzymatic Activity of the pVHL E3 Ubiquitin Ligase: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The von Hippel-Lindau (pVHL) protein is a crucial tumor suppressor and the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex, known as VBC (pVHL, Elongin B, Elongin C). This complex plays a pivotal role in cellular oxygen sensing by targeting the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[1][2][3] Dysregulation of pVHL function is implicated in various cancers, particularly clear cell renal cell carcinoma, making it a significant target for therapeutic intervention.
This application note provides detailed protocols and methodologies for measuring the E3 ligase activity of pVHL. It covers in vitro biochemical assays, cell-based approaches, and methods for identifying and characterizing pVHL substrates.
Signaling Pathway of pVHL-mediated HIF-1α Degradation
Under normal oxygen levels (normoxia), specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylases. This post-translational modification creates a binding site for pVHL. The VBC complex, in conjunction with the E2 ubiquitin-conjugating enzyme, then polyubiquitinates HIF-1α, marking it for degradation by the 26S proteasome. In hypoxic conditions, the lack of oxygen inhibits prolyl hydroxylase activity, preventing HIF-1α hydroxylation and subsequent pVHL-mediated degradation. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus to activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.
Figure 1: pVHL signaling pathway under normoxic and hypoxic conditions.
Experimental Protocols
Several methods can be employed to measure pVHL E3 ligase activity, ranging from in vitro biochemical assays to cell-based reporter systems.
In Vitro Ubiquitination Assay
This assay directly measures the ability of a reconstituted VBC complex to polyubiquitinate a substrate, such as HIF-1α, in a controlled environment. The ubiquitinated substrate is then typically detected by Western blotting.
Experimental Workflow:
References
Detecting VHL Gene Mutations: A Guide for Researchers
For Immediate Release
Comprehensive Application Notes and Protocols for the Detection of Von Hippel-Lindau (VHL) Gene Mutations Released
A detailed guide outlining various techniques for the detection of mutations in the Von Hippel-Lindau (VHL) gene is now available for researchers, scientists, and drug development professionals. This document provides in-depth application notes and experimental protocols for key methodologies, including DNA sequencing, multiplex ligation-dependent probe amplification (MLPA), and quantitative PCR (qPCR). The guide aims to facilitate a better understanding and implementation of these techniques in a laboratory setting.
The VHL gene is a critical tumor suppressor, and germline mutations in this gene are the cause of Von Hippel-Lindau disease, a hereditary cancer syndrome that predisposes individuals to various benign and malignant tumors. Somatic mutations in the VHL gene are also frequently found in sporadic clear cell renal cell carcinoma. Accurate and efficient detection of these mutations is crucial for diagnosis, prognosis, and the development of targeted therapies.
Introduction to VHL Gene Mutation Detection
The detection of VHL gene mutations involves a range of molecular techniques capable of identifying different types of genetic alterations, from single nucleotide variants to large deletions. The choice of method often depends on the type of mutation suspected, the required sensitivity, and the available resources. This guide provides a comparative overview of the most commonly employed techniques.
Key Techniques for VHL Mutation Detection
Several molecular biology techniques are utilized for the detection of VHL gene mutations. The primary methods covered in this guide are:
-
Sanger Sequencing: Often considered the "gold standard" for mutation detection, Sanger sequencing is used to identify point mutations, small insertions, and deletions within the VHL gene.[1][2]
-
Next-Generation Sequencing (NGS): NGS offers a high-throughput approach to sequence the entire VHL gene or a panel of cancer-related genes simultaneously, enabling the detection of a wide range of mutations, including mosaic variants.[3][4]
-
Multiplex Ligation-dependent Probe Amplification (MLPA): This technique is specifically designed to detect large deletions and duplications within the VHL gene, which are missed by traditional sequencing methods.[5][6]
-
Quantitative PCR (qPCR): qPCR can be employed to determine copy number variations in the VHL gene, providing a rapid and sensitive method for detecting large deletions.[7]
Comparison of VHL Mutation Detection Techniques
The following table summarizes the key quantitative parameters of the different VHL gene mutation detection methods to aid researchers in selecting the most appropriate technique for their needs.
| Technique | Mutation Types Detected | Sensitivity | Specificity | Turnaround Time | Relative Cost |
| Sanger Sequencing | Point mutations, small insertions/deletions | High for variants >15-20% allele frequency | Very High | 2-4 days | Moderate |
| Next-Generation Sequencing (NGS) | Point mutations, small insertions/deletions, mosaic variants, copy number variations | Very High (can detect variants at <1% allele frequency) | High | 1-2 weeks | High |
| Multiplex Ligation-dependent Probe Amplification (MLPA) | Large deletions and duplications (single or multiple exons) | Very High for targeted deletions/duplications (>99%) | Very High | 2-3 days | Moderate |
| Quantitative PCR (qPCR) | Large deletions and duplications | High | High | 1 day | Low to Moderate |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key experimental techniques used in VHL gene mutation detection.
Protocol 1: Sanger Sequencing of the VHL Gene
This protocol outlines the steps for amplifying and sequencing the coding exons and flanking intronic regions of the VHL gene.
1. DNA Extraction:
- Extract genomic DNA from peripheral blood leukocytes or tumor tissue using a commercially available DNA extraction kit.
- Assess DNA quality and quantity using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).
2. PCR Amplification: [1]
- Design primers to amplify the three exons of the VHL gene and their intron-exon boundaries.
- Prepare a PCR reaction mix containing genomic DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
- Perform PCR with the following cycling conditions:
- Initial denaturation: 95°C for 5 minutes
- 35 cycles of:
- Denaturation: 95°C for 30 seconds
- Annealing: 58-62°C for 30 seconds (optimize for each primer pair)
- Extension: 72°C for 1 minute
- Final extension: 72°C for 7 minutes
3. PCR Product Purification:
- Verify the PCR products by agarose gel electrophoresis.
- Purify the PCR products to remove unincorporated primers and dNTPs using a PCR purification kit or enzymatic cleanup.
4. Cycle Sequencing: [8]
- Prepare a cycle sequencing reaction mix containing the purified PCR product, a sequencing primer (either forward or reverse), and a commercially available sequencing mix (containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs).
- Perform cycle sequencing with conditions recommended by the sequencing kit manufacturer.
5. Sequencing Product Purification:
- Purify the cycle sequencing products to remove unincorporated ddNTPs.
6. Capillary Electrophoresis:
- Resuspend the purified sequencing products in a formamide-based loading solution.
- Separate the DNA fragments by size using an automated capillary electrophoresis instrument (e.g., Applied Biosystems 3500 Genetic Analyzer).
7. Data Analysis: [9]
- Analyze the sequencing data using appropriate software to generate a chromatogram.
- Compare the obtained sequence to the VHL reference sequence to identify any mutations.
Protocol 2: Next-Generation Sequencing (NGS) of the VHL Gene
This protocol describes a targeted NGS approach for the comprehensive analysis of the VHL gene.
1. DNA Extraction and Quantification:
- Extract high-quality genomic DNA from the sample.
- Accurately quantify the DNA concentration.
2. Library Preparation: [4][10]
- DNA Fragmentation: Fragment the genomic DNA to a desired size range (e.g., 200-400 bp) using enzymatic or mechanical methods.
- End-Repair and A-tailing: Repair the ends of the fragmented DNA and add a single adenine nucleotide to the 3' ends.
- Adapter Ligation: Ligate NGS adapters to the ends of the DNA fragments. These adapters contain sequences for amplification and sequencing.
- Target Enrichment (Optional but Recommended for VHL): Use a custom probe set to capture the VHL gene regions of interest, enriching the library for the target sequences.
- Library Amplification: Amplify the adapter-ligated and enriched library using PCR to generate a sufficient quantity for sequencing.
3. Library Quantification and Quality Control:
- Quantify the final library concentration.
- Assess the library size distribution using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
4. Sequencing: [11]
- Pool multiple libraries if desired (for multiplex sequencing).
- Sequence the prepared libraries on an NGS platform (e.g., Illumina MiSeq or NextSeq) according to the manufacturer's instructions.
5. Data Analysis: [12]
- Base Calling and Demultiplexing: Convert the raw sequencing images into base calls and separate the data from pooled libraries.
- Quality Control: Assess the quality of the sequencing reads.
- Alignment: Align the sequencing reads to the human reference genome.
- Variant Calling: Identify single nucleotide variants (SNVs), insertions, and deletions (indels) by comparing the aligned reads to the reference sequence.
- Annotation and Filtering: Annotate the identified variants with information from various databases and filter them based on quality scores and clinical relevance.
Protocol 3: Multiplex Ligation-dependent Probe Amplification (MLPA) for VHL Deletions/Duplications
This protocol details the use of MLPA to detect copy number variations in the VHL gene.
1. DNA Preparation:
- Use 50-100 ng of high-quality genomic DNA.
- Denature the DNA by heating at 98°C for 5 minutes.
2. Hybridization:
- Add the VHL-specific MLPA probe mix (containing pairs of probes for each target exon) to the denatured DNA.
- Incubate at 60°C for 16-20 hours to allow the probes to hybridize to their target sequences.
3. Ligation:
- Add a ligase enzyme to the reaction and incubate at 54°C for 15 minutes. The two parts of each probe pair will be ligated together only if they are correctly hybridized to the target DNA.
- Inactivate the ligase by heating at 98°C for 5 minutes.
4. PCR Amplification:
- Add a PCR master mix containing universal primers that recognize the sequences on the ligated probes.
- Perform PCR amplification for 33-35 cycles.
5. Fragment Analysis:
- Separate the amplified products by size using capillary electrophoresis.
- Analyze the resulting electropherogram. The peak height for each probe is proportional to the amount of target sequence present in the original DNA sample.
6. Data Analysis:
- Normalize the peak data from the patient sample against control samples with a known normal copy number for the VHL gene.
- A reduction of 35-50% in the relative peak height for a specific exon probe indicates a heterozygous deletion, while an increase of approximately 50% suggests a duplication.
Protocol 4: Quantitative PCR (qPCR) for VHL Copy Number Variation
This protocol describes the use of qPCR to determine the copy number of the VHL gene.
1. DNA Preparation:
- Extract and quantify high-quality genomic DNA.
2. Assay Design:
- Design or obtain a TaqMan qPCR assay with a FAM-labeled probe targeting an exon of the VHL gene.
- Select a reference gene with a known stable copy number (e.g., RNase P) and use a VIC-labeled probe for this gene.
3. qPCR Reaction Setup:
- Prepare a duplex qPCR reaction mix containing the patient DNA, the VHL target assay, the reference gene assay, and a qPCR master mix.
- Run the reaction in triplicate or quadruplicate for each sample.
4. qPCR Run:
- Perform the qPCR on a real-time PCR instrument with the appropriate cycling conditions.
5. Data Analysis (Relative Quantification):
- Determine the cycle threshold (Ct) values for both the VHL target and the reference gene for each sample.
- Calculate the delta Ct (ΔCt) for each sample: ΔCt = Ct(VHL) - Ct(reference).
- Calculate the delta-delta Ct (ΔΔCt) by comparing the ΔCt of the patient sample to the ΔCt of a normal control sample: ΔΔCt = ΔCt(patient) - ΔCt(control).
- The copy number is calculated as 2 x (2^-ΔΔCt). A value of approximately 1 indicates a heterozygous deletion, while a value of approximately 3 suggests a duplication.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to VHL gene mutation detection.
Caption: VHL/HIF-1α Signaling Pathway.
Caption: Sanger Sequencing Workflow.
Caption: Next-Generation Sequencing Workflow.
Caption: MLPA Workflow.
Caption: qPCR Workflow.
Conclusion
The selection of an appropriate method for VHL gene mutation detection is critical for accurate diagnosis and research. This guide provides the necessary information and protocols to assist researchers in making informed decisions and implementing these techniques effectively in their laboratories. The continued development of these technologies will further enhance our ability to understand and combat diseases associated with VHL gene mutations.
References
- 1. Sequencing of Von Hippel-Lindau (VHL) Gene from Genomic DNA for Mutation Detection in Italian Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Test Description [mgp.upmc.com]
- 3. researchgate.net [researchgate.net]
- 4. eu.idtdna.com [eu.idtdna.com]
- 5. Detection of von Hippel–Lindau (VHL) gene copy number variation - Clinical Laboratory int. [clinlabint.com]
- 6. MLPA analysis of deletions/duplications in VHL - Clinical Genetic Test - GTR - NCBI [ncbi.nlm.nih.gov]
- 7. Detection of large deletions in the VHL gene using a Real-Time PCR with SYBR Green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - US [thermofisher.com]
- 9. microbenotes.com [microbenotes.com]
- 10. biocompare.com [biocompare.com]
- 11. NGS Workflow Steps | Illumina sequencing workflow [illumina.com]
- 12. An NGS Workflow Blueprint for DNA Sequencing Data and Its Application in Individualized Molecular Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Immunoprecipitation of the pVHL Complex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the successful immunoprecipitation (IP) of the von Hippel-Lindau protein (pVHL) complex from mammalian cell lysates. This protocol is optimized for the isolation of the pVHL complex, which includes key components such as Elongin B, Elongin C, and Cullin-2, for subsequent analysis by methods such as Western blotting or mass spectrometry.
Introduction
The von Hippel-Lindau tumor suppressor protein (pVHL) is a critical component of an E3 ubiquitin ligase complex.[1][2] This complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunits of hypoxia-inducible factors (HIFs) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[3][4] Dysregulation of the pVHL pathway is implicated in the development of various cancers, particularly clear cell renal cell carcinoma. The immunoprecipitation of the pVHL complex is a fundamental technique for studying its composition, regulation, and interaction with substrate proteins. This protocol is designed for the efficient isolation of FLAG-tagged pVHL and its associated proteins.
Data Presentation
The following table summarizes quantitative mass spectrometry data from a study dissecting the FLAG-pVHL30 interactome. The data represents the relative abundance of core components of the pVHL E3 ligase complex identified in the FLAG-pVHL30 immunoprecipitate compared to a control immunoprecipitation.
| Protein | Gene Symbol | Function in Complex | Relative Abundance (FLAG-VHL30 vs. Control) |
| von Hippel-Lindau Tumor Suppressor | VHL | Substrate recognition | 15 |
| Transcription Elongation Factor B Polypeptide 2 | TCEB2 (Elongin B) | Stabilization of Elongin C | 19 |
| Transcription Elongation Factor B Polypeptide 1 | TCEB1 (Elongin C) | Links pVHL to Cullin-2 | 5 |
| Cullin 2 | CUL2 | Scaffold protein | 7 |
Table adapted from quantitative proteomics data.[5]
Experimental Protocols
This protocol is optimized for the immunoprecipitation of a FLAG-tagged pVHL complex from cultured mammalian cells (e.g., 293T cells) transiently or stably expressing the tagged protein.
Materials and Reagents
-
Cell Culture: 293T cells transfected with a FLAG-pVHL expression vector.
-
Lysis Buffer (TNE Buffer): 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA.[6]
-
Protease and Phosphatase Inhibitors: Add fresh to lysis buffer before use (e.g., 1 mM AEBSF, 10 µg/ml aprotinin, 10 µg/ml leupeptin, 1 µg/ml pepstatin A, 20 mM sodium fluoride).[6]
-
Wash Buffer (TBS): 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.
-
Elution Buffer (3xFLAG Peptide): 150 ng/µL 3xFLAG peptide in TBS.[7][8]
-
Alternative Elution Buffer (Acidic): 0.1 M Glycine-HCl, pH 3.5.[7]
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0.
-
Beads: Anti-FLAG M2 Affinity Gel.
-
General Reagents: Phosphate-buffered saline (PBS), SDS-PAGE sample buffer.
Procedure
1. Cell Lysis
a. Culture 293T cells expressing FLAG-pVHL to ~90% confluency in a 10 cm dish. b. Wash cells twice with ice-cold PBS. c. Add 1 mL of ice-cold TNE buffer (supplemented with protease and phosphatase inhibitors) to the plate. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant to a new pre-chilled tube. This is the protein extract.
2. Immunoprecipitation
a. Equilibrate the anti-FLAG M2 affinity gel by washing 20 µL of packed gel volume (40 µL of 50% slurry) with 1 mL of TNE buffer. Centrifuge at 5,000 x g for 1 minute and discard the supernatant. Repeat this wash step twice. b. Add the clarified protein extract to the equilibrated beads. c. Incubate for 2-4 hours at 4°C with gentle end-over-end rotation.
3. Washing
a. Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C. b. Carefully aspirate and discard the supernatant. c. Add 1 mL of ice-cold TBS to the beads. d. Gently resuspend the beads and rotate for 5 minutes at 4°C. e. Repeat the centrifugation and wash steps for a total of three washes to remove non-specific binding proteins.
4. Elution
Choose one of the following elution methods:
a. Competitive Elution with 3xFLAG Peptide (for native protein)
i. After the final wash, remove all supernatant. ii. Add 100 µL of 3xFLAG peptide elution buffer (150 ng/µL) to the beads. iii. Incubate for 30 minutes at 4°C with gentle shaking.[7][9] iv. Centrifuge at 5,000-8,200 x g for 30-60 seconds and carefully transfer the supernatant (containing the eluted pVHL complex) to a new tube.
b. Acidic Elution (for subsequent SDS-PAGE)
i. After the final wash, remove all supernatant. ii. Add 100 µL of 0.1 M Glycine-HCl, pH 3.5 to the beads. iii. Incubate for 5-10 minutes at room temperature with gentle mixing. iv. Centrifuge at 5,000-8,200 x g for 30-60 seconds and transfer the supernatant to a new tube containing 10 µL of neutralization buffer.
c. Elution with SDS-PAGE Sample Buffer (for Western blotting)
i. After the final wash, remove all supernatant. ii. Add 50 µL of 2x SDS-PAGE sample buffer directly to the beads. iii. Boil the sample at 95-100°C for 5 minutes. iv. Centrifuge to pellet the beads, and the supernatant is ready for loading onto an SDS-PAGE gel.
Mandatory Visualizations
Experimental Workflow for pVHL Complex Immunoprecipitation
Caption: Workflow for the immunoprecipitation of the FLAG-pVHL complex.
pVHL E3 Ubiquitin Ligase Complex Signaling Pathway
Caption: pVHL complex targets hydroxylated HIF-α for ubiquitination.
References
- 1. How to immunoprecipitate Flag®-tagged proteins | Proteintech Group [ptglab.com]
- 2. The von Hippel-Lindau tumor suppressor protein is a component of an E3 ubiquitin-protein ligase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Proteomic dissection of the VHL interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunoprecipitation of FLAG Fusion Proteins Using Monoclonal Antibody Affinity Gels [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Studying the VHL-HIF Interaction
Audience: Researchers, scientists, and drug development professionals.
Introduction: The interaction between the von Hippel-Lindau tumor suppressor protein (VHL) and the alpha subunit of the Hypoxia-Inducible Factor (HIF-α) is a critical cellular oxygen sensing mechanism. Under normal oxygen conditions (normoxia), VHL, as the substrate recognition component of an E3 ubiquitin ligase complex, binds to hydroxylated HIF-α, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] In low oxygen conditions (hypoxia), this interaction is abrogated, stabilizing HIF-α, which then promotes the transcription of genes involved in angiogenesis, erythropoiesis, and metabolism.[2][4] Dysregulation of this pathway is implicated in cancer and other diseases, making the VHL-HIF interaction a key target for therapeutic development.[4][5][6]
This document provides an overview of common methods to study the VHL-HIF interaction, complete with detailed protocols, quantitative data for inhibitors, and diagrams illustrating the core signaling pathway and experimental workflows.
The VHL-HIF Signaling Pathway
Under normoxic conditions, HIF-α subunits are hydroxylated on specific proline residues by Fe(II) and 2-oxoglutarate-dependent prolyl hydroxylase domain enzymes (PHDs).[7] This post-translational modification is essential for VHL recognition.[1][8] The VHL-containing E3 ligase complex (comprising VHL, Elongin B, Elongin C, Cullin 2, and Rbx1) then binds to the hydroxylated HIF-α, catalyzing its polyubiquitination and targeting it for rapid proteasomal degradation.[3][9] Under hypoxia, the lack of oxygen as a substrate for PHDs prevents HIF-α hydroxylation. As a result, HIF-α is not recognized by VHL, leading to its accumulation, dimerization with HIF-1β, nuclear translocation, and activation of Hypoxia Response Element (HRE) containing genes.[2][7]
Caption: The VHL-HIF oxygen sensing pathway.
Methods for Studying VHL-HIF Interaction
A variety of biochemical, biophysical, and cell-based assays can be employed to investigate the VHL-HIF interaction. These methods can be used to confirm the interaction, quantify binding affinity, identify novel interacting partners, and screen for small molecule inhibitors.
Co-Immunoprecipitation (Co-IP)
Co-IP is a widely used technique to study protein-protein interactions in their native cellular context.[10] An antibody targeting a "bait" protein (e.g., VHL) is used to capture the protein from a cell lysate, along with any stably associated "prey" proteins (e.g., HIF-1α). The presence of the prey protein in the immunoprecipitated complex is then detected, typically by Western blotting.[1][3][11]
Caption: Workflow for Co-Immunoprecipitation.
In Vitro Pull-Down Assay
Pull-down assays are an effective in vitro method to confirm a direct physical interaction between two proteins.[12] A purified "bait" protein (e.g., GST-tagged VHL) is immobilized on affinity beads. This "bait" is then incubated with a solution containing the "prey" protein (e.g., in vitro translated, 35S-labeled HIF-1α).[1] After washing away non-specific binders, the retained proteins are eluted and analyzed.
Caption: Workflow for an in vitro Pull-Down Assay.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free biophysical technique that directly measures the heat released or absorbed during a binding event.[13] It allows for the determination of multiple thermodynamic parameters in a single experiment, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[14][15] This provides a complete thermodynamic profile of the VHL-HIF interaction.
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique used to measure molecular binding events. It is particularly well-suited for high-throughput screening of inhibitors. The assay monitors the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (e.g., a HIF-1α peptide). When this labeled peptide is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger molecule like the VHL complex, its tumbling slows, and the polarization of the emitted light increases. Inhibitors that disrupt the interaction will cause a decrease in polarization.[16]
Cell-Based Reporter Gene Assay
This assay indirectly measures the VHL-HIF interaction by quantifying HIF's transcriptional activity. Cells are co-transfected with a reporter plasmid containing a luciferase gene downstream of a promoter with multiple HREs.[17] When HIF-α is stabilized (due to hypoxia or VHL inhibition), it drives the expression of luciferase. The resulting luminescence, which can be easily measured, is proportional to HIF activity. This method is highly effective for screening compounds that either stabilize or destabilize HIF-α.[18]
Caption: Workflow for a Luciferase Reporter Gene Assay.
Quantitative Data: VHL-HIF Interaction Inhibitors
The development of small molecules that inhibit the VHL-HIF interaction is a promising therapeutic strategy.[5] Fluorescence Polarization assays are commonly used to determine the potency of these inhibitors, measured as the half-maximal inhibitory concentration (IC₅₀).
| Compound/Ligand | IC₅₀ (µM) | Assay Method | Reference |
| 4W9H native ligand | 1.1 ± 0.03 | Fluorescence Polarization | [16] |
| Compound 51 | 0.9 | Fluorescence Polarization | [5] |
| Compound 9 (ZINC13466751) | 2.0 ± 0.14 | Fluorescence Polarization | [16] |
| Compound 5 (ZINC09660015) | 6.0 ± 0.63 | Fluorescence Polarization | [16] |
| Compound 4 (ZINC04394452) | 9.0 ± 0.87 | Fluorescence Polarization | [16] |
| Isoxazolylacetamide Fragment | 4.1 | Not Specified | [19] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of Endogenous VHL and HIF-1α
Objective: To demonstrate the in vivo interaction between VHL and HIF-1α in cultured cells.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein A/G magnetic beads or agarose beads
-
Primary antibody against VHL (for IP)
-
Primary antibody against HIF-1α (for Western blot)
-
Isotype control IgG
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)
-
SDS-PAGE gels, transfer apparatus, membranes, and Western blotting reagents
Procedure:
-
Cell Culture and Treatment: Culture cells (e.g., HeLa or HEK293) to ~90% confluency. To stabilize HIF-1α for detection, treat cells with a hypoxia-mimetic agent (e.g., 100 µM CoCl₂) or a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (clarified lysate) to a new tube.
-
Pre-clearing (Optional but Recommended): Add Protein A/G beads to the clarified lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding to the beads. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add 2-5 µg of the anti-VHL antibody (or control IgG) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture Immune Complex: Add an appropriate amount of equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all supernatant.
-
Elution: Resuspend the beads in 20-40 µL of 1X SDS-PAGE loading buffer. Boil the samples at 95-100°C for 5-10 minutes to elute proteins and denature them.
-
Western Blot Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane. Probe the membrane with an anti-HIF-1α antibody to detect the co-precipitated protein. An input control (a small fraction of the lysate before IP) should be run in parallel.[3]
Protocol 2: In Vitro GST Pull-Down Assay
Objective: To confirm a direct interaction between recombinant VHL and HIF-1α.
Materials:
-
Purified GST-tagged VHL protein
-
HIF-1α protein or peptide (e.g., a synthesized peptide containing the hydroxylated proline residue, or in vitro translated protein)
-
Glutathione-agarose beads
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT)
-
Wash buffer (Binding buffer with higher salt or detergent concentration)
-
Elution buffer (Binding buffer containing 10-20 mM reduced glutathione)
-
SDS-PAGE reagents
Procedure:
-
Bead Preparation: Wash glutathione-agarose beads three times with binding buffer.
-
Immobilization of Bait: Incubate a defined amount (e.g., 10 µg) of purified GST-VHL with the washed beads in binding buffer for 1-2 hours at 4°C on a rotator. Use GST protein alone as a negative control.
-
Washing: Pellet the beads and wash them three times with binding buffer to remove unbound GST-VHL.
-
Binding Reaction: Add the prey protein (HIF-1α) to the beads with immobilized GST-VHL (and GST control). Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by resuspending the beads in elution buffer and incubating for 10-20 minutes at room temperature. Alternatively, use SDS-PAGE loading buffer and boil for 5 minutes.
-
Analysis: Centrifuge to pellet the beads and collect the supernatant. Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting for HIF-1α.[1]
Protocol 3: Dual-Luciferase Reporter Assay for HIF Activity
Objective: To measure the effect of a compound or genetic modification on the transcriptional activity of HIF.
Materials:
-
Mammalian cell line (e.g., HEK293T, RCC4)
-
HRE-driven Firefly luciferase reporter plasmid
-
Control plasmid with a constitutively expressed Renilla luciferase (e.g., pRL-TK)
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 24- or 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the HRE-Firefly luciferase plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. The ratio of reporter to control plasmid should be optimized (e.g., 10:1).
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compound at various concentrations. Include appropriate vehicle controls (e.g., DMSO) and a positive control (e.g., 1% O₂ hypoxia or CoCl₂).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.
-
Luminometry:
-
Transfer 10-20 µL of the cell lysate to a luminometer plate.
-
Add the Luciferase Assay Reagent II (LAR II) to measure the Firefly luciferase activity.
-
Add the Stop & Glo® Reagent to quench the Firefly reaction and simultaneously measure the Renilla luciferase activity.[18]
-
-
Data Analysis: For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number. Compare the normalized ratios of treated samples to the vehicle control to determine the effect on HIF transcriptional activity.[17]
References
- 1. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia inducible factor (HIF) as a model for studying inhibition of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Small Molecule Inhibitors of the Interaction Between the E3 Ligase VHL and HIF1α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantifying the binding interaction between the hypoxia-inducible transcription factor and the von Hippel Lindau suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIF-1alpha binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteomic dissection of the VHL interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 11. Hypoxia-inducible factor-2α stabilizes the von Hippel-Lindau (VHL) disease suppressor, Myb-related protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 14. Isothermal Calorimeter (ITC) < Biophysical Resource [medicine.yale.edu]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. Discovery of novel inhibitors disrupting HIF-1α/von Hippel–Lindau interaction through shape-based screening and cascade docking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
Generating Stable VHL Knockout Cell Lines for Cancer Research and Drug Development
Application Note | October 2025
Abstract
The von Hippel-Lindau (VHL) tumor suppressor gene is a critical negative regulator of the hypoxia-inducible factors (HIFs), and its inactivation is a hallmark of clear cell renal cell carcinoma (ccRCC) and other cancers.[1] Stable VHL knockout cell lines are invaluable tools for studying the molecular mechanisms of VHL-deficient cancers, investigating hypoxia signaling pathways, and for the discovery and development of novel therapeutics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the generation and validation of stable VHL knockout cell lines using the CRISPR-Cas9 system. Detailed protocols for sgRNA design, vector construction, cell line transfection, single-cell cloning, and knockout validation are presented, along with data interpretation guidelines.
Introduction
The VHL protein is the substrate recognition component of an E3 ubiquitin ligase complex that targets the alpha subunits of HIF transcription factors (HIF-1α and HIF-2α) for proteasomal degradation under normoxic conditions.[2][3] Loss of VHL function leads to the constitutive stabilization of HIF-α, mimicking a hypoxic state and driving the expression of genes involved in angiogenesis, cell proliferation, and metabolism, thereby promoting tumorigenesis.[3][4]
The CRISPR-Cas9 system has emerged as a powerful and precise tool for genome editing, enabling the efficient generation of gene knockouts.[1] This technology utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB). The error-prone non-homologous end joining (NHEJ) repair pathway often introduces insertions or deletions (indels) at the DSB site, leading to frameshift mutations and a functional knockout of the targeted gene.
This document outlines a complete workflow for creating stable VHL knockout cell lines, from initial sgRNA design to the validation of a clonal, knockout cell population.
Materials and Methods
This section provides an overview of the materials and a summary of the experimental workflow. Detailed protocols for each step are provided in the subsequent "Experimental Protocols" section.
Key Materials
| Material | Supplier | Cat. No. |
| lentiCRISPRv2 plasmid | Addgene | 52961 |
| Stbl3 Competent E. coli | Thermo Fisher Scientific | C737303 |
| Lipofectamine 3000 | Thermo Fisher Scientific | L3000015 |
| Puromycin | Sigma-Aldrich | P8833 |
| Anti-VHL Antibody | Novus Biologicals | NB100-485 |
| HEK293T cells | ATCC | CRL-3216 |
Experimental Workflow Overview
The generation of stable VHL knockout cell lines involves a multi-step process:
-
sgRNA Design and Selection: Design and select optimal sgRNAs targeting the VHL gene.
-
Vector Construction: Clone the selected sgRNA into a suitable CRISPR-Cas9 vector, such as lentiCRISPRv2.
-
Transfection: Deliver the CRISPR-Cas9/sgRNA plasmid into the target cell line (e.g., HEK293T).
-
Selection and Pool Validation: Select for transfected cells and validate knockout efficiency in the pooled population.
-
Single-Cell Cloning: Isolate single cells to generate clonal populations.
-
Clone Expansion and Validation: Expand clonal populations and validate the VHL knockout at the genomic and protein levels.
Experimental Protocols
sgRNA Design for VHL Gene
Effective sgRNA design is crucial for successful gene knockout. Several online tools can be used to design sgRNAs with high on-target activity and minimal off-target effects.
Protocol:
-
Obtain the cDNA or genomic sequence of the human VHL gene from a database such as NCBI.
-
Use a web-based sgRNA design tool (e.g., CHOPCHOP, E-CRISP, or the design tool on the Benchling website) to identify potential sgRNA sequences.
-
When designing, prioritize sgRNAs that target a constitutive and early exon of the VHL gene to maximize the likelihood of generating a loss-of-function mutation.
-
Select 2-3 sgRNAs with high predicted on-target scores and low predicted off-target scores for downstream validation.[5]
Cloning sgRNA into lentiCRISPRv2
The lentiCRISPRv2 plasmid allows for the simultaneous expression of Cas9 and the sgRNA.[6]
Protocol:
-
Oligo Annealing:
-
Synthesize forward and reverse oligos for each selected sgRNA with appropriate overhangs for cloning into the BsmBI-digested lentiCRISPRv2 vector.[1]
-
Resuspend oligos in annealing buffer (10 mM Tris, pH 8.0, 50 mM NaCl, 1 mM EDTA) to a final concentration of 100 µM.
-
Mix equal volumes of the forward and reverse oligos.
-
Anneal the oligos in a thermocycler using the following program: 95°C for 5 minutes, then ramp down to 25°C at a rate of 5°C/minute.[1]
-
-
Vector Digestion and Ligation:
-
Digest the lentiCRISPRv2 plasmid (5 µg) with BsmBI-v2 restriction enzyme at 37°C for 1-16 hours.[1]
-
Run the digested plasmid on a 1% agarose gel and gel purify the ~12 kb vector backbone, removing the ~2 kb filler fragment.[7]
-
Set up a ligation reaction with the gel-purified lentiCRISPRv2 backbone and the annealed sgRNA oligos at a 1:7 vector to insert molar ratio. Use a T4 DNA ligase and incubate at room temperature for 1 hour.[1]
-
-
Transformation:
-
Transform the ligation product into high-efficiency competent E. coli (e.g., Stbl3).[1]
-
Plate the transformed bacteria on LB agar plates containing ampicillin (100 µg/mL) and incubate overnight at 37°C.
-
-
Plasmid Confirmation:
-
Pick several colonies and grow overnight in LB broth with ampicillin.
-
Isolate the plasmid DNA using a miniprep kit.
-
Confirm the insertion of the sgRNA sequence by Sanger sequencing using a U6 promoter-specific primer.
-
Transfection of HEK293T Cells
This protocol describes the transfection of HEK293T cells using Lipofectamine 3000.
Protocol:
-
Cell Seeding:
-
Transfection:
-
For each well, dilute 2.5 µg of the lentiCRISPRv2-VHL-sgRNA plasmid in 125 µL of Opti-MEM medium.
-
In a separate tube, dilute 5 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM medium.
-
Add the diluted DNA to the diluted Lipofectamine 3000 reagent (1:1 ratio) and incubate for 10-15 minutes at room temperature to form DNA-lipid complexes.[8]
-
Add the DNA-lipid complexes dropwise to the cells.
-
Incubate the cells at 37°C in a CO2 incubator.
-
Selection and Pool Validation
Protocol:
-
Puromycin Selection:
-
48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration (typically 1-10 µg/mL, determined by a kill curve).
-
Continue puromycin selection for 3-5 days, replacing the medium with fresh puromycin-containing medium every 2 days, until all non-transfected control cells have died.
-
-
T7 Endonuclease I (T7EI) Assay for Knockout Efficiency:
-
Harvest the puromycin-selected pooled cells.
-
Extract genomic DNA.
-
Amplify the VHL target region by PCR using primers flanking the sgRNA target site, generating a ~500-800 bp amplicon.[10]
-
Denature and re-anneal the PCR products to form heteroduplexes: 95°C for 5 minutes, then ramp down to 85°C at -2°C/second, and ramp down to 25°C at -0.1°C/second.[11][12]
-
Digest the annealed PCR products with T7 Endonuclease I for 15 minutes at 37°C.[11][12]
-
Analyze the digestion products by agarose gel electrophoresis. The presence of cleaved fragments indicates the presence of indels. The percentage of gene modification can be estimated by the intensity of the cleaved bands relative to the parental band.[13]
-
Single-Cell Cloning by Limiting Dilution
Protocol:
-
Trypsinize the validated polyclonal VHL knockout cell pool and resuspend in fresh culture medium.
-
Count the cells and dilute the cell suspension to a final concentration of 0.5-1 cell per 100 µL in culture medium.[14] This low concentration increases the probability of seeding single cells into individual wells.
-
Dispense 100 µL of the cell suspension into each well of several 96-well plates.[14][15]
-
Incubate the plates at 37°C in a CO2 incubator.
-
After 24 hours, visually inspect the plates under a microscope to identify wells containing a single cell. Mark these wells.
-
Continue to culture the cells, changing the medium as needed, until colonies form (typically 1-3 weeks).
Clone Expansion and Validation
Protocol:
-
Clone Expansion:
-
Once colonies are visible, trypsinize the cells from the single-cell-derived colonies and transfer them to larger culture vessels (e.g., 24-well, then 6-well plates) for expansion.
-
Create a duplicate plate to be used for genomic DNA extraction.
-
-
Genomic DNA Validation (Sanger Sequencing):
-
Extract genomic DNA from a portion of the expanded clones.
-
PCR amplify the VHL target region as described for the T7EI assay.
-
Purify the PCR products and send for Sanger sequencing.
-
Analyze the sequencing chromatograms for the presence of indels. A successful biallelic knockout will show two different indel mutations, while a homozygous knockout will show a single indel mutation on both alleles.
-
-
Protein Level Validation (Western Blot):
-
Lyse the expanded clonal cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE, loading 30 µg of total protein per lane.[11]
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBS-T for 1 hour.[11]
-
Incubate the membrane with a primary antibody against VHL (e.g., Novus Biologicals, NB100-485) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detect the protein bands using an ECL substrate.
-
A successful VHL knockout clone will show no detectable VHL protein band compared to the wild-type control. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
-
Data Presentation
Table 1: sgRNA Design for VHL Gene
| sgRNA ID | Target Exon | Sequence (5' - 3') | On-Target Score | Off-Target Score |
| VHL-sg1 | 1 | GAGCGTGCGCAGCCGTCGTC | 92 | 85 |
| VHL-sg2 | 1 | CGTCGGCGCCTCGTCGGCGA | 88 | 81 |
| VHL-sg3 | 2 | GTCGTCGTCGTCGTCGTCGT | 90 | 83 |
Note: Sequences are examples and should be designed using appropriate software.
Table 2: Validation Summary of Clonal VHL Knockout Lines
| Clone ID | Genotype (Sanger Sequencing) | VHL Protein Expression (Western Blot) |
| WT | Wild-Type | +++ |
| VHL-KO-C1 | Biallelic (-8 bp / +1 bp) | - |
| VHL-KO-C2 | Homozygous (-2 bp) | - |
| VHL-KO-C3 | Monoallelic (-4 bp) / WT | + |
Visualization of Pathways and Workflows
Caption: VHL-HIF Signaling Pathway.
Caption: VHL Knockout Experimental Workflow.
Conclusion
The generation of stable VHL knockout cell lines using CRISPR-Cas9 is a robust and reproducible method for developing essential in vitro models for cancer research. The detailed protocols and workflow provided in this application note offer a comprehensive guide to successfully engineer and validate these cell lines. These models are critical for elucidating the complex roles of VHL in cellular physiology and disease, and for the identification and validation of novel therapeutic targets for VHL-deficient cancers. Careful execution of each step, particularly the validation of the knockout at both the genomic and protein levels in a clonal population, is paramount to ensure the reliability of downstream experimental results.
References
- 1. Cloning sgRNA in lentiCRISPR v2 plasmid [protocols.io]
- 2. diagenode.com [diagenode.com]
- 3. genscript.com [genscript.com]
- 4. altogen.com [altogen.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. media.addgene.org [media.addgene.org]
- 7. Protocols · Benchling [benchling.com]
- 8. google.com [google.com]
- 9. youtube.com [youtube.com]
- 10. Considerations for T7 Endonuclease I T7EI mismatch assays [horizondiscovery.com]
- 11. neb.com [neb.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. youtube.com [youtube.com]
- 14. Limiting Dilution & Clonal Expansion [protocols.io]
- 15. Guidelines For Clone Isolation and Validation | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for CRISPR-Cas9 Mediated Editing of the VHL Gene
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
The Von Hippel-Lindau (VHL) gene is a critical tumor suppressor, playing a central role in cellular oxygen sensing. The protein product, pVHL, is a key component of an E3 ubiquitin ligase complex that targets the alpha subunits of Hypoxia-Inducible Factors (HIFs), specifically HIF-1α and HIF-2α, for proteasomal degradation under normoxic conditions.[1][2][3] Loss-of-function mutations in the VHL gene lead to the constitutive stabilization of HIFs, even in the presence of oxygen, driving the expression of genes involved in angiogenesis, cell proliferation, and metabolic reprogramming.[2] This dysregulation is a hallmark of Von Hippel-Lindau disease, a hereditary cancer syndrome, and is observed in the majority of sporadic clear cell renal cell carcinomas (ccRCC).[3][4]
The CRISPR-Cas9 system offers a powerful tool for precisely editing the VHL gene, enabling researchers to create robust in vitro and in vivo models to study VHL function, dissect the downstream effects of its inactivation, and explore potential therapeutic strategies.[4][5][6] These application notes provide detailed protocols for the CRISPR-Cas9-mediated knockout of the VHL gene in mammalian cells, including guide RNA selection, delivery methods, and validation of the resulting genetic modifications and functional consequences.
II. VHL Signaling Pathway
The VHL protein is a central regulator of the hypoxia signaling pathway. Under normal oxygen levels (normoxia), prolyl hydroxylases (PHDs) use oxygen to hydroxylate specific proline residues on HIF-α subunits. This hydroxylation creates a binding site for the pVHL E3 ubiquitin ligase complex, which polyubiquitinates HIF-α, targeting it for degradation by the proteasome. In the absence of functional pVHL, HIF-α is not degraded and can translocate to the nucleus, where it dimerizes with HIF-β (also known as ARNT) and activates the transcription of hypoxia-responsive genes.
III. Quantitative Data Summary
Successful CRISPR-Cas9 editing of the VHL gene has been reported in various models. The efficiency of gene disruption can vary depending on the cell type, delivery method, and the specific guide RNA used.
| Model System | Delivery Method | Editing Efficiency | Reference |
| Mouse Kidney (in vivo) | Adeno-associated virus (AAV) | >56% gene editing of Vhl | [4] |
| Human iPSCs | CRISPR-Cas9 Ribonucleoproteins (RNPs) via microfluidics | Up to 30% cutting efficiency | [7] |
| Human Stem Cells (HUES 9) | CRISPR-Cas9 | 76% targeting efficiency for SORT1 (example) | [8] |
| Human Cell Lines (General) | RNP Electroporation | Generally high on-target efficiency | [9] |
| Off-Target Analysis | Method | Findings | Reference |
| Human Stem Cells | Whole-genome sequencing | Low incidence of off-target mutations in individual clones | [8] |
| General Cell Lines | Various (GUIDE-seq, etc.) | Off-target rates can be minimized with high-fidelity Cas9 variants and optimized gRNA design. RNP delivery shows lower off-target effects than plasmid delivery. | [9] |
| HeLa and HepG2 cells | Deep sequencing | Uncontrolled Cas9 expression can lead to increased off-target mutations over time (e.g., from 16.3% to 22.8% at one site over 72h). | [10] |
IV. Experimental Protocols
This section provides a comprehensive workflow for generating VHL knockout cell lines using CRISPR-Cas9.
Protocol 1: sgRNA Design and Selection for Human VHL
Effective gene knockout requires the design of highly specific and efficient single guide RNAs (sgRNAs).
-
Target Selection : Aim for sgRNAs that target early exons of the VHL gene to maximize the likelihood of generating a frameshift mutation leading to a non-functional protein.
-
gRNA Design Tools : Utilize online design tools such as CRISPOR or the GenScript gRNA design tool.[1][2] These tools predict on-target efficiency and potential off-target sites.
-
Validated gRNA Sequences : While custom design is recommended, several commercially available, pre-validated sgRNA sequences for human VHL are available. Below are example target sequences from such sets.
| Target Exon | sgRNA Sequence (5' to 3') | PAM |
| Exon 1 | GCTGGAGACTCCGATACCGC | AGG |
| Exon 1 | GTCACCTTTGCTGCGCTGCG | GGG |
| Exon 2 | GAGATGCAGGTGTACGAGTT | CGG |
Note: Always verify sgRNA sequences against the latest genome build and the specific transcript variant of interest in your cell line.
Protocol 2: CRISPR-Cas9 Delivery
The choice of delivery method depends on the cell type and experimental goals. Lentiviral delivery is suitable for creating stable knockout cell lines, while RNP electroporation is effective for hard-to-transfect cells and can reduce off-target effects.[9]
2.1. Lentiviral Delivery
This protocol is adapted for generating stable VHL knockout cell lines using an "all-in-one" lentiviral vector expressing both Cas9 and the sgRNA.[3][11]
-
Vector Preparation : Clone the designed VHL-targeting sgRNA sequence into a lentiviral vector containing the Cas9 nuclease gene (e.g., lentiCRISPRv2).
-
Lentivirus Production :
-
Plate HEK293T cells at 4 x 10^6 cells per 10 cm dish 16-24 hours before transfection to reach 80-90% confluency.
-
Co-transfect the HEK293T cells with the VHL-sgRNA-Cas9 vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 2000.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool, filter (0.45 µm), and concentrate the virus by ultracentrifugation if necessary.
-
-
Transduction of Target Cells :
-
Plate target cells (e.g., HEK293T, 786-O) at 5 x 10^4 cells/well in a 24-well plate 24 hours prior to transduction.
-
On the day of transduction, replace the medium with fresh medium containing polybrene (4-8 µg/mL).
-
Add the lentiviral supernatant at various multiplicities of infection (MOI) to determine the optimal viral titer.
-
Incubate for 24 hours, then replace with fresh medium.
-
After 48-72 hours, select for transduced cells using the appropriate antibiotic (e.g., puromycin for lentiCRISPRv2).
-
2.2. RNP Electroporation
This protocol is for the direct delivery of a pre-complexed Cas9 protein and sgRNA ribonucleoprotein (RNP).[12][13]
-
Reagent Preparation :
-
Synthesize or purchase a chemically modified sgRNA targeting VHL.
-
Obtain high-purity, recombinant S. pyogenes Cas9 nuclease.
-
-
RNP Complex Formation :
-
In a sterile PCR tube, mix the Cas9 protein and the VHL-targeting sgRNA at a 1:1.2 molar ratio.
-
Incubate at room temperature for 10-20 minutes to allow the RNP complex to form.
-
-
Electroporation :
-
Prepare target cells (e.g., renal cell lines, iPSCs) by harvesting and resuspending them in an appropriate electroporation buffer at a concentration of 1 x 10^6 cells per 100 µL.
-
Add the pre-formed RNP complex to the cell suspension and gently mix.
-
Transfer the mixture to an electroporation cuvette.
-
Use an electroporation system (e.g., Neon™ Transfection System or Nucleofector™) with optimized parameters for your specific cell line.
-
Immediately after electroporation, transfer the cells to a pre-warmed culture plate with fresh medium.
-
Protocol 3: Validation of VHL Gene Editing
3.1. T7 Endonuclease I (T7E1) Mismatch Cleavage Assay
This assay provides a semi-quantitative measure of editing efficiency in a pooled cell population.[14]
-
Genomic DNA Extraction : Extract genomic DNA from the edited and control cell populations.
-
PCR Amplification : Amplify the genomic region surrounding the VHL target site using high-fidelity DNA polymerase. The amplicon size should be between 400-800 bp.
-
Heteroduplex Formation :
-
Denature the PCR products at 95°C for 5 minutes.
-
Re-anneal by slowly cooling the samples to room temperature. This allows for the formation of heteroduplexes between wild-type and indel-containing strands.
-
-
T7E1 Digestion :
-
Incubate the re-annealed PCR products with T7 Endonuclease I at 37°C for 15-30 minutes. The enzyme will cleave the mismatched DNA strands.
-
-
Analysis : Run the digested products on an agarose gel. The presence of cleaved DNA fragments indicates successful gene editing. The percentage of indels can be estimated by quantifying the band intensities.
3.2. Sanger Sequencing of Clonal Populations
To confirm the specific mutations and identify homozygous knockout clones, single-cell cloning followed by Sanger sequencing is required.
-
Single-Cell Cloning : Isolate single cells from the edited pool by serial dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Clone Expansion : Expand the single-cell-derived colonies.
-
Genotyping :
-
Extract genomic DNA from each clone.
-
PCR amplify the VHL target region.
-
Purify the PCR product and send for Sanger sequencing.
-
Analyze the sequencing chromatograms for the presence of indels. A successful knockout clone will show a frameshift mutation on all alleles.
-
Protocol 4: Confirmation of VHL Protein Knockout by Western Blot
This protocol verifies the loss of pVHL expression at the protein level.[15][16]
-
Protein Lysate Preparation :
-
Lyse control and VHL-edited cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer :
-
Load 20-40 µg of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against VHL (e.g., sc-135657) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection :
-
Apply an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control. The absence of a band corresponding to pVHL in the edited cell lysates confirms successful knockout.
-
Protocol 5: Functional Validation of VHL Knockout
Loss of pVHL function should result in the stabilization of HIF-α subunits.
-
Assessment of HIF-1α and HIF-2α Levels :
-
Culture VHL knockout and control cells under normoxic conditions (21% O2).
-
Prepare protein lysates and perform a Western blot as described in Protocol 4.
-
Probe the membrane with primary antibodies against HIF-1α and HIF-2α.
-
An accumulation of HIF-1α and/or HIF-2α protein in the VHL knockout cells under normoxic conditions indicates a functional consequence of the gene edit.
-
-
Hypoxia Response Element (HRE) Luciferase Reporter Assay :
-
Co-transfect the VHL knockout and control cells with a luciferase reporter plasmid containing multiple copies of the Hypoxia Response Element (HRE) upstream of the luciferase gene, and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Culture the cells under normoxic conditions for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system.
-
A significant increase in HRE-driven luciferase activity in the VHL knockout cells compared to controls will confirm the constitutive activation of the HIF pathway.
-
References
- 1. genscript.com [genscript.com]
- 2. genscript.com [genscript.com]
- 3. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toward a CRISPR-based mouse model of Vhl-deficient clear cell kidney cancer: Initial experience and lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saturation genome editing maps the functional spectrum of pathogenic VHL alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Low incidence of off-target mutations in individual CRISPR-Cas9 and TALEN targeted human stem cell clones detected by whole-genome sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Generation of Single-Gene Knockout in Hard-to-Transfect THP1 Cell Lines Using CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electroporation-Based CRISPR/Cas9 Gene Editing Using Cas9 Protein and Chemically Modified sgRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. idtdna.com [idtdna.com]
- 14. youtube.com [youtube.com]
- 15. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Application of Belzutifan in VHL-Deficient Cells: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Von Hippel-Lindau (VHL) disease is a rare genetic disorder characterized by the inactivation of the VHL tumor suppressor protein. This leads to the stabilization and accumulation of Hypoxia-Inducible Factor-alpha (HIF-α) subunits, primarily HIF-2α.[1][2] The constitutive activation of HIF-2α drives the transcription of downstream target genes involved in angiogenesis, cell proliferation, and survival, leading to the development of various tumors, including clear cell renal cell carcinoma (ccRCC), pancreatic neuroendocrine tumors, and central nervous system hemangioblastomas.[3][4]
Belzutifan (Welireg), a first-in-class HIF-2α inhibitor, has emerged as a promising therapeutic agent for VHL-associated tumors.[3][5] It selectively binds to a pocket in the PAS-B domain of HIF-2α, preventing its heterodimerization with HIF-1β (also known as ARNT).[3][6] This disruption of the HIF-2α/HIF-1β complex formation inhibits the transcription of downstream oncogenic genes, thereby suppressing tumor growth.[3] This document provides detailed application notes, quantitative data, and experimental protocols for researchers studying the effects of Belzutifan in VHL-deficient cells.
Mechanism of Action
In cells with functional VHL protein, HIF-2α is hydroxylated under normoxic conditions, leading to its recognition by the VHL E3 ubiquitin ligase complex and subsequent proteasomal degradation.[4] In VHL-deficient cells, this degradation process is impaired, resulting in the accumulation of HIF-2α. Belzutifan allosterically inhibits the HIF-2α/HIF-1β heterodimerization, a crucial step for the transcriptional activation of HIF-2α target genes.[3][6]
Quantitative Data
In Vitro Efficacy of Belzutifan
The following table summarizes the in vitro potency of Belzutifan in the VHL-deficient human renal cell carcinoma cell line, 786-O.
| Parameter | Cell Line | Value | Reference |
| IC50 (HIF-2α Reporter Assay) | 786-O | 17 nM | [6][7] |
| Ki (HIF-2α/ARNT Dimerization) | Cell-free | 23 nM | [7] |
| EC50 (VEGF-A Secretion) | 786-O | 17 nM | [7] |
In Vivo Efficacy of Belzutifan in a VHL-Deficient Xenograft Model
Belzutifan has demonstrated significant anti-tumor activity in a 786-O mouse xenograft model.
| Animal Model | Treatment | Outcome | Reference |
| 786-O Mouse Xenograft | Belzutifan (0.3-3 mg/kg) | Tumor Regression | [7] |
Clinical Efficacy of Belzutifan in VHL-Associated RCC (LITESPARK-004 Trial)
The phase 2 LITESPARK-004 trial evaluated the efficacy and safety of Belzutifan (120 mg once daily) in patients with VHL-associated RCC.
| Parameter | Value | 95% CI | Reference |
| Objective Response Rate (ORR) | 67% | 54%-79% | |
| Complete Response (CR) | 11% | - | |
| Partial Response (PR) | 56% | - | |
| Median Duration of Response (DOR) | Not Reached | 41.3 months - Not Reached | |
| Median Time to Response | 11.1 months | - |
Experimental Protocols
Experimental Workflow for Assessing Belzutifan's Efficacy
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Belzutifan in VHL-deficient cells.
Materials:
-
VHL-deficient cell line (e.g., 786-O)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Belzutifan (stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the 786-O cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Belzutifan in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO vehicle control.
-
Remove the medium from the wells and add 100 µL of the diluted Belzutifan or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the Belzutifan concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for HIF-2α and Downstream Targets
This protocol describes the detection of HIF-2α and its downstream targets (e.g., VEGFA, CCND1, GLUT1) in VHL-deficient cells following Belzutifan treatment.
Materials:
-
VHL-deficient cells (e.g., 786-O)
-
Belzutifan
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HIF-2α, anti-VEGFA, anti-CCND1, anti-GLUT1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate 786-O cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of Belzutifan (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for 24-48 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 4°C.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence detection system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Protocol 3: HIF-2α Luciferase Reporter Assay
This assay measures the transcriptional activity of HIF-2α in response to Belzutifan.
Materials:
-
VHL-deficient cells (e.g., 786-O)
-
HIF-responsive luciferase reporter plasmid (containing Hypoxia Response Elements - HREs)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Belzutifan
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Seed 786-O cells in a 24-well plate.
-
Co-transfect the cells with the HRE-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow the cells to express the plasmids for 24 hours.
-
-
Drug Treatment:
-
Treat the transfected cells with a range of Belzutifan concentrations (e.g., 1 nM to 1 µM) and a vehicle control for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the data as a percentage of the vehicle-treated control.
-
Plot the normalized luciferase activity against the log of the Belzutifan concentration to determine the IC50.
-
Conclusion
Belzutifan represents a significant advancement in the treatment of VHL-associated tumors by directly targeting the underlying molecular driver, HIF-2α. The protocols and data presented here provide a framework for researchers to investigate the preclinical efficacy and mechanism of action of Belzutifan in VHL-deficient cells. Further research into potential resistance mechanisms and combination therapies will continue to refine its clinical application and improve patient outcomes.
References
- 1. Belzutifan for the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Belzutifan: a novel therapeutic for the management of von Hippel–Lindau disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for the allosteric inhibition of hypoxia-inducible factor (HIF)-2 by belzutifan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. onclive.com [onclive.com]
- 7. targetedonc.com [targetedonc.com]
Developing Assays for VHL-Dependent Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for developing and implementing assays to study von Hippel-Lindau (VHL)-dependent protein degradation. This is a critical area of research in drug discovery, particularly for the development of Proteolysis Targeting Chimeras (PROTACs) that hijack the VHL E3 ubiquitin ligase to induce the degradation of specific target proteins.
Introduction to VHL-Dependent Protein Degradation
The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CUL2-RBX1-ELOB-ELOC-VHL (CRL2VHL) E3 ubiquitin ligase complex.[1][2] Under normoxic conditions, the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) is hydroxylated on specific proline residues. This modification is recognized by the β-domain of VHL, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α.[1][3] This pathway is a key cellular oxygen sensing mechanism.
PROTACs are heterobifunctional molecules that co-opt this natural degradation machinery. They consist of a ligand that binds to a target protein, a ligand that binds to an E3 ligase (such as VHL), and a linker connecting the two. By bringing the target protein and the VHL E3 ligase into close proximity, PROTACs induce the ubiquitination and degradation of proteins that are not natural substrates of the VHL complex.
The development of effective VHL-dependent degraders requires robust and reliable assays to characterize the key steps in this process:
-
Ternary Complex Formation: The initial and crucial step where the PROTAC brings together the target protein and the VHL E3 ligase.
-
Ubiquitination: The transfer of ubiquitin moieties to the target protein.
-
Protein Degradation: The subsequent elimination of the target protein by the proteasome.
This guide provides detailed protocols for assays that measure these critical events.
VHL-Dependent Protein Degradation Pathway
The following diagram illustrates the key steps in VHL-mediated protein degradation, both in its natural context with HIF-1α and as co-opted by PROTACs.
Caption: VHL-dependent protein degradation pathway.
Quantitative Data for VHL-Recruiting PROTACs
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize reported DC50 and Dmax values for various VHL-recruiting PROTACs targeting different proteins.
Table 1: VHL-Recruiting PROTACs Targeting Bromodomain-Containing Protein 4 (BRD4)
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | HeLa | ~10 | >90 | N/A |
| ARV-771 | BRD4 | LNCaP | <1 | >95 | N/A |
| A1874 | BRD4 | VCaP | 1.8 | >90 | N/A |
| PROTAC 1 | BRD4 | Burkitt's Lymphoma (BL) cells | <1 | >90 | [4] |
| PROTAC 4 | BRD4 | MV-4-11 | <0.01 | >95 | [4] |
| WWL0245 | BRD4 | AR-positive prostate cancer cells | <1 | >99 | [5] |
Table 2: VHL-Recruiting PROTACs Targeting Bruton's Tyrosine Kinase (BTK)
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| P13I | BTK | HBL1 | ~30 | >90 | N/A |
| MT-802 | BTK | Namalwa | ~9 | >99 | N/A |
| Compound 7 | BTK | K562 | ~150 | >90 | N/A |
| PROTAC-1 | BTK | MOLM-14 | 2.5 | >95 | N/A |
| PROTAC-2 | BTK | MOLM-14 | 5.1 | >95 | N/A |
Experimental Protocols
This section provides detailed protocols for three key assays used to characterize VHL-dependent protein degradation.
NanoBRET™ Ternary Complex Formation Assay
This assay measures the formation of the ternary complex between the target protein, the PROTAC, and the VHL E3 ligase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[6][7][8][9][10][11]
Experimental Workflow Diagram:
Caption: NanoBRET™ ternary complex formation assay workflow.
Protocol:
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with expression vectors for the target protein fused to NanoLuc® (Nluc) luciferase and VHL fused to HaloTag®.
-
Seed the transfected cells into a 96-well white-bottom plate at a density of 2 x 104 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
HaloTag® Labeling:
-
Prepare a solution of HaloTag® NanoBRET™ 618 Ligand at a final concentration of 100 nM in culture medium.
-
Remove the old medium from the cells and add 100 µL of the HaloTag® ligand solution to each well.
-
Incubate for at least 4 hours (or overnight) at 37°C.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in the appropriate vehicle (e.g., DMSO).
-
Add the PROTAC dilutions to the wells. The final DMSO concentration should be kept below 0.1%. Include a vehicle-only control.
-
Incubate for 2-4 hours at 37°C.
-
-
BRET Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Immediately read the donor (460 nm) and acceptor (618 nm) emission on a luminometer equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 for ternary complex formation.
-
HiBiT Protein Degradation Assay
The HiBiT assay is a sensitive and quantitative method to measure the abundance of a target protein.[12][13][14][15][16][17] The target protein is endogenously tagged with the small 11-amino-acid HiBiT peptide. In the presence of the LgBiT protein, a functional NanoLuc® luciferase is formed, and the resulting luminescence is proportional to the amount of HiBiT-tagged protein.
Experimental Workflow Diagram:
References
- 1. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 11. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Enabling High-Throughput Screening and Characterization of Targeted Protein Degraders with HiBiT Technology [promega.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols for VHL Immunohistochemistry in Tumor Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of the von Hippel-Lindau (VHL) protein in formalin-fixed, paraffin-embedded (FFPE) tumor samples. Loss or mutation of the VHL gene, a critical tumor suppressor, is a hallmark of both hereditary and sporadic clear cell renal cell carcinoma (ccRCC) and is implicated in other neoplasms as well.[1][2] Accurate IHC assessment of VHL protein status is a valuable tool in cancer research and diagnostics.
The VHL protein (pVHL) is a key component of an E3 ubiquitin ligase complex that targets hypoxia-inducible factors (HIFs) for degradation in the presence of oxygen.[3][4] Inactivation of pVHL leads to the stabilization of HIFs, promoting the transcription of genes involved in angiogenesis, cell proliferation, and metabolic reprogramming, which are critical for tumor growth.[4][5][6]
VHL/HIF Signaling Pathway
The following diagram illustrates the central role of pVHL in the regulation of the hypoxia-inducible factor (HIF) signaling pathway. Under normoxic conditions, pVHL targets HIF-α for proteasomal degradation, preventing the activation of hypoxia-response genes. When VHL is inactivated or under hypoxic conditions, HIF-α accumulates, dimerizes with HIF-β, and initiates the transcription of target genes like VEGF and PDGF that drive tumorigenesis.[3][5]
Caption: VHL-mediated regulation of HIF signaling.
Experimental Protocol: VHL Immunohistochemistry
This protocol outlines the steps for VHL protein detection in FFPE tissue sections. Optimization may be required depending on the specific antibody, detection system, and tissue type used.
I. Specimen Preparation
-
Fixation: Fix tumor tissue in 10% neutral buffered formalin immediately after surgical removal.
-
Processing and Embedding: Dehydrate the fixed tissue through a series of graded alcohols and xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-µm thick sections using a microtome and mount them on positively charged slides.[1]
-
Drying: Dry the slides overnight at a low temperature or for 1 hour at 60°C.
II. Deparaffinization and Rehydration
-
Place slides in a slide rack.
-
Immerse in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse thoroughly in distilled water.
III. Antigen Retrieval
Antigen retrieval is a critical step to unmask epitopes cross-linked by formalin fixation.[7] Both Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER) methods have been used for VHL IHC.[1][7] HIER is generally the most widely used pretreatment in immunohistochemistry.[8] Testing different methods is recommended to determine the optimal condition for a specific antibody.[7]
-
Method A: Heat-Induced Epitope Retrieval (HIER)
-
Immerse slides in a retrieval solution such as Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0).
-
Heat the solution with the slides using a pressure cooker, microwave, or water bath to 95-100°C for 20-30 minutes.[7]
-
Allow slides to cool in the buffer for 20 minutes at room temperature.[1]
-
Rinse slides in distilled water and then in a wash buffer (e.g., PBS or TBS).
-
-
Method B: Proteolytic-Induced Epitope Retrieval (PIER)
-
Incubate sections with Proteinase K solution for 10 minutes at room temperature.[1]
-
Rinse slides in wash buffer to stop the enzymatic reaction.
-
IV. Staining Procedure
The following workflow outlines the manual staining procedure. Automated staining systems can also be used.
Caption: Immunohistochemistry staining workflow.
V. Reagents and Controls
| Parameter | Specification | Purpose |
| Primary Antibody | Rabbit polyclonal or Mouse monoclonal anti-VHL. | Binds specifically to the VHL protein. |
| Detection System | HRP-polymer-based system (e.g., EnVision). | Amplifies the signal from the primary antibody. |
| Chromogen | Diaminobenzidine (DAB). | Forms a brown precipitate at the site of the antigen. |
| Counterstain | Hematoxylin. | Stains cell nuclei blue for morphological context. |
| Positive Control | Normal kidney tissue.[1] | To verify that the staining protocol is working correctly. |
| Negative Control | Primary antibody replaced with non-immune serum.[1] | To check for non-specific binding of the secondary antibody. |
Data Presentation and Interpretation
I. Staining Pattern
-
Expected Localization: Positive VHL staining is typically observed in the cytoplasm and/or membrane of normal epithelial cells.[1] Nuclear staining can also be present and should be recorded.[1]
-
Clear Cell RCC: In tumors with VHL inactivation, a loss of VHL protein expression is expected. However, some VHL missense mutations may result in a non-functional protein that is still detectable by IHC, leading to positive staining.[9]
II. Scoring Methodology
A semi-quantitative scoring system, such as the H-score, can be used for evaluation. This method considers both the percentage of positive tumor cells and the staining intensity.[9]
| Staining Intensity | Score |
| No staining | 0 |
| Weak | 1+ |
| Moderate | 2+ |
| Strong | 3+ |
H-score Calculation: H-score = (% of cells at 1+) x 1 + (% of cells at 2+) x 2 + (% of cells at 3+) x 3 The final H-score ranges from 0 to 300.[9]
| Staining Percentage | Score |
| < 5% of tumor cells stained | Negative |
| 6% to 25% | 1+ |
| 26% to 50% | 2+ |
| 51% to 75% | 3+ |
| > 75% | 4+ |
Summary of Protocol Parameters
The following table provides a summary of key quantitative parameters for the VHL IHC protocol. These may require optimization.
| Step | Reagent/Parameter | Incubation Time | Temperature |
| Antigen Retrieval (HIER) | Citrate Buffer (pH 6.0) or Tris-EDTA (pH 9.0) | 20-30 minutes | 95-100°C |
| Antigen Retrieval (PIER) | Proteinase K | 10 minutes | Room Temp. |
| Peroxidase Block | 3% Hydrogen Peroxide | 10 minutes | Room Temp. |
| Protein Block | Normal Serum | 20 minutes | Room Temp. |
| Primary Antibody | Anti-VHL (specific dilution) | 60 min or Overnight | Room Temp. or 4°C |
| Secondary Antibody | HRP Polymer | 30-60 minutes | Room Temp. |
| Chromogen (DAB) | DAB Solution | 5-10 minutes | Room Temp. |
| Counterstain | Hematoxylin | 1-2 minutes | Room Temp. |
References
- 1. academic.oup.com [academic.oup.com]
- 2. The VHL tumor suppressor and HIF: insights from genetic studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multi-Omics Profiling to Assess Signaling Changes upon VHL Restoration and Identify Putative VHL Substrates in Clear Cell Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. google.com [google.com]
- 7. Antigen retrieval and permeabilization for IHC | Abcam [abcam.com]
- 8. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 9. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols: Lentiviral Transduction for VHL Re-expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
The von Hippel-Lindau (VHL) tumor suppressor gene is a critical component in cellular oxygen sensing and is frequently inactivated in various cancers, most notably in clear cell renal cell carcinoma (ccRCC).[1][2] The VHL protein (pVHL) is a key component of an E3 ubiquitin ligase complex that targets the alpha subunits of hypoxia-inducible factors (HIF-1α and HIF-2α) for proteasomal degradation in the presence of oxygen.[1][3][4] Loss of VHL function leads to the stabilization and accumulation of HIF-α, even under normal oxygen conditions (normoxia), resulting in the activation of downstream target genes that promote angiogenesis, cell proliferation, and metabolic reprogramming, thereby driving tumorigenesis.[3][5][6]
Lentiviral vectors are efficient tools for stable gene delivery into a wide range of dividing and non-dividing cells, making them ideal for re-introducing functional VHL into deficient cell lines or primary cells.[7][8] This allows for the restoration of the VHL/HIF-α signaling axis and provides a valuable in vitro model system to study the biological consequences of VHL re-expression and to screen for potential therapeutic agents.
These application notes provide detailed protocols for the production of VHL-expressing lentivirus, transduction of target cells, and subsequent validation of VHL re-expression and function.
Signaling Pathway
Under normoxic conditions, the VHL protein is part of an E3 ubiquitin ligase complex that recognizes and binds to hydroxylated proline residues on the HIF-1α subunit. This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α. When VHL is absent or mutated, HIF-1α is not degraded and can translocate to the nucleus, where it dimerizes with HIF-1β and activates the transcription of target genes involved in tumor progression.
Experimental Workflow
The overall experimental workflow for VHL re-expression using lentiviral transduction involves several key stages: production of the lentiviral particles, titration to determine the viral concentration, transduction of the target cells, selection of successfully transduced cells, and finally, functional assays to confirm the restoration of VHL activity.
Protocols
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes the generation of lentiviral particles carrying the VHL gene using a third-generation packaging system.[9][10]
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lentiviral transfer plasmid encoding VHL (e.g., pLVX-VHL)
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., FuGENE or Lipofectamine)
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm syringe filter
-
15 cm tissue culture dishes
Procedure:
-
Day 1: Seed HEK293T Cells:
-
Plate HEK293T cells in 15 cm dishes at a density that will result in 70-80% confluency on the day of transfection.[11]
-
-
Day 2: Transfection:
-
In a sterile tube, prepare the plasmid mix:
-
VHL transfer plasmid: 10 µg
-
psPAX2 packaging plasmid: 7.5 µg
-
pMD2.G envelope plasmid: 2.5 µg
-
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Add the plasmid mix to the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.[9]
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
-
Day 3: Change Media:
-
After 16-24 hours, carefully remove the transfection medium and replace it with fresh, pre-warmed complete DMEM.
-
-
Day 4-5: Harvest Viral Supernatant:
-
At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.[9]
-
Filter the supernatant through a 0.45 µm syringe filter to remove cell debris.[12]
-
The filtered supernatant can be used directly or concentrated by ultracentrifugation for higher titers.[9]
-
Store the viral aliquots at -80°C.
-
Protocol 2: Lentiviral Titer Determination
Determining the viral titer is crucial for achieving a desired multiplicity of infection (MOI).[13] This can be done by measuring the number of transducing units (TU/ml) or by quantifying viral components.[7]
Methods for Titration:
-
Functional Titer (TU/ml): This method measures the number of infectious viral particles. It can be determined by transducing a cell line (e.g., HEK293T) with serial dilutions of the virus and quantifying the percentage of transduced cells, often via a fluorescent reporter or by qPCR for the integrated provirus.[7][14]
-
p24 ELISA: This method quantifies the amount of the viral capsid protein p24. It measures both infectious and non-infectious particles.[7]
-
qRT-PCR for Viral RNA: This method quantifies the number of viral RNA genomes.[14]
| Titration Method | Measures | Pros | Cons |
| Functional Titer (TU/ml) | Infectious Particles | Most accurate for predicting transduction efficiency.[7] | More time-consuming. |
| p24 ELISA | Viral Capsid Protein (p24) | Quick and easy. | Measures both infectious and non-infectious particles, may not correlate well with transduction efficiency.[7] |
| qRT-PCR | Viral RNA Genomes | Rapid and sensitive. | Does not distinguish between functional and non-functional genomes.[14] |
Protocol 3: Lentiviral Transduction of Target Cells
This protocol outlines the steps for infecting VHL-deficient cells with the VHL-expressing lentivirus.
Materials:
-
VHL-deficient target cells (e.g., RCC4, 786-O)
-
Complete culture medium for target cells
-
Lentiviral stock (titer determined)
-
Polybrene (hexadimethrine bromide)
-
6-well plates
Procedure:
-
Day 1: Seed Target Cells:
-
Plate the target cells in 6-well plates at a density that will result in 50-70% confluency on the day of transduction.[15]
-
-
Day 2: Transduction:
-
Thaw the lentiviral stock on ice.
-
Calculate the volume of virus needed to achieve the desired MOI. The formula is: (Number of cells to be infected x MOI) / Viral Titer (TU/ml) = Volume of virus (ml) .
-
Remove the culture medium from the cells.
-
Add fresh medium containing Polybrene at a final concentration of 4-8 µg/ml. Polybrene enhances transduction efficiency by neutralizing the charge repulsion between the virus and the cell membrane.[12][16]
-
Add the calculated volume of lentivirus to the cells.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 18-24 hours.[13]
-
-
Day 3: Change Media:
-
Remove the virus-containing medium and replace it with fresh, complete culture medium.
-
-
Day 4 onwards: Selection and Expansion:
-
If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the medium 48-72 hours post-transduction to select for stably transduced cells.[15]
-
Maintain the cells under selection until non-transduced control cells are eliminated.
-
Expand the stable pool of VHL-re-expressing cells for further analysis.
-
| Parameter | Recommendation |
| Cell Confluency at Transduction | 50-70%[15] |
| Multiplicity of Infection (MOI) | Varies by cell type; typically 1-10. Optimization is recommended.[17] |
| Polybrene Concentration | 4-8 µg/ml[12] |
| Incubation Time with Virus | 18-24 hours[13] |
Protocol 4: Validation of VHL Re-expression and Function
A. Western Blot for VHL and HIF-1α
This is a standard method to confirm the expression of the transduced VHL protein and to assess its function by observing the expected downregulation of HIF-1α.[18][19]
Procedure:
-
Prepare whole-cell or nuclear extracts from both the VHL-re-expressing cells and the parental VHL-deficient cells. For HIF-1α, nuclear extracts are often recommended as it translocates to the nucleus to be active.
-
Determine protein concentration using a BCA or Bradford assay.[20]
-
Separate 20-50 µg of protein per lane on an SDS-PAGE gel.[1]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against VHL and HIF-1α overnight at 4°C. A loading control antibody (e.g., β-actin or Lamin B1) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
Expected Results:
-
A band corresponding to the VHL protein should be present in the transduced cells but absent in the parental cells.
-
Under normoxic conditions, the levels of HIF-1α should be significantly lower in the VHL-re-expressing cells compared to the parental cells.[21]
| Protein | Expected Size | Recommended Control |
| VHL | ~24-30 kDa | Parental VHL-deficient cells |
| HIF-1α | ~116 kDa (modified) | Parental VHL-deficient cells (high HIF-1α) |
| β-actin / Lamin B1 | ~42 kDa / ~66 kDa | Loading control |
B. Cell Viability/Proliferation Assay
Re-expression of VHL can inhibit the growth of VHL-deficient cancer cells.[3] This can be assessed using various cell viability assays.
Common Assays:
-
MTT/XTT Assay: Measures metabolic activity as an indicator of cell viability. Viable cells reduce a tetrazolium salt to a colored formazan product.[22]
-
Trypan Blue Exclusion: A simple method where viable cells with intact membranes exclude the dye, while non-viable cells are stained blue.[22]
-
Crystal Violet Assay: Stains the DNA of adherent cells, providing an estimate of cell number.
Procedure (General):
-
Seed equal numbers of VHL-re-expressing cells and parental cells in 96-well plates.
-
Culture the cells for a defined period (e.g., 24, 48, 72 hours).
-
Perform the chosen viability assay according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a plate reader.
-
Compare the growth rates of the VHL-re-expressing cells to the parental cells.
Expected Results: A decrease in the proliferation rate of the VHL-re-expressing cells compared to the control cells is anticipated.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Viral Titer | Suboptimal transfection efficiency. | Optimize plasmid DNA quality and quantity, and the transfection reagent-to-DNA ratio. Ensure HEK293T cells are healthy and at the correct confluency. |
| Inefficient packaging. | Use a high-quality packaging system. Sequence verify the transfer plasmid. | |
| Low Transduction Efficiency | Low MOI. | Increase the MOI. Concentrate the viral supernatant. |
| Cell type is difficult to transduce. | Optimize transduction conditions (e.g., polybrene concentration). Test different lentiviral envelope proteins (pseudotypes). | |
| Mycoplasma contamination. | Test cell cultures for mycoplasma.[10] | |
| No VHL Expression after Selection | Inefficient selection. | Determine the optimal antibiotic concentration for your cell line by performing a kill curve.[15] |
| Silencing of the integrated transgene. | Use a promoter that is resistant to silencing in your cell type (e.g., EF1α). | |
| HIF-1α Levels Not Reduced | Non-functional VHL protein. | Sequence verify the VHL transgene. Ensure the expressed pVHL is full-length and not a truncated, non-functional version. |
| Cells were hypoxic during harvest. | Ensure all cell culture and harvesting steps for HIF-1α analysis are performed under strict normoxic conditions. |
Conclusion
Lentiviral-mediated re-expression of VHL is a powerful technique for studying the function of this critical tumor suppressor and for restoring the normal regulation of the HIF pathway in cancer cells. The protocols provided here offer a comprehensive guide for researchers to successfully produce VHL-expressing lentivirus, transduce target cells, and validate the functional consequences of VHL re-expression. Careful optimization of each step is crucial for achieving reliable and reproducible results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The von Hippel–Lindau tumor suppressor protein is a component of an E3 ubiquitin–protein ligase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Comparison of lentiviral vector titration methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cd-genomics.com [cd-genomics.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Video: A Protocol for the Production of Integrase-deficient Lentiviral Vectors for CRISPR/Cas9-mediated Gene Knockout in Dividing Cells [jove.com]
- 12. biochem.slu.edu [biochem.slu.edu]
- 13. origene.com [origene.com]
- 14. Tips for successful lentiviral transduction [takarabio.com]
- 15. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 16. Optimization of the transductional efficiency of lentiviral vectors: effect of sera and polycations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 19. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. Role of VHL, HIF1A and SDH on the expression of miR-210: Implications for tumoral pseudo-hypoxic fate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
Application Notes and Protocols for Studying VHL in Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Von Hippel-Lindau (VHL) tumor suppressor gene is a critical regulator of cellular response to oxygen, and its inactivation is a hallmark of clear cell renal cell carcinoma (ccRCC), accounting for the majority of sporadic cases.[1][2] The VHL protein (pVHL) is a key component of an E3 ubiquitin ligase complex that targets the alpha subunits of hypoxia-inducible factors (HIFs) for proteasomal degradation in the presence of oxygen.[1][2][3] Loss of pVHL function leads to the stabilization of HIF-α, promoting the transcription of genes involved in angiogenesis, cell proliferation, and metabolism, thereby driving tumorigenesis.[2][3][4] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a powerful preclinical platform that more faithfully recapitulates the heterogeneity and molecular characteristics of the original tumor compared to traditional cell line-derived xenografts.[5][6][7][8] These models are invaluable for studying VHL's role in tumor progression and for evaluating novel therapeutic strategies targeting VHL-deficient cancers.[5][9]
These application notes provide detailed protocols for establishing and utilizing VHL-deficient ccRCC PDX models for preclinical research and drug development.
I. VHL Signaling Pathways
The canonical VHL signaling pathway revolves around its regulation of HIF-α. However, pVHL also possesses HIF-independent functions.
VHL-HIF Signaling Pathway
Under normoxic conditions, pVHL, as part of the VCB-Cul2 E3 ubiquitin ligase complex, recognizes and binds to hydroxylated HIF-α subunits, leading to their ubiquitination and subsequent degradation by the proteasome. When VHL is mutated or lost, HIF-α accumulates even in the presence of oxygen, translocates to the nucleus, and dimerizes with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating their expression. Key downstream targets include vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and glucose transporter 1 (GLUT1), which collectively promote angiogenesis, cell growth, and metabolic reprogramming.[1][2][3]
HIF-Independent VHL Signaling
Emerging evidence suggests that pVHL has functions independent of HIF regulation. These include roles in regulating the PI3K/AKT/mTOR axis, NF-κB signaling, and microtubule stability.[3][10] For instance, pVHL can act as an adaptor protein to facilitate the dephosphorylation and inactivation of AKT.[10] Loss of VHL can therefore lead to constitutive activation of these pathways, contributing to tumorigenesis.
II. Experimental Protocols
Protocol 1: Establishment of VHL-Deficient ccRCC Patient-Derived Xenograft (PDX) Models
This protocol outlines the procedure for implanting fresh patient tumor tissue into immunodeficient mice.
Materials:
-
Fresh ccRCC tumor tissue from consenting patients, collected under sterile conditions.[9]
-
Transport medium (e.g., DMEM/F-12 with antibiotics).
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG).[6][11]
-
Surgical instruments (scalpels, forceps).
-
10 cm petri dishes.
-
Anesthesia (e.g., isoflurane).
-
Animal antiseptic (e.g., Betadine).
-
Sutures or wound clips.
-
Trocar for subcutaneous implantation.[11]
Procedure:
-
Tumor Tissue Collection and Transport:
-
Immediately following surgical resection, place a portion of the tumor (approximately 1-2 cm³) into a sterile container with transport medium on ice.
-
Transport the tissue to the laboratory for processing within 24 hours.[9]
-
-
Tumor Processing:
-
In a sterile biosafety cabinet, wash the tumor tissue with cold PBS containing antibiotics.
-
Remove any necrotic or fatty tissue.
-
Mince the tumor into small fragments (2-3 mm³).
-
-
Implantation:
-
Monitoring:
-
Monitor the mice for tumor growth by palpation twice weekly.
-
Once tumors become palpable, measure their dimensions with digital calipers up to three times a week.[11]
-
Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Successful engraftment is typically defined as tumors reaching a volume of 1000 mm³ within five months.[11]
-
-
Passaging:
-
When a tumor reaches the target volume, euthanize the mouse and aseptically remove the tumor.
-
A portion of the tumor can be cryopreserved, fixed for histology, or passaged into new mice to expand the model.[11]
-
Protocol 2: VHL and HIF-α Immunohistochemistry (IHC) in PDX Tumor Tissues
This protocol is for the detection and localization of VHL and HIF-α proteins in formalin-fixed, paraffin-embedded (FFPE) PDX tumor sections.
Materials:
-
FFPE PDX tumor tissue sections (4-5 µm).
-
Xylene and graded ethanol series for deparaffinization and rehydration.
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).[13]
-
Hydrogen peroxide solution (3%) to block endogenous peroxidase activity.[14]
-
Blocking buffer (e.g., 10% normal goat serum in PBS).[15]
-
Primary antibodies (anti-VHL, anti-HIF-1α, anti-HIF-2α).
-
HRP-conjugated secondary antibody.
-
DAB chromogen solution.[14]
-
Hematoxylin for counterstaining.[14]
-
Mounting medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 min).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 5 min each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Heat slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.[13]
-
Allow to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.[14]
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody at the optimal dilution overnight at 4°C.[13]
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 x 5 min).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection:
-
Wash slides with PBS (3 x 5 min).
-
Apply DAB chromogen solution and incubate until the desired stain intensity develops.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.[14]
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 3: Western Blot Analysis of VHL Pathway Proteins
This protocol describes the detection of VHL, HIF-α, and downstream target proteins in PDX tumor lysates.
Materials:
-
PDX tumor tissue.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[16]
-
BCA protein assay kit.
-
Laemmli sample buffer.[16]
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.[17]
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[18]
-
Primary antibodies (anti-VHL, anti-HIF-1α, anti-HIF-2α, anti-VEGF, anti-GLUT1, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Protein Extraction:
-
Homogenize PDX tumor tissue in ice-cold lysis buffer.[16]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.[16]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Blocking and Antibody Incubation:
-
Detection:
-
Wash the membrane with TBST (3 x 10 min).
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.[18]
-
Protocol 4: In Vivo Drug Efficacy Studies in VHL-Deficient PDX Models
This protocol details the methodology for assessing the anti-tumor activity of therapeutic agents in established PDX models.
Materials:
-
Established VHL-deficient ccRCC PDX models with tumors of a specified size (e.g., 100-200 mm³).
-
Therapeutic agent(s) and vehicle control.
-
Dosing equipment (e.g., gavage needles, syringes).
-
Digital calipers.
-
Anesthesia.
Procedure:
-
Study Initiation:
-
When tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).[11]
-
-
Treatment Administration:
-
Administer the therapeutic agent(s) or vehicle control according to the desired dose and schedule (e.g., daily oral gavage, intraperitoneal injection).
-
-
Tumor Volume Measurement:
-
Measure tumor volume with digital calipers 2-3 times per week.[11]
-
Monitor animal body weight and overall health.
-
-
Study Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size, after a fixed duration of treatment, or if signs of toxicity are observed.
-
At the endpoint, euthanize the mice and collect tumors for downstream analysis (e.g., histology, western blot).
-
-
Data Analysis:
-
Calculate the percentage of tumor volume change for each group.[11]
-
Statistical analysis (e.g., t-test, ANOVA) should be used to determine the significance of differences between treatment and control groups.
-
III. Data Presentation
Quantitative data from preclinical studies using VHL-deficient ccRCC PDX models can be summarized in tables for clear comparison of treatment efficacies.
Table 1: Response of VHL-Deficient ccRCC PDX Models to Targeted Therapies
| PDX Model | VHL Status | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| RP-R-01 | Biallelic inactivation | Sunitinib | 50 mg/kg, daily, p.o. | 65 | Fictional Example |
| RP-R-02 | Frameshift mutation | Everolimus | 10 mg/kg, daily, p.o. | 42 | Fictional Example |
| RP-R-03 | Promoter hypermethylation | Belzutifan (HIF-2α inhibitor) | 25 mg/kg, daily, p.o. | 85 | Fictional Example |
| RP-R-04 | Wild-type | Sunitinib | 50 mg/kg, daily, p.o. | 20 | Fictional Example |
Note: The data in this table is illustrative and should be replaced with actual experimental findings.
Table 2: Biomarker Modulation in Response to HIF-2α Inhibition in a VHL-Null PDX Model
| Biomarker | Vehicle Control (Relative Expression) | HIF-2α Inhibitor (Relative Expression) | P-value |
| HIF-2α | 1.00 | 0.25 | <0.01 |
| VEGF | 1.00 | 0.40 | <0.01 |
| GLUT1 | 1.00 | 0.55 | <0.05 |
| p-AKT | 1.00 | 0.95 | >0.05 |
Note: This table represents hypothetical data from Western blot or IHC quantification.
Conclusion
Patient-derived xenograft models of VHL-deficient ccRCC are indispensable tools for investigating the molecular mechanisms of this disease and for the preclinical evaluation of novel therapeutics.[5][9] The protocols and guidelines presented here provide a framework for researchers to establish and utilize these models effectively. By closely mimicking the human tumor, PDX models offer a more predictive platform for translating preclinical findings into clinical success, ultimately aiding in the development of more effective treatments for patients with VHL-associated cancers.[6][7][8]
References
- 1. JCI - Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer [jci.org]
- 2. VHL Loss of Function and Its Impact on Oncogenic Signaling Networks in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VHL and Hypoxia Signaling: Beyond HIF in Cancer [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Patient-derived xenograft models to optimize kidney cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Establishment of a Patient-Derived Tumor Xenograft Model and Application for Precision Cancer Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. urotoday.com [urotoday.com]
- 9. A Molecularly Characterized Preclinical Platform of Subcutaneous Renal Cell Carcinoma (RCC) Patient-Derived Xenograft Models to Evaluate Novel Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VHL and Hypoxia Signaling: Beyond HIF in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
Application Notes and Protocols for High-Throughput Screening of VHL Pathway Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of the cellular oxygen sensing pathway. It functions as the substrate recognition subunit of an E3 ubiquitin ligase complex that targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for proteasomal degradation under normoxic conditions.[1][2][3] Inactivation of VHL leads to the stabilization of HIF-1α, promoting the transcription of genes involved in angiogenesis, glucose metabolism, and cell proliferation, which are hallmarks of cancer.[1][3][4] Therefore, inhibiting the VHL/HIF-1α protein-protein interaction (PPI) is a promising therapeutic strategy for various diseases, including cancer and anemia.[5] This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify small molecule inhibitors of the VHL pathway.
Data Presentation: Quantitative HTS Data for VHL Pathway Inhibitors
The following table summarizes quantitative data from representative HTS assays for VHL pathway inhibitors. This data is essential for comparing the performance of different screening platforms and for prioritizing hit compounds.
| Compound ID | Assay Type | Target | Tracer/Probe | IC50 (µM) | Z'-Factor | Hit Rate (%) | Reference |
| VH032 | Fluorescence Polarization (FP) | VHL:HIF-1α | FAM-labeled HIF-1α peptide | 1.5 | > 0.7 | N/A | (Soares et al., 2018)[6] |
| VH298 | Fluorescence Polarization (FP) | VHL:HIF-1α | FAM-labeled HIF-1α peptide | 0.018 | > 0.7 | N/A | (Soares et al., 2018)[6] |
| Compound 1 | Fluorescence Polarization (FP) | VHL:HIF-1α | FAM-DEALA-Hyp-YIPD | 1.3 | N/A | N/A | (Buckley et al., 2012) |
| Compound 24 | Fluorescence Polarization (FP) | VHL:HIF-1α | FAM-DEALA-Hyp-YIPD | 2.5 | N/A | N/A | (Buckley et al., 2012) |
| Compound 51 | Fluorescence Polarization (FP) | VHL:HIF-1α | FAM-DEALA-Hyp-YIPD | 0.9 | N/A | N/A | (Buckley et al., 2012) |
| Various | Luciferase Reporter Assay | HIF-1α stabilization | ODD-luciferase | Varies | ~0.6-0.8 | 0.5-2 | (Example data)[7] |
| Various | TR-FRET | VHL:HIF-1α | Tb-anti-GST-VBC & Cy5-HIF-1α | Varies | > 0.6 | 0.5-1.5 | (General HTS data) |
| Various | AlphaLISA | VHL:HIF-1α | Streptavidin-coated donor beads, Ni-NTA acceptor beads | Varies | > 0.5 | 1-3 | (General HTS data) |
Note: N/A indicates data not available in the cited literature. Z'-factor and hit rates are general estimates for the assay types based on typical HTS campaigns.[8][9]
Signaling Pathway and Experimental Workflow Diagrams
VHL-HIF-1α Signaling Pathway
Caption: VHL-HIF-1α signaling under normoxic and hypoxic conditions.
High-Throughput Screening (HTS) Workflow
Caption: A typical workflow for identifying VHL pathway inhibitors.
Experimental Protocols
Here are detailed protocols for key experiments used in the high-throughput screening of VHL pathway inhibitors.
Fluorescence Polarization (FP) Competition Assay
Principle: This assay measures the disruption of the VHL:HIF-1α interaction. A fluorescently labeled HIF-1α peptide (tracer) binds to the VHL protein complex, resulting in a high FP signal. Inhibitors that bind to VHL will displace the tracer, leading to a decrease in the FP signal.[10]
Materials:
-
Purified VHL complex (VHL, Elongin B, Elongin C)
-
Fluorescently labeled HIF-1α peptide (e.g., 5-FAM-Ahx-Ala-Hyp-Tyr-Ile-Pro-Asp-OH)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT
-
Test compounds dissolved in DMSO
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of the VHL complex in Assay Buffer. The final concentration should be optimized to be at or below the Kd of the tracer binding.
-
Prepare a 2X solution of the fluorescently labeled HIF-1α peptide in Assay Buffer. The final concentration should be low (e.g., 1-5 nM) to maximize the assay window.
-
Prepare serial dilutions of test compounds in DMSO. Then, dilute these compounds in Assay Buffer to a 4X final concentration.
-
-
Assay Procedure:
-
Add 5 µL of the 4X test compound solution to the wells of the 384-well plate. For controls, add 5 µL of Assay Buffer with the same percentage of DMSO.
-
Add 5 µL of the 2X VHL complex solution to all wells.
-
Add 10 µL of the 2X fluorescently labeled HIF-1α peptide solution to all wells.
-
The final volume in each well will be 20 µL.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization on a plate reader (e.g., Excitation: 485 nm, Emission: 528 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: This assay measures the proximity of two molecules. VHL is labeled with a donor fluorophore (e.g., Terbium cryptate), and a biotinylated HIF-1α peptide is bound to a streptavidin-labeled acceptor fluorophore (e.g., d2). When the VHL-HIF-1α complex forms, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.
Materials:
-
GST-tagged VHL complex
-
Anti-GST antibody labeled with Terbium (Tb)
-
Biotinylated HIF-1α peptide
-
Streptavidin-d2
-
TR-FRET Assay Buffer: 50 mM HEPES pH 7.0, 100 mM NaCl, 0.1 mg/mL BSA, 1 mM DTT
-
Test compounds in DMSO
-
384-well, low-volume, white plates
-
TR-FRET compatible plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a 4X solution of the GST-VHL complex and Tb-labeled anti-GST antibody in TR-FRET Assay Buffer and pre-incubate for 30 minutes.
-
Prepare a 4X solution of biotinylated HIF-1α peptide and Streptavidin-d2 in TR-FRET Assay Buffer and pre-incubate for 30 minutes.
-
Prepare serial dilutions of test compounds in DMSO and then dilute in TR-FRET Assay Buffer to a 4X final concentration.
-
-
Assay Procedure:
-
Add 5 µL of the 4X test compound solution to the wells.
-
Add 5 µL of the 4X GST-VHL/Tb-anti-GST solution to all wells.
-
Add 10 µL of the 4X biotinylated HIF-1α/Streptavidin-d2 solution to all wells.
-
Final volume is 20 µL.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (e.g., Excitation: 340 nm, Emission: 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm).
-
Determine the percentage of inhibition based on the ratio in the presence of the compound compared to controls.
-
Calculate IC50 values as described for the FP assay.
-
Cell-Based HIF-1α Luciferase Reporter Assay
Principle: This assay measures the stabilization of HIF-1α in cells. A reporter cell line is engineered to express a luciferase gene under the control of a hypoxia-response element (HRE).[11][12] When HIF-1α is stabilized, it translocates to the nucleus, binds to the HRE, and drives the expression of luciferase. Inhibitors of the VHL pathway will lead to HIF-1α stabilization and an increase in luciferase activity.[7][13]
Materials:
-
HRE-luciferase reporter cell line (e.g., HEK293T or a relevant cancer cell line)
-
Cell culture medium and supplements
-
Test compounds in DMSO
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
White, clear-bottom 384-well cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed the HRE-luciferase reporter cells into 384-well plates at a density that will result in 80-90% confluency at the end of the experiment.
-
Incubate the cells at 37°C and 5% CO2 overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the cell plates and add the medium containing the test compounds.
-
Incubate the cells for 6-24 hours. The optimal incubation time should be determined empirically.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for 10-20 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to a cell viability assay performed in parallel to account for cytotoxic effects of the compounds.
-
Calculate the fold induction of luciferase activity for each compound treatment relative to the vehicle control.
-
Plot the fold induction against the logarithm of the compound concentration to determine the EC50 value.
-
Hit Confirmation and Counterscreening
Following the primary HTS, a series of secondary and counterscreens are essential to confirm the activity of the initial hits and eliminate false positives.[14][15][16]
-
Hit Confirmation: Re-test the primary hits in the same assay in triplicate to confirm their activity.
-
Dose-Response Analysis: Perform a full dose-response curve for the confirmed hits to determine their potency (IC50 or EC50).
-
Orthogonal Assays: Validate the hits using an alternative assay format (e.g., if the primary screen was an FP assay, use a cell-based reporter assay for confirmation). This helps to rule out assay-specific artifacts.[16]
-
Counterscreens for Assay Interference:
-
For fluorescence-based assays, test for compound auto-fluorescence.
-
For luciferase-based assays, test for direct inhibition of the luciferase enzyme.
-
-
Cytotoxicity Assays: Assess the general cytotoxicity of the hit compounds in the cell line used for the cell-based assays to ensure that the observed activity is not due to cell death.
-
Structure-Activity Relationship (SAR) Analysis: Test commercially available analogs of the confirmed hits to establish an initial SAR. This can provide early insights into the chemical scaffold and guide future medicinal chemistry efforts.[14]
By following these detailed protocols and validation strategies, researchers can effectively screen for and identify novel and potent inhibitors of the VHL pathway for further therapeutic development.
References
- 1. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ensemble-based virtual screening in discovering potent inhibitors targeting Von Hippel-Lindau (VHL) E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HIF1α stabilization in hypoxia is not oxidant-initiated - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. High-throughput Screening Steps · Small Molecule Discovery Center (SMDC) · UCSF [pharm.ucsf.edu]
- 10. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Luciferase Reporter Assay to Detect Cellular Hypoxia In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HIF-1α-related Assays (Hypoxia) | Proteintech [ptglab.com]
- 13. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drug.russellpublishing.co.uk [drug.russellpublishing.co.uk]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying pVHL Substrates Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the identification and quantification of von Hippel-Lindau (pVHL) protein substrates using mass spectrometry-based proteomics. The methodologies described are essential for researchers in cancer biology, signal transduction, and drug development seeking to understand the diverse cellular functions of the pVHL tumor suppressor.
Introduction to pVHL and Substrate Identification
Identifying the full spectrum of pVHL substrates is crucial for a comprehensive understanding of its tumor suppressor functions and for the development of novel therapeutic strategies. Mass spectrometry (MS)-based proteomics has become an indispensable tool for the unbiased and large-scale identification of protein-protein interactions and post-translational modifications, making it ideal for discovering novel pVHL substrates.[3][4]
This document outlines several key mass spectrometry-based workflows for identifying pVHL substrates, including Immunoprecipitation-Mass Spectrometry (IP-MS), Proximity-Labeling Mass Spectrometry (e.g., BioID, APEX), and quantitative proteomics approaches for validating and quantifying substrate degradation.
Key Methodologies
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is a powerful technique to identify proteins that interact with a specific protein of interest.[3] In the context of pVHL, this method can enrich for proteins that are part of the pVHL E3 ligase complex or are bound as substrates.
Experimental Workflow:
Caption: Immunoprecipitation-Mass Spectrometry (IP-MS) workflow for pVHL substrate identification.
Detailed Protocol for IP-MS:
-
Cell Culture and Transfection:
-
Culture human cell lines, such as HEK293T or the pVHL-deficient renal carcinoma cell line 786-O, in appropriate media.[5]
-
Transfect cells with a vector encoding an epitope-tagged pVHL (e.g., HA-tagged or Flag-tagged). Include a control transfection with an empty vector.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[3][6]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Washing and Elution:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.[3]
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH glycine buffer or SDS sample buffer).[7]
-
-
Sample Preparation for Mass Spectrometry:
-
Neutralize the eluate if a low pH elution was used.
-
Perform in-solution or in-gel trypsin digestion of the eluted proteins.
-
Desalt the resulting peptides using C18 spin columns.[8]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Search the raw MS data against a human protein database using a search engine like Mascot or MaxQuant.[9]
-
Identify proteins that are significantly enriched in the pVHL immunoprecipitates compared to the control.
-
Proximity-Labeling Mass Spectrometry (BioID and APEX)
Proximity-labeling techniques overcome some limitations of IP-MS by identifying transient or weak interactions. These methods utilize an enzyme fused to the protein of interest (pVHL) that generates reactive molecules to label nearby proteins, which are then captured and identified by mass spectrometry.[10][11]
-
BioID uses a promiscuous biotin ligase (BirA*) that, in the presence of biotin and ATP, generates reactive biotin-5'-AMP, which covalently attaches biotin to proximal proteins.
-
APEX employs an engineered ascorbate peroxidase that, in the presence of biotin-phenol and hydrogen peroxide, generates a short-lived biotin-phenoxyl radical that labels nearby proteins.[10][12]
Experimental Workflow:
Caption: Proximity-Labeling Mass Spectrometry workflow for pVHL substrate identification.
Detailed Protocol for APEX-MS (as an example):
-
Construct Generation and Cell Line Creation:
-
Clone pVHL into a vector containing the APEX2 enzyme to create a pVHL-APEX2 fusion construct.
-
Generate a stable cell line expressing the pVHL-APEX2 fusion protein. A control cell line expressing APEX2 alone should also be created.
-
-
Proximity Labeling:
-
Cell Lysis and Protein Extraction:
-
Harvest and lyse the cells in a denaturing lysis buffer to solubilize all proteins.
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-biotinylated proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform on-bead trypsin digestion of the captured proteins.
-
Collect the supernatant containing the peptides and desalt them.
-
-
LC-MS/MS Analysis and Data Analysis:
-
Analyze the peptides by LC-MS/MS.
-
Use quantitative proteomics software to identify and quantify the proteins that are significantly enriched in the pVHL-APEX2 expressing cells compared to the APEX2-only control cells.
-
Quantitative Proteomics for Substrate Validation
Quantitative proteomics is essential for confirming that an identified interacting protein is a bona fide substrate of the pVHL E3 ligase complex. This is typically achieved by measuring the change in the protein's abundance upon manipulation of pVHL activity. A common approach is to compare the proteome of cells with and without functional pVHL.
Experimental Approaches:
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): Cells are grown in media containing either "light" or "heavy" isotopes of essential amino acids. Lysates from pVHL-positive and pVHL-negative cells are mixed, and the relative abundance of proteins is determined by the ratio of heavy to light peptide signals in the mass spectrometer.
-
Tandem Mass Tag (TMT) Labeling: Peptides from different samples (e.g., with and without pVHL) are labeled with isobaric tags. Upon fragmentation in the mass spectrometer, these tags release reporter ions of different masses, allowing for relative quantification of the peptides.[13]
-
Label-Free Quantification (LFQ): The abundance of proteins is inferred from the signal intensity or spectral counts of their corresponding peptides in separate LC-MS/MS runs.
Experimental Workflow:
Caption: Quantitative Proteomics workflow for pVHL substrate validation.
Detailed Protocol for TMT-based Quantitative Proteomics:
-
Cell Culture and Treatment:
-
Protein Extraction and Digestion:
-
Harvest cells, lyse them, and extract total protein.
-
Reduce, alkylate, and digest the proteins with trypsin.
-
-
TMT Labeling:
-
Label the resulting peptide mixtures from each condition with different TMT reagents according to the manufacturer's protocol.[13]
-
Combine the labeled peptide samples.
-
-
Peptide Fractionation:
-
Fractionate the combined peptide mixture using high-pH reversed-phase chromatography to reduce sample complexity.[5]
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS using an instrument capable of MS3 fragmentation for accurate TMT reporter ion quantification.
-
-
Data Analysis:
-
Process the raw data to identify and quantify proteins.
-
Identify proteins that show significantly increased abundance in the pVHL-deficient cells compared to the pVHL-re-expressing cells. These are potential pVHL substrates.
-
Quantitative Data of Potential pVHL Substrates
The following table summarizes some of the proteins that have been identified as potential pVHL substrates using quantitative mass spectrometry approaches.
| Protein | Description | Fold Change (pVHL-null vs. pVHL-WT) | Reference |
| HIF1A | Hypoxia-inducible factor 1-alpha | > 10 | Widely established |
| HIF2A (EPAS1) | Endothelial PAS domain-containing protein 1 | > 10 | Widely established |
| MYBBP1A | Myb-binding protein 1A (p160) | ~2.5 | [1] |
| RPS3 | 40S ribosomal protein S3 | Interaction shown | [14] |
| NR4A1 | Nuclear receptor subfamily 4 group A member 1 | Stabilized by pVHL inhibition | [15] |
Note: The fold changes are approximate and can vary depending on the cell line and experimental conditions.
pVHL Signaling Pathway
The pVHL protein is a central node in a signaling pathway that controls protein stability in response to cellular cues. The canonical pathway involves the oxygen-dependent degradation of HIF-α.
Caption: The pVHL signaling pathway, highlighting the canonical HIF-α degradation and potential for other substrates.
Conclusion
The identification of pVHL substrates is a rapidly evolving field. The mass spectrometry-based methods outlined in these application notes provide a robust framework for discovering and validating novel substrates. A multi-pronged approach, combining interaction-based methods like IP-MS and proximity labeling with quantitative proteomics, is recommended for high-confidence substrate identification. Elucidating the full complement of pVHL substrates will undoubtedly provide deeper insights into its role in tumor suppression and open new avenues for therapeutic intervention.
References
- 1. [PDF] Quantitative Proteomics Identifies the Myb-Binding Protein p160 as a Novel Target of the von Hippel-Lindau Tumor Suppressor | Semantic Scholar [semanticscholar.org]
- 2. Understanding the VHL Tumor Suppressor Complex | The Scientist [the-scientist.com]
- 3. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Multi-Omics Profiling to Assess Signaling Changes upon VHL Restoration and Identify Putative VHL Substrates in Clear Cell Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IP-MS Sample Preparation Guidelines - Creative Proteomics [creative-proteomics.com]
- 7. linkos.cz [linkos.cz]
- 8. IP-to-MS: An Unbiased Workflow for Antigen Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Creative Proteomics Launches BioID Platform for Proximity-Dependent Biotin Identification - BioSpace [biospace.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Nuclear receptor 4A1 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low pVHL Expression in Western Blot
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low or undetectable von Hippel-Lindau protein (pVHL) expression in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing a band for pVHL in my Western blot?
There are several potential reasons for a weak or absent pVHL signal. These can be broadly categorized into issues with protein abundance, sample preparation, and the Western blot protocol itself.
-
Low Endogenous Expression: pVHL expression levels can vary significantly between different cell lines and tissues. Some cell lines, particularly certain renal cell carcinoma (RCC) lines like 786-O and RCC4, are known to be pVHL-deficient. It is crucial to use a positive control cell line or tissue known to express pVHL to validate your experimental setup.
-
Protein Degradation: pVHL is a component of an E3 ubiquitin ligase complex and is itself subject to degradation by the proteasome. This process can be exacerbated during sample preparation.
-
Suboptimal Protocol: The Western blot protocol may not be optimized for detecting a low-abundance protein like pVHL. This includes factors like insufficient protein loading, poor antibody performance, or inadequate detection methods.
Q2: Which cell lines are appropriate positive and negative controls for pVHL expression?
Using appropriate controls is critical for interpreting your results.
| Cell Line | pVHL Status | Typical Use | Reference |
| 786-O | Deficient/Mutated | Negative Control | |
| RCC4 | Deficient | Negative Control | |
| 786-O (wt-VHL) | Wild-type pVHL reintroduced | Positive Control | |
| RCC4 (wt-VHL) | Wild-type pVHL reintroduced | Positive Control | |
| HEK293 | Expresses endogenous pVHL | Positive Control | |
| HeLa | Expresses endogenous pVHL | Positive Control |
Q3: I'm seeing multiple bands for pVHL. Which one is correct?
The VHL gene can produce several protein isoforms through alternative splicing and alternative translation initiation, which may appear as multiple bands on a Western blot.
-
pVHL213 (or p30): The full-length protein, with an expected molecular weight of ~30 kDa, though it may run slightly higher (~28 kDa).
-
pVHL160 (or p19/p18): A shorter isoform arising from an internal translation start site, with a molecular weight of ~18-19 kDa. This isoform is often found in both the nucleus and cytoplasm.
-
pVHL172: Another identified isoform.
The presence and relative abundance of these isoforms can vary between cell types. Always check the datasheet for your specific primary antibody to see which isoforms it is expected to detect.
Q4: Can experimental conditions affect pVHL stability and detection?
Yes. Since pVHL is involved in the cellular response to oxygen levels, its stability can be influenced by culture conditions.
-
Hypoxia: Under hypoxic conditions, pVHL itself can be targeted for proteasomal degradation, leading to lower detectable levels.
-
Cell Density: Some studies suggest that pVHL expression can be induced at high cell density and may mediate contact inhibition of cell growth.
Therefore, it is important to maintain consistent cell culture conditions when comparing pVHL levels across different samples.
Troubleshooting Guides
If you are experiencing low or no pVHL signal, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for low pVHL signal in Western blot.
Optimization Strategies for Low pVHL Signal
| Parameter | Standard Protocol | Optimization for Low pVHL Signal | Rationale |
| Protein Load | 20-30 µ g/lane | 50-100 µ g/lane | Increases the amount of target protein, enhancing detection of low-abundance proteins. |
| Lysis Buffer | Standard RIPA or similar | RIPA buffer with freshly added protease and phosphatase inhibitors | Prevents degradation of pVHL by cellular proteases and phosphatases during extraction. |
| Membrane Type | Nitrocellulose | PVDF (0.45 µm pore size) | PVDF membranes generally have a higher protein binding capacity, which is beneficial for low-abundance proteins. |
| Blocking | 5% non-fat milk or BSA for 1 hour | Reduce blocking time or concentration (e.g., 1-3% BSA) | Over-blocking can sometimes mask epitopes. However, ensure blocking is sufficient to prevent high background. |
| Primary Antibody | 1-2 hours at RT | Incubate overnight at 4°C; use a higher concentration | Allows for higher-affinity binding and can significantly improve the signal for low-abundance targets. |
| Secondary Antibody | Standard HRP-conjugated | Use a high-quality, species-specific HRP-conjugated secondary | Ensures strong signal amplification. |
| Detection | Standard ECL substrate | Use a high-sensitivity or enhanced chemiluminescent (ECL) substrate | Amplifies the signal generated by HRP, making faint bands visible. |
Key Experimental Protocols
Protocol 1: High-Yield Protein Extraction for pVHL Detection
-
Cell Lysis:
-
Wash cell pellets twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail (e.g., PMSF, leupeptin). Use a minimal volume of lysis buffer to maintain a high protein concentration.
-
For nuclear or mitochondrial-localized proteins, consider using fractionation kits to enrich the sample.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
-
Clarification:
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble proteins.
-
-
Quantification:
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation for Loading:
-
Mix the desired amount of protein (e.g., 50-100 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins. Note: Avoid boiling if you suspect protein aggregation.
-
Protocol 2: Optimized Western Blot for Low-Abundance Proteins
-
SDS-PAGE:
-
Load 50-100 µg of protein lysate per lane onto an SDS-polyacrylamide gel (a 12-15% gel is often suitable for pVHL isoforms).
-
Run the gel according to standard procedures.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane. A wet transfer (e.g., 70V for 1.5-3 hours) is often more efficient than semi-dry transfer, especially for ensuring complete transfer.
-
After transfer, briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer across all lanes.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 3-5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pVHL antibody diluted in blocking buffer. For low-abundance targets, incubate overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Prepare a high-sensitivity ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film. Start with a short exposure and increase as needed to visualize the signal without saturating the background.
-
pVHL Signaling and Degradation Pathway
Under normal oxygen conditions (normoxia), pVHL acts as the substrate recognition component of an E3 ubiquitin ligase complex. This complex targets the alpha subunit of Hypoxia-Inducible Factor (HIF-α) for ubiquitination and subsequent degradation by the proteasome, preventing the transcription of hypoxia-response genes.
Caption: The role of pVHL in HIF-α degradation under normoxic and hypoxic conditions.
Optimizing VHL Immunoprecipitation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Von Hippel-Lindau (VHL) immunoprecipitation (IP) experiments. Here, you will find detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure the successful isolation of VHL and its interacting partners.
Troubleshooting Guide
This guide addresses specific issues that may arise during VHL immunoprecipitation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No VHL Signal | Inefficient Cell Lysis: The VHL protein may not be efficiently extracted from the cells. | Use a lysis buffer optimized for immunoprecipitation, such as a modified RIPA buffer without SDS, or a Tris-HCl based buffer. Ensure the buffer contains protease and phosphatase inhibitors to prevent protein degradation.[1] |
| Poor Antibody Binding: The antibody may not be effectively capturing the VHL protein. | Use a VHL antibody specifically validated for IP. Titrate the antibody concentration to find the optimal ratio of antibody to lysate. Consider an overnight incubation at 4°C to increase binding efficiency. | |
| Inefficient Elution: The VHL protein is not being effectively released from the beads. | Experiment with different elution buffers. While harsh buffers like Laemmli sample buffer are effective, they also elute the antibody. For mass spectrometry, consider gentler elution with acidic buffers (e.g., 0.2 M glycine, pH 2.5) followed by immediate neutralization. | |
| High Background/Non-specific Binding | Insufficient Washing: Non-specific proteins are not being adequately washed away. | Increase the number of wash steps (at least 3-4 washes). The stringency of the wash buffer can be adjusted; for example, by slightly increasing the detergent concentration or salt concentration.[2] |
| Antibody Cross-reactivity: The antibody may be binding to other proteins in the lysate. | Ensure the antibody is specific for VHL. Pre-clear the lysate by incubating it with beads before adding the primary antibody to remove proteins that non-specifically bind to the beads.[2] | |
| Too Much Antibody or Lysate: Using excessive amounts of antibody or total protein can lead to increased non-specific binding. | Optimize the amount of antibody and total protein used in the IP. A typical starting point is 1-5 µg of antibody for 500 µg to 1 mg of total protein. | |
| Co-elution of Heavy and Light Chains | Antibody Elution: The antibody is being eluted along with the target protein. | Use a crosslinking method to covalently attach the antibody to the beads. Alternatively, use an elution buffer that disrupts the antigen-antibody interaction without eluting the antibody itself. |
| Inconsistent Results | Variability in Protocol: Minor deviations in the experimental protocol can lead to significant differences in the outcome. | Maintain consistency in all steps, including incubation times, temperatures, and washing procedures. Prepare fresh buffers for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the best lysis buffer for VHL immunoprecipitation?
A1: The ideal lysis buffer for VHL IP maintains the native protein conformation to preserve protein-protein interactions. A commonly used buffer is a modified RIPA buffer that does not contain SDS, or an IP-specific lysis buffer containing a mild non-ionic detergent like NP-40 or Triton X-100.[1] It is crucial to supplement the lysis buffer with protease and phosphatase inhibitors to protect VHL from degradation.
Q2: Which antibody should I use for VHL IP?
A2: It is essential to use an antibody that has been validated for immunoprecipitation. The antibody's performance can be clone-dependent, so it is advisable to consult literature or manufacturer's data to select an appropriate antibody.
Q3: How can I confirm that my VHL immunoprecipitation was successful?
A3: The success of a VHL IP can be confirmed by performing a western blot on the eluate using a VHL-specific antibody. A clear band at the expected molecular weight of VHL (approximately 24-30 kDa, depending on the isoform) indicates a successful pulldown.
Q4: How can I identify proteins that interact with VHL?
A4: To identify VHL-interacting proteins, the eluate from the IP can be analyzed by mass spectrometry. In this case, it is important to use an elution method that minimizes the co-elution of the antibody, which can interfere with the analysis. Alternatively, if you have a candidate interacting protein in mind, you can perform a western blot on the eluate using an antibody specific to that protein (Co-IP).
Q5: What are some known interacting partners of VHL that I can use as a positive control?
A5: The VHL protein is a key component of an E3 ubiquitin ligase complex. Known interacting partners that can serve as positive controls in a co-immunoprecipitation experiment include Elongin B, Elongin C, and Cullin 2. Another well-established interactor is the alpha subunit of the hypoxia-inducible factor (HIF-1α), particularly under normoxic conditions where it is targeted for degradation by the VHL complex.[3]
Experimental Protocols
Detailed VHL Immunoprecipitation Protocol
This protocol provides a step-by-step guide for the immunoprecipitation of VHL from cultured mammalian cells.
Materials:
-
Cell Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Cell Lysis Buffer (can be adjusted for stringency).
-
Elution Buffer (for Western Blot): 2x Laemmli sample buffer.
-
Elution Buffer (for Mass Spectrometry): 0.2 M Glycine, pH 2.5.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
VHL antibody (IP-validated).
-
Protein A/G magnetic beads.
-
Cultured mammalian cells.
Procedure:
-
Cell Lysis:
-
Wash cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1 mL per 10^7 cells).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
-
Immunoprecipitation:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL with Cell Lysis Buffer.
-
Pre-clear the lysate by adding 20 µL of Protein A/G magnetic bead slurry per 1 mL of lysate and incubating for 1 hour at 4°C on a rotator.
-
Place the tube on a magnetic rack and transfer the pre-cleared supernatant to a new tube.
-
Add the VHL antibody (typically 1-5 µg per 500 µg of total protein) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add 30 µL of Protein A/G magnetic bead slurry and incubate for an additional 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Place the tube on a magnetic rack to collect the beads. Discard the supernatant.
-
Wash the beads three to four times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads and rotate for 5 minutes at 4°C.
-
-
Elution:
-
For Western Blot: After the final wash, remove the supernatant and add 30-50 µL of 2x Laemmli sample buffer to the beads. Boil at 95-100°C for 5-10 minutes. The supernatant is ready for SDS-PAGE.
-
For Mass Spectrometry: After the final wash, add 50 µL of 0.2 M Glycine (pH 2.5) and incubate for 5-10 minutes at room temperature with gentle agitation. Place on a magnetic rack and transfer the eluate to a new tube containing 5 µL of Neutralization Buffer. Repeat the elution step and pool the eluates.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Total Protein Lysate | 500 µg - 2 mg | The optimal amount may vary depending on the expression level of VHL in the cell type used. |
| Antibody Concentration | 1 - 5 µg per IP | This should be titrated for each new antibody and cell line. |
| Bead Volume | 20 - 40 µL of slurry | The amount of beads should be sufficient to bind the antibody-antigen complex. |
| Incubation Time (Antibody-Lysate) | 2 hours - overnight at 4°C | Overnight incubation may increase yield but can also increase background. |
| Washing Steps | 3 - 5 times | Increasing the number of washes can help reduce background. |
Visualizations
Caption: VHL-HIF1α signaling pathway under normoxic and hypoxic conditions.
Caption: Experimental workflow for VHL immunoprecipitation.
References
Technical Support Center: VHL Knockout Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals working with von Hippel-Lindau (VHL) knockout cell lines. Loss of VHL function is a cornerstone of clear cell renal cell carcinoma (ccRCC) research, but establishing and maintaining viable VHL knockout cell cultures can present significant challenges.
Frequently Asked Questions (FAQs)
Q1: Why do my VHL knockout cells grow slower than the wild-type parental cells?
A1: Slower growth is a commonly observed phenotype in newly generated VHL knockout cells. This can be attributed to several factors, including cellular senescence and metabolic reprogramming. Loss of VHL can induce a senescent state, characterized by a halt in proliferation, particularly under standard atmospheric oxygen conditions (21% O2)[1][2][3]. Additionally, VHL-deficient cells undergo a metabolic shift to aerobic glycolysis, which may initially be less efficient for rapid proliferation compared to oxidative phosphorylation in certain contexts.
Q2: I am observing a high rate of cell death in my VHL knockout culture. What could be the cause?
A2: Increased cell death can be due to apoptosis or heightened sensitivity to oxidative stress. The stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) following VHL loss has been linked to a pro-apoptotic phenotype in some cell types[4]. Furthermore, VHL-deficient cells are more susceptible to oxidative stress, which can lead to DNA damage and subsequent cell death if not properly managed[1][2].
Q3: Are there specific culture conditions recommended for VHL knockout cells?
A3: Yes, optimizing culture conditions is crucial for maintaining the viability of VHL knockout cells. Culturing cells under physiological oxygen levels (2-5% O2) can help suppress the senescence phenotype observed at atmospheric oxygen levels (21% O2)[1][2][3]. Standard cell culture protocols for thawing, passaging, and cryopreserving cells should be strictly followed to ensure cell health.
Q4: How does VHL knockout affect cellular metabolism?
A4: VHL knockout is a primary driver of metabolic reprogramming in cells. The loss of VHL leads to the stabilization of HIF-α subunits, which in turn upregulates genes involved in glucose transport and glycolysis[5][6][7]. This results in a metabolic state resembling the Warburg effect, with increased glucose uptake and lactate secretion[7]. Additionally, glutamine metabolism is often altered to support anabolic processes[8].
Troubleshooting Guide
This guide addresses common issues encountered during experiments with VHL knockout cells and provides step-by-step solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Cell Viability/Slow Growth Post-Knockout | Cellular senescence induced by VHL loss, especially under high oxygen conditions. | 1. Culture under Physiological Oxygen: Switch from standard atmospheric oxygen (21% O2) to a hypoxic incubator with 2-5% O2 to mitigate oxidative stress and suppress senescence[1][2].2. Antioxidant Supplementation: Consider adding N-acetylcysteine (NAC) to the culture medium to reduce reactive oxygen species (ROS).3. Verify Knockout Efficiency: Confirm VHL knockout and assess the levels of downstream targets like HIF-1α and HIF-2α via Western blot or qPCR. |
| Inconsistent Experimental Results | Passage number variability, leading to phenotypic drift.Contamination (e.g., Mycoplasma). | 1. Use Low-Passage Cells: Thaw a new vial of low-passage cells for critical experiments.2. Regular Mycoplasma Testing: Routinely test cell cultures for Mycoplasma contamination.3. Standardize Protocols: Ensure consistent cell densities, media formulations, and incubation times across all experiments. |
| Unexpected Phenotypes | Off-target effects of CRISPR/Cas9.Cell line-specific responses to VHL loss. | 1. Sequence Analysis: Perform sequencing to confirm the on-target knockout and check for potential off-target mutations.2. Use Multiple Clones: Validate key findings in at least two independent knockout clones to ensure the observed phenotype is not clone-specific[7].3. Rescue Experiment: Re-introduce wild-type VHL into the knockout cells to see if the original phenotype is restored[8][9]. |
Quantitative Data Summary
The following table summarizes the quantitative effects of VHL knockout on various cellular processes as reported in the literature.
| Parameter | Cell Type | Effect of VHL Knockout | Reference |
| p27 Levels | Mouse fibroblasts and primary renal epithelial cells | Increased | [1][2] |
| Glucose Uptake | Murine kidney cancer Renca cells | Elevated | [7] |
| Lactate Secretion | Murine kidney cancer Renca cells | Elevated | [7] |
| Protein Synthesis Rate | HK-2 cells | Increased approximately 2-fold | [10] |
| Reactive Oxygen Species (ROS) Levels | HK-2 cells | Significantly increased | [10] |
Key Signaling Pathways and Experimental Workflows
VHL/HIF-1α Signaling Pathway
The loss of VHL protein (pVHL) leads to the stabilization of the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α). Under normal oxygen conditions (normoxia), pVHL targets HIF-1α for ubiquitination and subsequent proteasomal degradation. In VHL knockout cells, this degradation is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in angiogenesis, metabolic reprogramming, and cell survival.
References
- 1. Renal oxygenation suppresses VHL loss-induced senescence that is caused by increased sensitivity to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renal Oxygenation Suppresses VHL Loss-Induced Senescence That Is Caused by Increased Sensitivity to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The VHL tumor suppressor and HIF: insights from genetic studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Reprogramming in Renal Cancer: Events of a Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. VHL loss reprograms the immune landscape to promote an inflammatory myeloid microenvironment in renal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Downstream Targets of VHL/HIF-α Signaling in Renal Clear Cell Carcinoma Progression: Mechanisms and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-Omics Profiling to Assess Signaling Changes upon VHL Restoration and Identify Putative VHL Substrates in Clear Cell Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
overcoming off-target effects in VHL siRNA experiments
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers overcome off-target effects in Von Hippel-Lindau (VHL) siRNA experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in siRNA experiments, and why are they a concern?
Off-target effects occur when an siRNA molecule, in addition to silencing its intended target, also suppresses the expression of other unintended genes.[1] This is a significant concern because it can lead to misleading experimental results, where an observed phenotype is incorrectly attributed to the knockdown of the target gene. The primary mechanism for off-target effects is miRNA-like binding, where the "seed region" (nucleotides 2-8 of the siRNA guide strand) binds to partially complementary sequences in the 3' untranslated regions (UTRs) of other mRNAs, causing their degradation or translational repression.[2][3]
Q2: Why is mitigating off-target effects particularly critical when studying VHL?
Q3: How can I proactively minimize off-target effects during the siRNA design phase?
Effective siRNA design is the first line of defense against off-target effects. Key strategies include:
-
Sequence Filtering: Modern design tools incorporate filters to avoid sequences known to induce immune responses or have a high propensity for off-targeting based on specific sequence motifs.[11]
Troubleshooting Guide
Q4: I've confirmed VHL knockdown, but two different siRNAs targeting VHL produce different cellular phenotypes. What's happening?
This is a classic sign of off-target effects.[8] Since each siRNA has a unique sequence, they will have different sets of off-targets. If the observed phenotypes are not consistent across multiple siRNAs targeting the same gene, it is likely that at least one of the phenotypes is due to an off-target effect.
Solution:
-
Validate with Multiple siRNAs: Test at least three to four individual siRNAs targeting different regions of the VHL mRNA. A true on-target phenotype should be reproducible with at least two or more of these siRNAs.[2]
-
Perform a Rescue Experiment: This is the gold standard for confirming specificity. Co-transfect your VHL siRNA with an expression vector that encodes the VHL protein but has silent mutations in the siRNA-binding site. If the phenotype is reversed upon expression of the siRNA-resistant VHL, it confirms the effect is on-target.[8]
Q5: My cells show high toxicity or a strong stress response after transfection with VHL siRNA. How can I determine the cause?
Toxicity can arise from the transfection reagent, the siRNA concentration, or a genuine off-target effect where the siRNA silences a gene essential for cell viability.
Solution:
-
Titrate siRNA Concentration: Off-target effects are often concentration-dependent.[1] Reduce the siRNA concentration to the lowest level that still provides adequate VHL knockdown (e.g., 1-10 nM). This minimizes the concentration of any single "seed" sequence, reducing the likelihood of miRNA-like off-targeting.[2][3][12]
-
Use Pooled siRNAs: Using a pool of 3-4 siRNAs targeting VHL at a low total concentration is an effective strategy. Pooling reduces the concentration of any individual siRNA, thereby diluting its specific off-target effects while maintaining robust on-target knockdown.[1][2][3][11]
-
Include Proper Controls: Always run a "mock" transfection control (transfection reagent only, no siRNA) to assess toxicity from the delivery method and a non-targeting (scrambled) siRNA control to assess sequence-independent effects.[10]
Q6: My non-targeting control siRNA is altering the expression of genes in the HIF pathway. What should I do?
Solution:
-
Test a Different Control: Use a different non-targeting siRNA sequence from another supplier.
-
Validate the Control: Perform a transcriptome-wide analysis (e.g., RNA-Seq) on cells treated with the non-targeting control to ensure it does not cause widespread gene expression changes.
-
Compare to Untreated Cells: The ultimate baseline is your untreated cell population. The non-targeting control should ideally show a gene expression profile that is very similar to untreated cells.[14]
Data Presentation
Table 1: Effect of siRNA Concentration on On-Target and Off-Target Gene Expression
| siRNA Concentration | VHL mRNA Knockdown (%) | Off-Target Gene X mRNA Knockdown (%) |
| 100 nM | 95% | 60% |
| 50 nM | 92% | 45% |
| 10 nM | 88% | 15% |
| 5 nM | 85% | <5% |
| 1 nM | 75% | <2% |
This table illustrates how lowering siRNA concentration can significantly reduce off-target knockdown while maintaining substantial on-target efficiency.[1]
Table 2: Comparison of Individual vs. Pooled siRNAs for VHL Silencing
| siRNA Treatment (5 nM total) | VHL mRNA Knockdown (%) | Off-Target Gene Y mRNA Knockdown (%) | Observed Phenotype |
| VHL siRNA #1 | 86% | 5% | Phenotype A |
| VHL siRNA #2 | 84% | 55% | Phenotype B |
| VHL siRNA #3 | 88% | 8% | Phenotype A |
| VHL siRNA Pool (#1, #2, #3) | 85% | <10% | Phenotype A |
| Non-Targeting Control | <2% | <2% | No Change |
This table demonstrates how pooling can mitigate the misleading results from an individual siRNA (siRNA #2) that has a strong off-target effect. The consistent result (Phenotype A) from the pool and two of the three individual siRNAs points to the true on-target effect.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: The VHL-HIF signaling pathway under normoxic and hypoxic conditions.
Caption: A workflow for VHL siRNA experiments emphasizing controls and validation.
Caption: A decision-making diagram for validating siRNA experimental results.
Experimental Protocols
Protocol 1: VHL siRNA Transfection and Knockdown Validation
This protocol provides a general framework. It must be optimized for your specific cell line.[10]
-
siRNA-Lipid Complex Preparation:
-
For each well of a 24-well plate, dilute 0.5-2.5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 50 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute your VHL siRNA (or controls) to the desired final concentration (e.g., 5-10 nM) in 50 µL of serum-free medium.
-
Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 5-10 minutes at room temperature to allow complexes to form.[15]
-
-
Transfection: Add the 100 µL of siRNA-lipid complex dropwise to the cells.
-
Incubation: Incubate cells for 24-72 hours at 37°C. The optimal time depends on the stability of the VHL protein and the desired endpoint.
-
Validation of Knockdown:
-
Western Blot: Lyse cells and quantify total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against VHL and a loading control (e.g., α-tubulin, β-actin).[17]
Protocol 2: Rescue Experiment for On-Target Specificity
-
Obtain/Create Rescue Plasmid: Use a VHL expression plasmid. Introduce silent point mutations into the binding site of your most effective VHL siRNA using site-directed mutagenesis. These mutations should not change the amino acid sequence of the VHL protein. Verify the sequence by Sanger sequencing.
-
Co-transfection: Transfect cells with your VHL siRNA as described above. After 4-6 hours, perform a second transfection with either the siRNA-resistant VHL plasmid or an empty vector control plasmid, using a suitable DNA transfection reagent.
-
Phenotypic Analysis: At 48-72 hours post-siRNA transfection, perform the phenotypic assay that you established.
-
Interpretation: If the phenotype observed with the VHL siRNA is reversed or significantly reduced in cells co-transfected with the resistant-VHL plasmid (compared to the empty vector control), this confirms the phenotype is a direct result of VHL knockdown.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 3. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. VHL and Hypoxia Signaling: Beyond HIF in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - UZ [thermofisher.com]
- 10. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 11. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. Performing appropriate RNAi control experiments [qiagen.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 17. researchgate.net [researchgate.net]
VHL Antibody Validation for Immunohistochemistry: A Technical Support Resource
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with von Hippel-Lindau (VHL) antibody validation for immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of the VHL protein in IHC?
The VHL protein (pVHL) is predominantly found in the cytoplasm of cells.[1][2][3] Some studies have also noted nuclear or membrane-associated staining, and it is known to shuttle between the nucleus and cytoplasm.[2][3] In normal tissues, strong cytoplasmic expression is often observed in the epithelial cells of organs like the renal tubules.[1][4][5]
Q2: Which type of VHL antibody, monoclonal or polyclonal, is better for IHC?
Both monoclonal and polyclonal antibodies have been used successfully for VHL IHC.[1][4] Polyclonal antibodies can recognize multiple epitopes, which may enhance signal, while monoclonal antibodies offer high specificity to a single epitope. The choice depends on the specific application and the validation data available for the particular antibody.
Q3: How can I validate the specificity of my VHL antibody?
Antibody specificity can be confirmed using several methods:
-
Western Blotting: Use the antibody to probe lysates from a VHL-positive cell line and a VHL-null cell line, such as the 786-O renal cell carcinoma line, to ensure the antibody only detects the protein in the positive control.[6]
-
Peptide Blocking: Pre-incubate the antibody with the immunizing peptide to block specific staining. A significant reduction in signal in the blocked sample compared to the unblocked sample indicates specificity.[2]
-
Correlation with other methods: Compare IHC staining patterns with results from other techniques like RT-PCR or Western blot on the same tissues to ensure consistency in VHL expression.[4][5]
Q4: My VHL staining is weak or absent. What are the possible causes?
Several factors can lead to weak or no staining in IHC experiments:
-
Suboptimal primary antibody concentration: The antibody may be too dilute.
-
Incorrect antibody storage: Freeze-thaw cycles can damage the antibody.
-
Incompatible secondary antibody: The secondary antibody must be raised against the host species of the primary antibody.
-
Insufficient incubation time: The primary antibody may require a longer incubation period.
-
Over-fixation of tissue: This can mask the epitope.
-
Inadequate antigen retrieval: The method used may not be optimal for unmasking the VHL epitope.[7][8]
Q5: I am observing high background staining. How can I reduce it?
High background staining can obscure specific signals. Here are some common causes and solutions:
-
Primary antibody concentration is too high: This can lead to non-specific binding.
-
Endogenous peroxidase or biotin activity: If using an HRP-based detection system, quench endogenous peroxidase activity with 3% H2O2.[7] For tissues with high endogenous biotin, like kidney and liver, consider using a polymer-based detection system or performing a biotin block.[7]
-
Inadequate deparaffinization: Ensure complete removal of paraffin using fresh xylene.[7]
-
Tissue section thickness: Using thinner sections can help reduce background from underlying focal planes.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Staining | Inactive primary antibody | Verify antibody activity using a positive control tissue or cell line. Consider testing the antibody in Western blotting.[8] |
| Incompatible secondary antibody | Ensure the secondary antibody is specific for the primary antibody's host species and isotype.[8] | |
| Antigen epitope masked | Optimize the antigen retrieval method (e.g., try different buffers like citrate or EDTA, and adjust heating time and temperature).[4][7] | |
| Insufficient primary antibody | Increase the concentration of the primary antibody or extend the incubation time.[8] | |
| Weak Staining | Primary antibody concentration too low | Titrate the primary antibody to find the optimal concentration. |
| Short incubation time | Increase the primary antibody incubation time (e.g., overnight at 4°C). | |
| Tissue dried out during staining | Keep slides moist throughout the entire staining procedure.[8] | |
| High Background | Primary antibody concentration too high | Decrease the primary antibody concentration. |
| Non-specific antibody binding | Use a blocking serum from the same species as the secondary antibody. | |
| Endogenous peroxidase activity | Incubate sections with a peroxidase blocking reagent (e.g., 3% H₂O₂) before primary antibody incubation.[7] | |
| Endogenous biotin | Use an avidin/biotin blocking kit or a biotin-free detection system.[7] | |
| Non-specific Staining | Inadequate deparaffinization | Ensure complete paraffin removal with fresh xylene.[7] |
| Cross-reactivity of secondary antibody | Run a control with only the secondary antibody to check for non-specific binding. |
Experimental Protocols
VHL Immunohistochemistry Protocol for Paraffin-Embedded Tissues
This protocol provides a general framework. Optimization of incubation times, antibody dilutions, and antigen retrieval methods is crucial for each specific antibody and tissue type.
1. Deparaffinization and Rehydration:
- Immerse slides in xylene (2 changes for 5 minutes each).
- Transfer slides through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
- Rinse with distilled water.
2. Antigen Retrieval:
- This is a critical step, and multiple methods have been described.[4] Common methods include:
- Heat-Induced Epitope Retrieval (HIER):
- Immerse slides in a retrieval solution such as Tris-EDTA buffer (pH 9.0) or citrate buffer (pH 6.0).[3]
- Heat the solution to 95-100°C for 20-40 minutes using a microwave, pressure cooker, or water bath.
- Allow slides to cool in the buffer for 20 minutes at room temperature.[4]
- Rinse slides in a wash buffer (e.g., PBS or TBS).
3. Peroxidase Block (for HRP-based detection):
- Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[7]
- Rinse with wash buffer.
4. Blocking:
- Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.
5. Primary Antibody Incubation:
- Dilute the VHL primary antibody in a suitable antibody diluent to the predetermined optimal concentration (e.g., 1:100 - 1:300).[9]
- Incubate sections with the primary antibody, typically for 1 hour at room temperature or overnight at 4°C.
6. Detection System:
- Rinse slides with wash buffer.
- Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based HRP-linked secondary antibody system. Follow the manufacturer's instructions for incubation times.
7. Chromogen Application:
- Rinse slides with wash buffer.
- Apply a chromogen solution such as DAB (3,3'-Diaminobenzidine) and incubate until the desired stain intensity develops.
- Rinse with distilled water to stop the reaction.
8. Counterstaining, Dehydration, and Mounting:
- Counterstain with hematoxylin.
- Rinse with water.
- Dehydrate the sections through a graded series of ethanol and clear in xylene.
- Mount with a permanent mounting medium.
Visualizations
Caption: VHL signaling pathway under normoxic and hypoxic conditions.
Caption: General workflow for VHL immunohistochemistry.
References
- 1. Immunostaining of the von Hippel-Lindau gene product in normal and neoplastic human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VHL Antibody | Affinity Biosciences [affbiotech.com]
- 3. VHL antibody (24756-1-AP) | Proteintech [ptglab.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. VHL Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 8. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 9. aabsci.com [aabsci.com]
interpreting unexpected results in VHL functional assays
Welcome to the technical support center for von Hippel-Lindau (VHL) functional assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in their experiments.
Frequently Asked Questions (FAQs)
Q1: My wild-type VHL protein is not degrading HIF-1α in my normoxic assay. What are the possible causes?
A1: Failure to observe HIF-1α degradation with wild-type VHL under normoxic conditions is a common issue. Several factors could be at play:
-
Rapid HIF-1α Degradation: HIF-1α is notoriously unstable and can degrade within minutes of oxygen exposure. Ensure that cell lysis and sample preparation are performed rapidly on ice.
-
Suboptimal Lysis Buffer: The lysis buffer composition is critical. Ensure it contains fresh protease and phosphatase inhibitors to prevent enzymatic degradation of your proteins of interest.
-
Incorrect Oxygen Tension: Verify that your "normoxic" conditions are indeed 21% oxygen. Malfunctioning incubators or hoods can lead to hypoxic conditions, stabilizing HIF-1α.
-
VHL Protein Misfolding or Inactivity: Expressed VHL protein may be misfolded or inactive. Confirm VHL expression and integrity via Western blot. Consider using a positive control cell line with known functional VHL.
-
Cell Line Issues: The cell line used may have underlying mutations that affect the VHL pathway. For example, some cell lines lack essential components of the ubiquitination machinery.
Q2: I am performing a co-immunoprecipitation (Co-IP) to show the interaction between VHL and Elongin C, but I don't see a band for Elongin C in my VHL pulldown.
A2: A lack of interaction in a VHL-Elongin C Co-IP can be due to several reasons:
-
Antibody Issues: The antibody used for immunoprecipitation (IP) or Western blotting may not be optimal. Ensure you are using IP-validated antibodies. The epitope for the antibody might be masked by the protein interaction itself. Consider performing a reverse Co-IP (pulling down Elongin C and probing for VHL).[1]
-
Insufficient Washing: Inadequate washing of the beads can lead to high background and mask a true interaction. Conversely, overly stringent washing can disrupt the interaction. Optimize your wash buffer and the number of washes.
-
Protein Expression Levels: The expression level of either VHL or Elongin C might be too low in your cell lysate. Verify the expression of both proteins in the input lysate.
-
Disrupted VHL Complex: The VHL protein requires Elongin B and C to form a stable VBC complex. Ensure that all components are adequately expressed. Mutations in VHL can disrupt this interaction.[2]
-
Non-specific Binding: The proteins might be non-specifically binding to the beads. Pre-clearing the lysate with beads before adding the antibody can help reduce non-specific binding.
Q3: My in vitro ubiquitination assay with purified VHL E3 ligase complex and HIF-1α substrate is not showing any polyubiquitination of HIF-1α.
A3: A lack of polyubiquitination in an in vitro assay can point to several issues with the reaction components or setup:
-
Inactive Components: One or more of the purified components (E1, E2, E3 ligase, ubiquitin, ATP) may be inactive. Test each component individually if possible. Ensure the ATP is fresh and at the correct concentration.
-
Incorrect Buffer Conditions: The pH, salt concentration, and presence of necessary co-factors in the reaction buffer are critical for enzyme activity. Use a buffer composition that has been validated for VHL E3 ligase activity.
-
Substrate Issues: The HIF-1α substrate may not be properly hydroxylated, which is a prerequisite for VHL recognition. If using recombinant HIF-1α, ensure it has been produced in a system that allows for prolyl hydroxylation or use a peptide containing a hydroxylated proline.
-
Inhibitors: The presence of any inhibitors of the ubiquitination cascade in your purified components can halt the reaction.
-
Detection Method: The antibody used to detect ubiquitin may not be sensitive enough or may not recognize the specific ubiquitin linkage being formed.
Troubleshooting Guides
HIF-α Degradation Assay (Western Blot)
Problem: No degradation of HIF-1α is observed with wild-type VHL.
| Possible Cause | Recommended Solution |
| Sample Preparation | Work quickly and keep samples on ice at all times. Use a lysis buffer with freshly added protease and phosphatase inhibitors. Consider using a modified Western blot protocol with a higher protein loading amount (e.g., 80µg) to detect low levels of HIF-1α.[3] |
| Cell Culture Conditions | Ensure normoxic conditions (21% O2). Use a positive control such as treating cells with a hypoxia-mimetic agent (e.g., CoCl2) or a proteasome inhibitor (e.g., MG132) to confirm HIF-1α stabilization and detection.[4] |
| VHL Protein | Confirm expression of functional VHL by Western blot. Use a VHL-null cell line (e.g., 786-O) reconstituted with wild-type VHL as a positive control system.[5] |
| Antibody | Use a well-validated antibody for HIF-1α. Be aware that HIF-1α degradation can lead to the detection of lower molecular weight bands.[4] |
Problem: Unexpected stabilization of HIF-1α with a VHL mutant expected to be functional.
| Possible Cause | Recommended Solution |
| Subtle Functional Defect | The mutation may cause a partial loss of function that is not apparent in all assays. Some VHL mutations have graded effects on HIF-α regulation. |
| HIF-independent Function | The mutation may affect a HIF-independent function of VHL, and the observed HIF-1α stabilization could be an indirect effect. |
| Genotype-Phenotype Correlation | Certain VHL mutations, particularly those associated with Type 2C VHL disease, may not significantly affect HIF-1α degradation but can still be pathogenic.[6] |
VHL Co-Immunoprecipitation (Co-IP)
Problem: Weak or no interaction detected between VHL and its binding partners (e.g., Elongin C, HIF-α).
| Possible Cause | Recommended Solution |
| Experimental Design | Perform a reverse Co-IP to confirm the interaction.[1][7] Use a tagged "bait" protein and look for the endogenous "prey" protein.[8] |
| Lysis and Wash Buffers | Optimize the stringency of your lysis and wash buffers. A buffer that is too harsh can disrupt the interaction, while one that is too mild can lead to high background. |
| Antibody Selection | Use an antibody that recognizes an epitope that is not involved in the protein-protein interaction.[1] |
| Controls | Include a negative control (e.g., IP with a non-specific IgG) and a positive control (a known interaction). |
Problem: High background or non-specific bands in the Co-IP.
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of washes and/or the stringency of the wash buffer. |
| Non-specific Antibody Binding | Pre-clear the cell lysate with beads prior to adding the primary antibody. |
| Bead Issues | Block the beads with BSA or use commercially available pre-blocked beads. |
In Vitro Ubiquitination Assay
Problem: No polyubiquitin chains are detected on the substrate.
| Possible Cause | Recommended Solution |
| Enzyme Inactivity | Ensure all recombinant enzymes (E1, E2, VHL complex) are active. Use a positive control substrate known to be ubiquitinated by your system. |
| Reaction Conditions | Verify the concentrations of all components, especially ATP. The reaction should be performed at 37°C. |
| Ubiquitin | Use wild-type ubiquitin. If using ubiquitin mutants, ensure they are appropriate for the type of chain you expect to see. |
| Substrate Hydroxylation | Confirm that the HIF-α substrate is hydroxylated, as this is required for VHL recognition. |
Experimental Protocols
Detailed Methodology for VHL Co-Immunoprecipitation
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with fresh protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Pre-clearing (Optional but Recommended):
-
Add protein A/G beads to the cell lysate and incubate with rotation for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against the "bait" protein (e.g., anti-VHL) to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer (can be the same as the lysis buffer or a more stringent version).
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluate by SDS-PAGE and Western blotting, probing for the "prey" protein (e.g., Elongin C).
-
Visualizations
Caption: VHL-HIF-α Signaling Pathway Under Normoxia and Hypoxia.
Caption: Experimental Workflow for VHL Co-Immunoprecipitation.
Caption: Troubleshooting Logic for HIF-α Degradation Assay.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Clinical and functional properties of novel VHL mutation (X214L) consistent with Type 2A phenotype and low risk of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Frequently Asked Questions about Hypoxia Research & HIFs [novusbio.com]
- 5. Multi-Omics Profiling to Assess Signaling Changes upon VHL Restoration and Identify Putative VHL Substrates in Clear Cell Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Criteria Specification Registry [cspec.genome.network]
- 7. researchgate.net [researchgate.net]
- 8. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
Technical Support Center: Optimizing In Vivo Drug Delivery of VHL Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Von Hippel-Lindau (VHL) inhibitors. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vivo experiments.
Troubleshooting Guide
This guide is designed to help you resolve common problems encountered during the in vivo administration and analysis of VHL inhibitors.
Issue 1: Poor Compound Bioavailability or Inconsistent Results After Oral Gavage
Q: I've administered my VHL inhibitor by oral gavage, but my pharmacodynamic (PD) markers (e.g., HIF-1α stabilization) are low or highly variable between animals. What could be the cause?
A: This is a common challenge often related to compound solubility and the gavage technique itself. Here are several potential causes and solutions:
-
Compound Precipitation: The inhibitor may be precipitating out of your vehicle solution either before or after administration.
-
Solution: Ensure your formulation is optimized for solubility. For hydrophobic compounds like many VHL inhibitors, standard vehicles include mixtures of DMSO, polyethylene glycol (PEG), Tween 80, and saline or corn oil. A common starting formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline[1]. Always prepare the formulation fresh and observe for any precipitation. If the compound crashes out upon addition of the aqueous component, you may need to adjust the ratios or consider an alternative vehicle like a pure oil (e.g., corn oil with 5% DMSO)[1].
-
-
Improper Gavage Technique: Incorrect gavage technique can lead to accidental administration into the trachea or cause esophageal injury, leading to stress and inconsistent absorption.
-
Solution: Ensure all personnel are properly trained. Verify the correct length of the gavage needle for the size of the mouse to avoid stomach perforation. The administration should be smooth and without resistance. If the animal struggles or gasps, the needle should be withdrawn immediately.
-
-
Rapid Metabolism: The compound may be subject to rapid first-pass metabolism in the liver, reducing the amount of active drug reaching systemic circulation.
-
Solution: If you suspect high metabolism, consider an alternative route of administration that avoids first-pass metabolism, such as intraperitoneal (IP) injection. If oral delivery is necessary, co-administration with a metabolic inhibitor (if known and appropriate for the model) could be explored, but this significantly complicates the experimental design.
-
-
Vehicle Toxicity: Some vehicles, especially those with high percentages of DMSO or ethanol, can cause local irritation or systemic toxicity, affecting animal well-being and drug absorption.
-
Solution: Minimize the percentage of DMSO in your final dosing solution (ideally ≤10%). Always run a vehicle-only control group to assess any effects of the formulation itself on the animals and the experimental endpoints.
-
Caption: Troubleshooting decision tree for poor in vivo efficacy.
Issue 2: Difficulty Detecting HIF-1α Stabilization in Tissue Samples
Q: I've treated my mice with a VHL inhibitor, but I'm struggling to see a consistent increase in HIF-1α protein levels by Western blot.
A: HIF-1α is notoriously unstable under normoxic conditions, with a half-life of less than 5 minutes. Its detection requires specific and rapid sample handling.
-
Sample Lysis and Handling: The primary reason for failing to detect HIF-1α is its rapid degradation upon tissue harvesting and lysis in the presence of oxygen.
-
Solution 1 (Speed): Work as quickly as possible. Immediately after harvesting, flash-freeze the tissue in liquid nitrogen. When ready to lyse, keep the tissue frozen for as long as possible during homogenization. Perform all lysis and centrifugation steps at 4°C.
-
Solution 2 (Stabilizing Buffer): Use a lysis buffer containing a prolyl hydroxylase (PHD) inhibitor to prevent HIF-1α degradation. Cobalt chloride (CoCl₂) can be added to the homogenization buffer to effectively stabilize HIF-1α, even in the absence of a full protease inhibitor cocktail.
-
-
Low Protein Expression: Even when stabilized, HIF-1α may be a low-abundance protein in certain tissues.
-
Solution: Use nuclear extracts instead of whole-cell lysates. HIF-1α translocates to the nucleus to become transcriptionally active, so preparing a nuclear fraction will enrich for the protein. Ensure you load a sufficient amount of protein (at least 50 µg of nuclear extract) on your gel.
-
-
Negative Feedback Loop: Prolonged treatment with VHL inhibitors can lead to an increase in VHL protein levels, which in turn can lead to the degradation of stabilized HIF-1α.
-
Solution: Conduct a time-course experiment. HIF-1α stabilization can be transient. Collect tissues at earlier time points post-dose (e.g., 2, 4, 8 hours) to capture the peak stabilization before the negative feedback mechanism takes effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for VHL inhibitors?
A1: Under normal oxygen conditions (normoxia), the VHL protein is part of an E3 ubiquitin ligase complex that recognizes and binds to the alpha subunit of Hypoxia-Inducable Factor (HIF-α) after it has been hydroxylated by PHD enzymes. This binding tags HIF-α for ubiquitination and subsequent degradation by the proteasome. VHL inhibitors are small molecules designed to fit into the binding pocket of VHL where hydroxylated HIF-α would normally bind. By occupying this site, they block the VHL:HIF-α protein-protein interaction. This prevents the degradation of HIF-α, allowing it to accumulate, translocate to the nucleus, and activate the transcription of hypoxia-related genes.[2]
Caption: Mechanism of VHL inhibitors in stabilizing HIF-1α.
Q2: What is a suitable starting formulation and dosing route for a VHL inhibitor like VH298 in mice?
A2: For many hydrophobic VHL inhibitors, achieving adequate solubility for in vivo administration is a key hurdle. A good starting point for formulation and administration would be:
-
Formulation: A common vehicle for delivering hydrophobic compounds is a co-solvent mixture. Based on commercially supplied recommendations for VH298, you can start with:
-
Option 1 (for IP/Oral): 10% DMSO / 40% PEG300 / 5% Tween® 80 / 45% saline. To prepare, first dissolve the inhibitor in DMSO, then add PEG300, followed by Tween 80, and finally, add the saline dropwise while vortexing.[1]
-
Option 2 (for IP): 5% DMSO / 95% corn oil. Dissolve the inhibitor in DMSO first, then add to the corn oil and mix thoroughly.[1]
-
-
Administration Route:
-
Intraperitoneal (IP) Injection: This route bypasses first-pass metabolism and is often used for initial efficacy and PK/PD studies of poorly soluble compounds.
-
Oral Gavage (PO): While more relevant for clinical translation, this route can be challenging due to potential low bioavailability. It is often explored after initial characterization via the IP route.
-
-
Dose: The dose will be compound-specific. For novel inhibitors, dose-range finding studies are essential. For a compound like VH298, in vitro studies show activity in the low micromolar range, suggesting in vivo doses in the range of 10-50 mg/kg could be a starting point for exploration.[3]
Q3: How can I measure target engagement and pharmacodynamic effects in vivo?
A3: The primary pharmacodynamic effect of a VHL inhibitor is the stabilization of HIF-α and the subsequent upregulation of its target genes.
-
Direct Target Engagement (HIF-1α Stabilization):
-
Method: Western Blotting of nuclear extracts from tissues of interest (e.g., tumor, kidney, liver).
-
Key Consideration: Rapid sample processing or use of stabilizing agents in the lysis buffer is critical, as detailed in the troubleshooting section.
-
-
Downstream Gene Expression:
-
Method: Quantitative Real-Time PCR (qPCR) to measure the mRNA levels of well-established HIF target genes.
-
Recommended Target Genes: VEGFA (Vascular Endothelial Growth Factor A), SLC2A1 (also known as GLUT1, a glucose transporter), and ANKRD37 are reliable and responsive HIF-1 target genes.
-
-
Protein Level of Downstream Targets:
-
Method: Western Blotting or ELISA for proteins like VEGF or Carbonic Anhydrase 9 (CAIX), which are known to be highly induced by HIF stabilization.
-
Quantitative Data Summary
Table 1: Representative Pharmacokinetic Parameters to Determine for a VHL Inhibitor in Mice
| Parameter | Description | Typical Route | Example Value (Illustrative) | Importance |
| Cmax | Maximum observed plasma concentration | IV, IP, PO | 5 µg/mL | Indicates the peak exposure after a single dose. |
| Tmax | Time to reach Cmax | IP, PO | 2 hours | Provides information on the rate of absorption. |
| t½ (Half-life) | Time for plasma concentration to decrease by half | IV, IP, PO | 6 hours | Determines dosing frequency to maintain exposure. |
| AUC | Area Under the Curve (total drug exposure over time) | IV, IP, PO | 30 µg*h/mL | Represents the total systemic exposure to the drug. |
| F% (Bioavailability) | Fraction of oral dose reaching systemic circulation | PO | 25% | Crucial for determining the viability of oral delivery. |
Note: These values are illustrative and must be experimentally determined for your specific compound and formulation.
Key Experimental Protocols
Protocol 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Study of a VHL Inhibitor in Mice
This protocol outlines a combined study to measure drug exposure (PK) and biological response (PD) over time.
Caption: Workflow for an in vivo PK/PD study of a VHL inhibitor.
Materials:
-
VHL inhibitor
-
Vehicle components (DMSO, PEG300, Tween 80, sterile saline)
-
Syringes and gavage/injection needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Tools for tissue dissection
-
Liquid nitrogen for snap-freezing
-
Lysis buffer for Western Blot (containing CoCl₂ or other PHD inhibitors)
-
RNA extraction kits and qPCR reagents
Procedure:
-
Preparation: Prepare the dosing formulation immediately before use. Calculate the required volume for each animal based on its weight (typically 10 mL/kg for oral gavage).
-
Dosing: Administer the VHL inhibitor to each mouse via the chosen route (e.g., IP injection). Include a vehicle-only control group.
-
Sample Collection: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), euthanize a cohort of mice (n=3-4 per time point).
-
Blood (for PK): Collect blood via cardiac puncture into EDTA tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis by LC-MS/MS.
-
Tissue (for PD): Rapidly dissect tissues of interest (e.g., tumor, kidney). Immediately snap-freeze in liquid nitrogen and store at -80°C.
-
-
PD Analysis - Western Blot for HIF-1α:
-
Prepare nuclear extracts from a portion of the frozen tissue using a commercial kit or standard protocol.
-
Lyse tissue in a buffer containing a stabilizing agent like CoCl₂.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE, loading at least 50 µg of nuclear protein per lane.
-
Transfer to a PVDF or nitrocellulose membrane.
-
Block and incubate with a primary antibody specific for HIF-1α.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL reagent.
-
-
PD Analysis - qPCR for Target Genes:
-
Extract total RNA from another portion of the frozen tissue using a kit (e.g., RNeasy).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers for your housekeeping gene (e.g., Actb, Gapdh) and HIF target genes (Vegfa, Slc2a1).
-
Calculate the relative fold change in gene expression using the ΔΔCt method compared to the vehicle-treated group.
-
-
Data Interpretation: Correlate the plasma concentration of the inhibitor over time (PK) with the stabilization of HIF-1α and the induction of its target genes (PD).
References
avoiding degradation of pVHL protein during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of the von Hippel-Lindau (pVHL) protein during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of pVHL protein degradation during extraction?
A1: The primary causes of pVHL degradation during protein extraction are enzymatic activity from proteases and phosphatases released during cell lysis. The pVHL protein is also a key component of the E3 ubiquitin ligase complex, which targets proteins for degradation via the ubiquitin-proteasome system.[1][2] This inherent involvement in protein turnover pathways can make it susceptible to degradation if not handled properly.
Q2: How can I minimize pVHL degradation during my extraction procedure?
A2: To minimize pVHL degradation, it is crucial to work quickly, keep samples on ice or at 4°C at all times, and use a lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors. The choice of lysis buffer and the inclusion of specific inhibitors against ubiquitination are also critical factors.
Q3: Which type of lysis buffer is most suitable for pVHL extraction?
A3: The optimal lysis buffer depends on the downstream application.
-
RIPA (Radioimmunoprecipitation Assay) Buffer: This is a harsh lysis buffer containing ionic detergents (like SDS) that is effective for extracting nuclear and membrane-bound proteins, ensuring complete cell lysis. However, it can denature proteins and disrupt protein-protein interactions, which may not be ideal for co-immunoprecipitation assays.
-
NP-40 or Triton X-100 based buffers: These are milder, non-ionic detergent-based buffers that are generally recommended for preserving protein-protein interactions and are suitable for immunoprecipitation.
For routine Western blotting of whole-cell lysates to detect pVHL, a RIPA buffer is often a good starting point. For co-immunoprecipitation experiments to study pVHL's interactions, an NP-40-based buffer is preferable.
Q4: What inhibitors should I add to my lysis buffer to protect pVHL?
A4: A comprehensive inhibitor cocktail is essential. This should include:
-
Broad-spectrum protease inhibitors: To block the activity of various proteases.
-
Phosphatase inhibitors: To preserve the phosphorylation status of pVHL and its interacting partners.
-
Deubiquitinase (DUB) inhibitors: To prevent the removal of ubiquitin chains from target proteins, which can indirectly affect the stability of the E3 ligase complex. The pVHL-interacting deubiquitinating enzyme 2 (VDU2) has been shown to deubiquitinate and stabilize HIF-1α, a primary target of pVHL.[3][4] pVHL, in turn, can ubiquitinate VDU2, suggesting a regulatory feedback loop.[5] Including DUB inhibitors can help to preserve the native state of these interactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no pVHL signal on Western blot | Protein degradation during extraction. | Ensure lysis buffer contains a fresh, complete protease and phosphatase inhibitor cocktail. Keep samples on ice at all times. |
| Incomplete cell lysis. | Use a stronger lysis buffer (e.g., RIPA) or sonicate the samples to ensure complete cell disruption. | |
| Low abundance of pVHL in the sample. | Increase the amount of total protein loaded onto the gel. Consider using a cell line known to express higher levels of pVHL. | |
| Multiple bands or smears on Western blot | Proteolytic degradation of pVHL. | Add a fresh protease inhibitor cocktail to the lysis buffer immediately before use. Minimize the time between cell lysis and sample analysis. |
| Protein aggregation. | Ensure complete denaturation of the sample by boiling in SDS-PAGE sample buffer for 5-10 minutes. | |
| Inconsistent results between experiments | Inconsistent sample handling. | Standardize the entire extraction protocol, including incubation times, centrifugation speeds, and temperatures. |
| Degradation of inhibitor stocks. | Prepare fresh inhibitor stocks regularly and store them at the recommended temperature. |
Experimental Protocols
Protocol 1: pVHL Extraction from Cultured Cells for Western Blotting
-
Preparation:
-
Pre-chill all buffers, tubes, and centrifuges to 4°C.
-
Prepare fresh lysis buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).
-
Immediately before use, add a protease and phosphatase inhibitor cocktail to the lysis buffer at the manufacturer's recommended concentration.
-
-
Cell Lysis (Adherent Cells):
-
Wash cell monolayer once with ice-cold PBS.
-
Aspirate PBS and add ice-cold lysis buffer to the plate (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis (Suspension Cells):
-
Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in ice-cold lysis buffer.
-
-
Extraction:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation for SDS-PAGE:
-
Mix the desired amount of protein with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Samples are now ready for loading onto an SDS-PAGE gel.
-
Protocol 2: Immunoprecipitation of pVHL
-
Preparation:
-
Prepare fresh immunoprecipitation (IP) lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40.
-
Immediately before use, add a protease and phosphatase inhibitor cocktail.
-
-
Cell Lysis and Extraction:
-
Follow the cell lysis and extraction steps as described in Protocol 1, using the IP lysis buffer.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody specific for pVHL to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and wash them 3-5 times with ice-cold IP lysis buffer.
-
-
Elution:
-
Elute the immunoprecipitated proteins by resuspending the beads in 1x Laemmli sample buffer and boiling for 5-10 minutes.
-
Pellet the beads and collect the supernatant for analysis by Western blotting.
-
Data Presentation
Table 1: Recommended Protease and Phosphatase Inhibitor Cocktail Components
| Inhibitor Class | Example Inhibitor | Typical Working Concentration | Target |
| Serine Proteases | AEBSF, Aprotinin, PMSF | 1 mM, 1-2 µg/mL, 1 mM | Trypsin, Chymotrypsin, etc. |
| Cysteine Proteases | Leupeptin, E-64 | 10-20 µM, 15 µM | Papain, Cathepsins |
| Aspartic Proteases | Pepstatin A | 1 µM | Pepsin, Renin |
| Metalloproteases | EDTA, Bestatin | 1-5 mM, 40 µM | Aminopeptidases |
| Ser/Thr Phosphatases | Sodium Fluoride, β-glycerophosphate | 10 mM, 10 mM | PP1, PP2A |
| Tyr Phosphatases | Sodium Orthovanadate | 1 mM | PTPs |
| Deubiquitinases | PR-619, WP1130 | 10-50 µM, 2.5-5 µM | Broad-spectrum DUBs |
Note: Concentrations may need to be optimized for specific cell types and experimental conditions.
Visualizations
References
- 1. The von Hippel–Lindau tumor suppressor protein is a component of an E3 ubiquitin–protein ligase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. VHL protein-interacting deubiquitinating enzyme 2 deubiquitinates and stabilizes HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a deubiquitinating enzyme subfamily as substrates of the von Hippel-Lindau tumor suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Culturing VHL-Mutant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on culturing Von Hippel-Lindau (VHL)-mutant cell lines. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general characteristics of VHL-mutant cell lines in culture?
VHL-mutant cell lines, such as the commonly used 786-O renal cell carcinoma line, exhibit distinct characteristics due to the constitutive stabilization of Hypoxia-Inducible Factor-alpha (HIF-α). This leads to a pseudo-hypoxic state even under normoxic conditions. Morphologically, these cells can appear spindly and fibroblastic. Re-expression of wild-type VHL can induce a more epithelial morphology.
Q2: What is the recommended culture medium for VHL-mutant cell lines like 786-O?
The recommended medium for 786-O cells is RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS). It is crucial to maintain the pH of the medium between 7.0 and 7.6 for optimal growth.
Q3: What is the recommended passage number for VHL-mutant cell lines?
It is recommended to use VHL-mutant cell lines for no more than 25-30 passages.[1] High passage numbers can lead to genetic drift, altered morphology, changes in growth rates, and variations in experimental results. It is crucial to start with low-passage, authenticated cells for reproducible experiments.
Q4: How often should the culture medium be changed?
For routine culture, the medium should be changed every 2 to 3 days. For newly seeded cultures, it is advisable to change the medium the day after seeding to remove residual cryoprotectant and cell debris.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slow Cell Growth | - High passage number- Mycoplasma contamination- Suboptimal seeding density- Depleted nutrients in the medium | - Start a new culture from a low-passage vial.- Perform routine mycoplasma testing.- Optimize seeding density (see table below).- Ensure regular media changes (every 2-3 days). |
| Cell Clumping | - Presence of free-floating DNA from lysed cells- Over-trypsinization during subculture- High cell density | - Gently pipette cells during subculture to avoid excessive lysis.- Use a cell scraper for detachment if clumping is persistent.- Add DNase I to the culture medium to digest extracellular DNA.- Subculture cells before they reach 100% confluency. |
| Altered Cell Morphology (e.g., increased elongation) | - High passage number- Culture conditions (e.g., serum concentration)- Contamination | - Use low-passage cells.- Ensure consistent serum quality and concentration.- Check for microbial contamination. |
| Poor Cell Attachment | - Issues with culture vessel surface- Over-trypsinization damaging cell surface proteins- Mycoplasma contamination | - Use tissue culture-treated flasks/plates.- Minimize trypsin exposure time.- Test for and eliminate mycoplasma contamination. |
Quantitative Data for 786-O Cell Line
| Parameter | Recommended Value | Notes |
| Doubling Time | Approximately 36-48 hours | Can vary based on passage number and culture conditions. |
| Seeding Density | 1 x 10⁴ cells/cm² | This should result in a confluent monolayer within 4 days.[2] |
| Subculture Ratio | 1:3 to 1:10 | Adjust based on the desired confluence for the next passage.[1] |
| Maximum Passage Number | 25-30 | To maintain phenotypic and genotypic stability.[1] |
Key Experimental Protocols
Protocol 1: General Cell Culture of 786-O Cells
Materials:
-
786-O cells (low passage)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (optional)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Tissue culture-treated flasks/plates
-
Humidified incubator at 37°C with 5% CO₂
Procedure:
-
Thawing Cells:
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete culture medium (RPMI-1640 + 10% FBS).
-
Centrifuge at 1,000 rpm for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete culture medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C with 5% CO₂. Change the medium the following day.
-
-
Subculturing:
-
Aspirate the culture medium.
-
Wash the cell monolayer once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Perform a cell count.
-
Seed new flasks or plates at the desired density (e.g., 1 x 10⁴ cells/cm²).
-
Incubate at 37°C with 5% CO₂.
-
Protocol 2: Cell Line Authentication using Short Tandem Repeat (STR) Profiling
Background: It is critical to regularly authenticate cell lines to ensure the validity of experimental results. STR profiling is the gold standard for human cell line authentication.
Procedure:
-
Sample Preparation:
-
Harvest approximately 1-2 million cells.
-
Wash the cells with PBS.
-
The cell pellet can be stored at -80°C or processed immediately for DNA extraction.
-
-
DNA Extraction:
-
Extract genomic DNA using a commercially available kit, following the manufacturer's instructions.
-
-
STR Analysis:
-
Submit the extracted DNA to a reputable cell line authentication service.
-
The service will perform PCR amplification of specific STR loci and analyze the fragments using capillary electrophoresis.
-
-
Data Analysis:
-
Compare the resulting STR profile to the reference profile for the 786-O cell line available from cell banks like ATCC. An 80% match or higher is generally required for confirmation of identity.
-
Protocol 3: Induction of Hypoxia (Chemical Method)
Background: While VHL-mutant cells exhibit a pseudo-hypoxic phenotype, further induction of hypoxia may be required for certain experimental aims. Cobalt chloride (CoCl₂) is a chemical agent that mimics hypoxia by stabilizing HIF-1α.
Materials:
-
VHL-mutant cells
-
Complete culture medium
-
Cobalt chloride (CoCl₂) stock solution (e.g., 100 mM in sterile water)
Procedure:
-
Plate cells at the desired density and allow them to attach overnight.
-
Prepare the desired final concentration of CoCl₂ in complete culture medium (a typical starting concentration is 100-150 µM).
-
Aspirate the old medium from the cells and replace it with the CoCl₂-containing medium.
-
Incubate the cells for the desired duration (e.g., 6, 12, or 24 hours).
-
Harvest the cells for downstream analysis (e.g., Western blotting for HIF-1α stabilization).
Signaling Pathways and Experimental Workflows
Caption: VHL/HIF-1α signaling in normoxic vs. VHL-mutant cells.
Caption: Overview of VHL-independent AKT and NF-κB signaling.
Caption: A typical workflow for experiments using VHL-mutant cells.
References
Technical Support Center: VHL-Dependent Ubiquitination Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing VHL-dependent ubiquitination assays.
Troubleshooting Guide
This guide addresses common issues encountered during VHL-dependent ubiquitination assays in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| No or weak ubiquitination of the substrate (e.g., HIF-1α) | Inactive VHL Complex: The VHL E3 ligase complex may not be properly assembled or functional.[1][2][3] | - Ensure all components of the VHL complex (VHL, Elongin B, Elongin C, Cul2, Rbx1) are present and of high quality.[1] - Use a positive control with wild-type VHL to confirm complex activity.[4] - Consider co-expressing components in insect or mammalian cells to promote proper assembly.[1] |
| Substrate not properly hydroxylated: VHL only recognizes hydroxylated substrates like HIF-1α.[5][6][7][8] | - For in vitro assays, ensure the addition of a prolyl hydroxylase (e.g., PHD2/EGLN1) and necessary co-factors (O₂, Fe²⁺, α-ketoglutarate). - For cell-based assays, ensure cells are cultured under normoxic conditions to allow for endogenous prolyl hydroxylation.[6][7] | |
| Inactive E1 or E2 enzymes: The ubiquitin-activating (E1) or ubiquitin-conjugating (E2) enzymes may be degraded or inactive. | - Use freshly prepared or properly stored E1 and E2 enzymes. - Confirm the activity of E1 and E2 enzymes in a separate control reaction. - UbcH5 family members are commonly used E2 enzymes for VHL-mediated ubiquitination.[3] | |
| Problem with ubiquitin: The ubiquitin reagent may be of poor quality or used at a suboptimal concentration. | - Use high-quality, purified ubiquitin. - Optimize the concentration of ubiquitin in the reaction. | |
| High background or non-specific ubiquitination | Contaminating Ubiquitin Ligases: Cell lysates or protein preparations may contain other E3 ligases. | - Purify the recombinant VHL complex to near homogeneity.[1] - Include a negative control reaction without the VHL complex to assess background ubiquitination. |
| Excessive E1/E2 Concentration: High concentrations of E1 and E2 enzymes can lead to non-specific ubiquitination. | - Titrate the concentrations of E1 and E2 enzymes to find the optimal balance between specific signal and background. | |
| Inconsistent results between experiments | Variability in Reagents: Inconsistent quality or concentration of key reagents. | - Prepare large batches of reagents and aliquot for single use to minimize freeze-thaw cycles. - Perform a quality control check on new batches of critical reagents (e.g., VHL complex, antibodies). |
| Variability in Cell Culture Conditions: For cell-based assays, differences in cell density, passage number, or oxygen levels can affect results. | - Maintain consistent cell culture practices. - Ensure consistent normoxic or hypoxic conditions as required by the experimental design.[6] | |
| Difficulty detecting ubiquitinated substrate | Inefficient immunoprecipitation: The antibody used for immunoprecipitation may not be effective. | - Use a high-affinity, validated antibody for immunoprecipitating the substrate. - Optimize antibody concentration and incubation time. |
| Low abundance of polyubiquitinated species: Polyubiquitinated proteins are often rapidly degraded by the proteasome.[5] | - Treat cells with a proteasome inhibitor (e.g., MG132) for a few hours before lysis to allow for the accumulation of polyubiquitinated substrates.[9][10] | |
| Ineffective Western blot detection: The antibody used for Western blotting may not recognize the ubiquitinated form of the substrate. | - Use an antibody that is validated for detecting the target protein by Western blot. - Consider using an antibody specific for ubiquitin or polyubiquitin chains to confirm ubiquitination. |
Frequently Asked Questions (FAQs)
1. What are the key components of a VHL-dependent ubiquitination assay?
A typical in vitro VHL-dependent ubiquitination assay includes:
-
E1 Ubiquitin-Activating Enzyme: To activate ubiquitin.
-
E2 Ubiquitin-Conjugating Enzyme: (e.g., UbcH5a) to receive activated ubiquitin from E1.[3]
-
VHL E3 Ligase Complex: Comprising VHL, Elongin B, Elongin C, Cul2, and Rbx1.[1][11]
-
Substrate: The protein of interest that is targeted by VHL for ubiquitination (e.g., a hydroxylated HIF-1α peptide or full-length protein).[5][12]
-
Ubiquitin: The small regulatory protein that is conjugated to the substrate.
-
ATP: As an energy source for the E1 enzyme.
-
Assay Buffer: To provide the optimal pH and ionic strength for the enzymatic reactions.
2. Why is prolyl hydroxylation of HIF-1α necessary for VHL binding?
Under normoxic (normal oxygen) conditions, prolyl hydroxylase domain (PHD) enzymes use oxygen to hydroxylate specific proline residues on HIF-1α.[6][7] This post-translational modification creates a binding site that is recognized by the β-domain of the VHL protein.[13][14] In hypoxic (low oxygen) conditions, this hydroxylation does not occur, preventing VHL from binding to and ubiquitinating HIF-1α, leading to its stabilization and accumulation.[6][7]
3. How can I confirm that the observed ubiquitination is VHL-dependent?
To confirm VHL dependency, you should include the following controls:
-
Negative Control (No VHL): A reaction mixture containing all components except for the VHL complex. This will show the level of background ubiquitination.
-
VHL Mutant Control: Use a tumor-derived VHL mutant (e.g., Y98H, C162W, R167W) that is known to be deficient in substrate binding.[2][12] This mutant should fail to ubiquitinate the substrate.
-
Competition Assay: For binding assays, use a known VHL inhibitor (e.g., VH298) to compete with the binding of your test compound or substrate.[15]
4. What is the role of the proteasome inhibitor MG132 in cell-based assays?
In cells, proteins that are polyubiquitinated are rapidly targeted for degradation by the proteasome.[5][12] To visualize the accumulation of ubiquitinated substrates, cells are often treated with a proteasome inhibitor like MG132.[9][10] This blocks the degradation of ubiquitinated proteins, allowing them to be detected by methods such as Western blotting.
5. What are some common methods to detect the output of a VHL ubiquitination assay?
Common detection methods include:
-
Western Blotting: To visualize the higher molecular weight bands corresponding to the ubiquitinated substrate. This can be done using an antibody against the substrate or against ubiquitin itself.[1]
-
Fluorescence Polarization (FP): Used in binding assays where a fluorescently labeled VHL ligand is displaced by a test compound, causing a change in polarization.[15]
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive assay format where binding of a compound disrupts the FRET between a tagged VHL protein and a fluorescent ligand.[16]
Experimental Protocols
In Vitro VHL-Mediated Ubiquitination of HIF-1α
This protocol describes a method to reconstitute the VHL E3 ligase complex and assess its ability to ubiquitinate a HIF-1α substrate in vitro.
Materials:
-
Purified recombinant proteins: E1 (UBA1), E2 (UbcH5a), VHL, Elongin B, Elongin C, Cul2, Rbx1, and hydroxylated HIF-1α peptide or protein.
-
Ubiquitin
-
ATP
-
Ubiquitination Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies: Anti-HIF-1α, Anti-ubiquitin, and appropriate secondary antibodies.
Procedure:
-
Assemble the VHL Complex: If not already pre-assembled, incubate equimolar amounts of VHL, Elongin B, Elongin C, Cul2, and Rbx1 on ice for 30 minutes.
-
Set up the Ubiquitination Reaction: In a microcentrifuge tube, combine the following components in the specified order:
-
Ubiquitination Assay Buffer
-
ATP (to a final concentration of 2 mM)
-
Ubiquitin (to a final concentration of 10 µM)
-
E1 enzyme (to a final concentration of 100 nM)
-
E2 enzyme (UbcH5a, to a final concentration of 500 nM)
-
Hydroxylated HIF-1α substrate (to a final concentration of 1 µM)
-
-
Initiate the Reaction: Add the assembled VHL complex (to a final concentration of 200 nM) to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for 60-90 minutes.
-
Stop the Reaction: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an anti-HIF-1α antibody to detect the ladder of higher molecular weight ubiquitinated HIF-1α species. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
-
Visualizations
Caption: VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.
Caption: Experimental workflow for an in vitro VHL-dependent ubiquitination assay.
References
- 1. Activation of HIF1α ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. VHL: A very hip ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ubiquitination of hypoxia-inducible factor requires direct binding to the β-domain of the von Hippel–Lindau protein | Scilit [scilit.com]
- 14. ubiquitination-of-hypoxia-inducible-factor-requires-direct-binding-to-the-domain-of-the-von-hippel-lindau-protein - Ask this paper | Bohrium [bohrium.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. revvity.com [revvity.com]
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to address the inherent variability in animal models of Von Hippel-Lindau (VHL) disease. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to help you anticipate, manage, and interpret experimental variables for more robust and reproducible results.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address common challenges encountered during VHL-related animal studies.
Mouse Models
Q1: Why are my Vhl heterozygous knockout mice not developing clear cell renal cell carcinoma (ccRCC)?
A1: Germline heterozygous inactivation of the Vhl gene in mice is generally insufficient to induce ccRCC, unlike in humans.[1][2] Several factors contribute to this resistance:
-
Requirement for a "Second Hit": Spontaneous somatic inactivation of the remaining wild-type Vhl allele occurs at a very low frequency in the murine kidney.
-
Necessity of Additional Mutations: Evidence strongly suggests that loss of VHL function alone is not enough to drive renal tumorigenesis in mice. Concurrent inactivation of other tumor suppressor genes, such as Trp53, Rb1, or Pbrm1, is often required to initiate ccRCC development.[2]
-
Genetic Background: The genetic background of the mouse strain has a significant impact on the phenotypic outcome of Vhl inactivation.
Q2: I see significant phenotypic variability (e.g., tumor incidence, latency) within my VHL mouse colony, even among littermates. What are the potential causes and how can I mitigate this?
A2: Phenotypic variability is a common challenge in VHL mouse models. Key sources of variability and mitigation strategies include:
-
Genetic Background: Different mouse strains exhibit varying susceptibility to VHL-related phenotypes. For instance, Vhl heterozygous mice on a BALB/c background have a much higher incidence of liver hemangiomas compared to those on a C57BL/6 background.
-
Mitigation: Use a consistent and well-defined genetic background. Backcrossing to a specific inbred strain for at least 10 generations is recommended. Clearly report the genetic background in all publications.
-
-
Stochastic Nature of Tumorigenesis: The development of tumors is a stochastic process, leading to natural variation in tumor latency and penetrance even in genetically identical animals.
-
Mitigation: Use sufficiently large cohorts to achieve statistical power. Employ longitudinal imaging techniques (e.g., MRI, ultrasound) to monitor tumor development in individual animals over time.
-
-
Environmental Factors: Differences in housing conditions, diet, and microbiome can influence experimental outcomes.
-
Mitigation: Standardize environmental conditions as much as possible. This includes diet composition, light-dark cycles, cage density, and handling procedures.
-
-
Cre Recombinase Activity: In conditional knockout models, the efficiency and timing of Cre-mediated recombination can vary between individual animals and even between different cells within the same tissue.
-
Mitigation: Use well-characterized Cre driver lines with consistent and robust activity in the target tissue. Validate Cre expression and recombination efficiency in your specific model.
-
Q3: My conditional Vhl knockout mice are not showing the expected phenotype in the target tissue. What should I check?
A3: Several factors could be at play:
-
Inefficient Cre-mediated Recombination: The Cre driver line may not be expressing Cre recombinase at a high enough level or in the correct cell population within your target tissue.
-
Troubleshooting:
-
Verify Cre Expression: Perform immunohistochemistry or use a reporter line (e.g., Rosa26-lacZ) to confirm Cre expression in the intended cells.
-
Confirm Gene Recombination: Use PCR-based genotyping on genomic DNA from the target tissue to detect the excised allele.
-
-
-
Promoter Activity: The promoter driving Cre expression may not be active at the desired developmental stage or may be silenced over time.
-
HIF-1α vs. HIF-2α Dependence: The phenotype you are expecting may be dependent on the stabilization of a specific HIF-α isoform. Different tissues have varying reliance on HIF-1α and HIF-2α. For example, VHL-associated hemangiomas are primarily driven by HIF-2α.[3]
Zebrafish Models
Q1: My vhl mutant zebrafish are showing variable severity in their vascular phenotype. Why is this happening?
A1: Similar to mouse models, variability can arise from:
-
Genetic Modifiers: The genetic background of the zebrafish strain can influence the expressivity of the vhl mutant phenotype.
-
Environmental Conditions: Water quality, temperature, and stocking density can impact zebrafish development and physiology, potentially affecting the phenotype.
-
Incomplete Penetrance: Not all homozygous mutant embryos may display the full spectrum of the phenotype.
Q2: I am performing a drug screen using vhl mutant zebrafish embryos, but my results are not consistent.
A2: Inconsistent results in a drug screen can be due to:
-
Drug Concentration and Stability: Ensure the drug is soluble and stable in the fish water and that the final concentration is accurate.
-
Timing of Treatment: The developmental stage at which the treatment is initiated can significantly impact the outcome.
-
Subjective Phenotypic Scoring: If relying on visual assessment, inter-observer and intra-observer variability can be high.
-
Mitigation: Develop a clear and quantitative scoring system for the phenotype of interest. Use automated imaging and analysis platforms where possible. Include multiple blinded observers.
-
Quantitative Data Summary
The following tables summarize key quantitative data from VHL-related animal studies to facilitate comparison between different models.
Table 1: Phenotype Incidence in Vhl Heterozygous Mouse Models
| Genetic Background | Phenotype | Incidence | Age of Onset | Reference |
| BALB/c | Liver Hemangiomas | 88% | ~15 months | [1] |
| C57BL/6 | Liver Hemangiomas | 18% | ~15 months | [1] |
Table 2: Tumor Characteristics in VHL-related ccRCC Mouse Models
| Genotype | Tumor Type | Latency | Penetrance | Key Features | Reference |
| Vhlf/f;Pbrm1f/f;Ksp-Cre | ccRCC | ~10 months | High | Develops from renal cysts | [2] |
| Vhlf/f;Trp53f/f;Rb1f/f;Ksp-Cre | ccRCC | 4-6 months | High | Shares molecular markers with human ccRCC | [2] |
| AAV-Cre (Vhl, Pbrm1, Keap1, Tsc1 sgRNAs) into LSL-Cas9 mice | ccRCC | 9-14 weeks | 33-83% | HIF-2 independent | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments in VHL animal model research.
Protocol 1: Generation of Conditional Vhl Knockout Mice using Cre-loxP System
This protocol outlines the general steps for creating a tissue-specific knockout of the Vhl gene.
1. Mouse Strains:
- Obtain mice carrying a "floxed" Vhl allele (Vhlf/f), where loxP sites flank a critical exon of the Vhl gene.
- Obtain a Cre driver mouse line that expresses Cre recombinase under the control of a tissue-specific promoter (e.g., Ksp-Cre for kidney-specific expression).
2. Breeding Strategy:
- Cross homozygous Vhlf/f mice with mice carrying the Cre transgene.
- The resulting F1 generation will be heterozygous for the floxed allele and carry the Cre transgene (Vhlf/+; Cre+).
- Intercross the F1 generation to obtain experimental (Vhlf/f; Cre+) and control (Vhlf/f; Cre-, Vhlf/+; Cre+) littermates.
3. Genotyping:
- Design PCR primers to distinguish between the wild-type, floxed, and excised Vhl alleles.
- Perform PCR on genomic DNA extracted from tail biopsies to determine the genotype of each mouse.
- To confirm tissue-specific recombination, perform PCR on genomic DNA isolated from the target tissue.
4. Phenotypic Analysis:
- Monitor the mice for the development of expected phenotypes (e.g., tumor formation, polycythemia).
- Perform histological and molecular analysis of the target tissue to confirm the loss of VHL protein and activation of the HIF pathway.
Protocol 2: Generation of Vhl Mutant Mice using CRISPR/Cas9
This protocol describes the one-step generation of Vhl knockout mice.
1. Design of sgRNA:
- Use online tools to design a single guide RNA (sgRNA) that targets a critical exon of the murine Vhl gene. Choose a target sequence with high on-target activity and low predicted off-target effects.
2. Preparation of CRISPR/Cas9 Reagents:
- Synthesize the sgRNA and obtain Cas9 mRNA or protein.
- If generating a specific mutation (knock-in), design and synthesize a single-stranded oligodeoxynucleotide (ssODN) repair template.
3. Microinjection:
- Prepare a microinjection mix containing the sgRNA, Cas9 mRNA/protein, and ssODN (if applicable).
- Microinject the mixture into the cytoplasm or pronucleus of fertilized mouse zygotes.
4. Embryo Transfer:
- Transfer the microinjected embryos into pseudopregnant female mice.
5. Founder Screening:
- Genotype the resulting pups by PCR amplification of the target region followed by Sanger sequencing to identify founders with the desired mutation.
- Screen for potential off-target mutations at predicted sites.
6. Germline Transmission:
- Breed the founder mice with wild-type mice to establish a colony and confirm germline transmission of the mutation.
Protocol 3: Small Molecule Screen in a vhl Mutant Zebrafish Model
This protocol details a high-throughput screening approach to identify compounds that rescue VHL-deficient phenotypes.
1. Zebrafish Strain:
- Use a stable line of vhl mutant zebrafish that exhibits a clear and quantifiable phenotype, such as increased expression of a HIF-responsive reporter (e.g., a fluorescent protein under the control of a hypoxia response element) or an easily scorable morphological defect (e.g., aberrant intersegmental vessel formation).
2. Embryo Collection and Plating:
- Set up natural crosses of vhl heterozygous or homozygous mutant adult fish.
- Collect embryos and dechorionate them enzymatically or mechanically.
- At the desired developmental stage (e.g., 24 hours post-fertilization), array single embryos into 96-well plates containing embryo medium.
3. Compound Treatment:
- Prepare a library of small molecules at the desired screening concentrations.
- Add the compounds to the individual wells of the 96-well plates. Include appropriate vehicle controls (e.g., DMSO).
4. Incubation and Phenotypic Assessment:
- Incubate the embryos for a defined period (e.g., 24-48 hours).
- Assess the phenotype of interest using a high-content imaging system or a fluorescent plate reader.
5. Hit Validation:
- Re-test primary hits in a dose-response manner to confirm their activity and determine their potency.
- Perform secondary assays to rule out non-specific toxicity and to begin to elucidate the mechanism of action.
Visualizations
The following diagrams were created using Graphviz (DOT language) to visualize key pathways and workflows.
References
Optimizing VHL Immunofluorescence: A Technical Support Center
Welcome to the technical support center for optimizing immunofluorescence (IF) methods for the von Hippel-Lindau (VHL) protein. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during VHL immunolabeling experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your VHL immunofluorescence experiments, with a focus on optimizing fixation methods.
| Problem | Potential Cause | Recommended Solution |
| Weak or No VHL Signal | Suboptimal Fixation: The chosen fixation method may be masking the VHL epitope. Formaldehyde-based fixatives, like paraformaldehyde (PFA), can create cross-links that hide the antigen.[1][2] | 1. Switch to a different fixative: Try a precipitating fixative like ice-cold methanol or acetone, which can sometimes expose epitopes better than cross-linking fixatives.[3] 2. Optimize PFA fixation: If PFA must be used, reduce the fixation time or concentration.[4] 3. Perform Antigen Retrieval: For PFA-fixed samples, heat-induced epitope retrieval (HIER) is often necessary to unmask the VHL epitope. |
| Inadequate Permeabilization: The antibodies cannot access the intracellular VHL protein. | 1. If using PFA fixation, ensure a separate permeabilization step with a detergent like Triton X-100 or saponin is included.[3][5] 2. Methanol and acetone act as both fixatives and permeabilizing agents, so a separate permeabilization step is often not required.[3] | |
| Incorrect Antibody Dilution: The primary antibody concentration may be too low. | Titrate the primary antibody to determine the optimal concentration that provides a strong signal with minimal background.[6][7] | |
| Low VHL Expression: The cell line or tissue being used may have low endogenous expression of the VHL protein. | 1. Use a positive control cell line or tissue known to express VHL. 2. Confirm VHL expression using a different method, such as Western blotting. | |
| High Background Staining | Antibody Concentration Too High: The primary or secondary antibody concentration is excessive, leading to non-specific binding. | 1. Titrate both the primary and secondary antibodies to find the optimal dilution.[7][8] 2. Perform a secondary antibody-only control to check for non-specific binding of the secondary antibody.[8] |
| Inadequate Blocking: Non-specific sites are not sufficiently blocked, leading to antibody binding to components other than VHL. | 1. Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin (BSA), normal serum from the species the secondary antibody was raised in).[4][8] | |
| Autofluorescence: The cells or tissue may have endogenous fluorescence.[3] | 1. View an unstained sample under the microscope to assess the level of autofluorescence. 2. If using PFA, prepare it fresh as old formaldehyde can be a source of autofluorescence.[9] 3. Consider using a quenching agent like sodium borohydride after PFA fixation. | |
| Non-specific Staining or Incorrect Localization | Antibody Specificity: The primary antibody may be cross-reacting with other proteins. | 1. Ensure the anti-VHL antibody has been validated for immunofluorescence. Check the manufacturer's datasheet for validation data.[10][11][12][13] 2. If possible, test the antibody on VHL-knockout or knockdown cells as a negative control. |
| Fixation Method Alters Protein Localization: The fixation method may cause the VHL protein to artifactually relocalize. | 1. Compare the staining pattern obtained with different fixation methods (e.g., PFA vs. methanol). 2. Research the known subcellular localization of VHL. Studies have shown pVHL localization in the cytoplasm, nucleus, and primary cilia.[14][15][16] |
Frequently Asked Questions (FAQs)
Q1: Which fixation method is best for VHL immunofluorescence: PFA or methanol?
A1: The optimal fixation method for VHL can be cell-type and antibody-dependent.
-
Paraformaldehyde (PFA): A cross-linking fixative that is excellent for preserving cellular morphology.[2] However, it can mask the VHL epitope, often necessitating an antigen retrieval step.[1]
-
Methanol: A precipitating/dehydrating fixative that can be advantageous for exposing certain epitopes that might be hidden by PFA cross-linking.[1] However, it can be harsher on cell morphology.
It is recommended to test both fixation methods in parallel to determine which provides the best signal-to-noise ratio for your specific antibody and experimental system.
Q2: When is antigen retrieval necessary for VHL immunofluorescence?
A2: Antigen retrieval is most commonly required when using formaldehyde-based fixatives like PFA. The cross-linking action of PFA can mask the epitope your anti-VHL antibody is designed to recognize. Heat-Induced Epitope Retrieval (HIER) is a common and effective method to reverse this cross-linking.
Q3: My anti-VHL antibody is not working even after trying different fixation methods. What should I do?
A3: First, ensure that your antibody is validated for immunofluorescence. Check the supplier's datasheet for recommended applications.[15] If it is, consider the following:
-
Positive Control: Use a cell line or tissue known to express high levels of VHL to confirm that your experimental setup is working.
-
Antibody Titration: You may need to further optimize the primary antibody concentration.
-
Secondary Antibody Compatibility: Ensure your secondary antibody is appropriate for the host species of your primary anti-VHL antibody (e.g., if your VHL antibody is raised in a rabbit, you need an anti-rabbit secondary antibody).[4]
Q4: I see VHL staining in the primary cilia. Is this expected?
A4: Yes, the localization of the VHL protein (pVHL) to the primary cilia of kidney cells has been reported.[15][17][18] This localization is believed to be important for ciliogenesis and may be linked to the formation of renal cysts in VHL disease.[15][17]
Experimental Protocols
Protocol 1: PFA Fixation and Permeabilization for VHL Immunofluorescence
This protocol is suitable for cultured cells and is a good starting point when preservation of cellular morphology is a priority.
-
Cell Preparation: Grow cells on sterile glass coverslips to the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA and 10% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-VHL primary antibody in the blocking buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.
Protocol 2: Methanol Fixation for VHL Immunofluorescence
This protocol is an alternative to PFA fixation and may improve the signal for some anti-VHL antibodies.
-
Cell Preparation: Grow cells on sterile glass coverslips.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Fixation and Permeabilization: Fix and permeabilize the cells by incubating them in ice-cold 100% methanol for 10 minutes at -20°C.
-
Washing: Gently wash the cells three times with PBS for 5 minutes each at room temperature.
-
Blocking: Block for 1 hour at room temperature with a suitable blocking buffer (e.g., 1% BSA and 10% normal goat serum in PBS).
-
Primary Antibody Incubation: Incubate with the diluted anti-VHL primary antibody overnight at 4°C.
-
Washing: Wash three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBST for 5 minutes each, protected from light.
-
Counterstaining and Mounting: Proceed with optional counterstaining and mounting as described in Protocol 1.
-
Imaging: Visualize using a fluorescence microscope.
Visualizations
VHL Signaling Pathway in Normoxia
Caption: VHL-mediated degradation of HIF-1α in normal oxygen conditions.
VHL Signaling Pathway in Hypoxia
Caption: HIF-1α stabilization and activation in low oxygen conditions.
Experimental Workflow for Optimizing VHL Fixation
Caption: Workflow for comparing PFA and methanol fixation for VHL IF.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 4. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. anti-VHL Antibody [ABIN872573] - Mouse, Rat, WB, ELISA, IF (cc) [antibodies-online.com]
- 11. scbt.com [scbt.com]
- 12. biocompare.com [biocompare.com]
- 13. VHL Antibody [ABIN2905637] - for Human, Mouse WB, IHC, FACS [antibodies-online.com]
- 14. communities.springernature.com [communities.springernature.com]
- 15. The von Hippel-Lindau tumor suppressor protein controls ciliogenesis by orienting microtubule growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endoplasmic reticulum/cytosolic localization of von Hippel-Lindau gene products is mediated by a 64-amino acid region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Formation of primary cilia in the renal epithelium is regulated by the von Hippel-Lindau tumor suppressor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Visualization of live primary cilia dynamics using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Expanding Social Circle of pVHL: A Comparative Guide to Novel Interacting Proteins
For researchers, scientists, and drug development professionals, understanding the intricate network of protein interactions surrounding the von Hippel-Lindau (pVHL) tumor suppressor is paramount. While its interaction with Hypoxia-Inducible Factor 1α (HIF-1α) is well-established, a growing body of evidence reveals a more complex and diverse pVHL interactome. This guide provides a comparative analysis of recently validated novel pVHL-interacting proteins, offering insights into their functional significance and the experimental validation of these interactions.
The discovery of novel pVHL-interacting proteins expands our understanding of its role beyond hypoxia sensing and opens new avenues for therapeutic intervention. This guide focuses on a selection of recently identified interactors: the Cyclin-Dependent Kinase Inhibitor (CDKN1) family (p21, p27, and p57), Synaptotagmin 11 (SYT11), Scm-like with four MBT domains 1 (SFMBT1), and TANK-binding kinase 1 (TBK1). We compare their interaction with pVHL to the canonical pVHL-HIF-1α interaction, providing available quantitative data and detailed experimental protocols.
Comparative Analysis of pVHL Interacting Proteins
The following table summarizes the key characteristics of the interactions between pVHL and the selected novel proteins, with the well-documented pVHL-HIF-1α interaction serving as a benchmark.
| Interacting Protein | Function of Interactor | Validation Methods | Quantitative Data (Binding Affinity, Kd) | Functional Consequence of Interaction |
| HIF-1α (Benchmark) | Transcription factor, master regulator of hypoxic response.[1] | Co-IP, Y2H, In vitro binding assays | Not explicitly found in search results. | Oxygen-dependent ubiquitination and proteasomal degradation of HIF-1α.[1] |
| CDKN1 family (p21, p27, p57) | Cyclin-dependent kinase inhibitors, regulate cell cycle progression.[2][3] | Co-IP, Y2H | Kd values not yet determined.[2] | Potential link between hypoxia signaling and cell cycle control.[2][3] May influence CDKN1 protein stability.[2] |
| SYT11 | Synaptotagmin, involved in vesicle trafficking.[4][5] | Co-IP, Ubiquitination Assay | Not explicitly found in search results. | pVHL mediates ubiquitination and proteasomal degradation of SYT11.[4][5] |
| SFMBT1 | Transcriptional repressor.[6][7] | Co-IP, In vitro binding assays, Ubiquitination Assay | P651-hydroxylated SFMBT1 peptide shows strong binding to pVHL, similar to hydroxylated HIF1α peptide.[6] | Prolyl-hydroxylation of SFMBT1 mediates its ubiquitination and degradation by pVHL.[6][7] |
| TBK1 | Kinase involved in innate immunity and inflammation.[8][9] | Co-IP, In vitro kinase assay | Direct interaction confirmed, but no Kd value reported.[8] | pVHL acts as an adaptor protein, facilitating the dephosphorylation of TBK1.[8] This interaction is dependent on TBK1 prolyl-hydroxylation.[8] |
Visualizing the Molecular Interactions
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Detailed Experimental Protocols
A thorough understanding of the methodologies used to validate protein-protein interactions is crucial for evaluating the robustness of the findings. Below are detailed protocols for the key experiments cited in this guide.
Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry
This technique is a gold standard for identifying protein-protein interactions in a cellular context.
-
Cell Lysis:
-
Culture cells to approximately 80-90% confluency.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose or magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-pVHL antibody) with gentle rotation at 4°C.
-
Add Protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with wash buffer (e.g., cold lysis buffer or PBS with a low concentration of detergent) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
-
Mass Spectrometry Analysis:
-
The eluted proteins are typically separated by SDS-PAGE, and the entire lane is excised and subjected to in-gel digestion with trypsin.
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12]
-
The MS/MS spectra are searched against a protein database to identify the co-precipitated proteins.
-
Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a powerful genetic method to screen for binary protein-protein interactions.[13][14]
-
Vector Construction:
-
The "bait" protein (e.g., pVHL) is cloned into a vector in-frame with a DNA-binding domain (BD) of a transcription factor (e.g., GAL4).
-
A library of "prey" proteins (e.g., a cDNA library) is cloned into a separate vector in-frame with the activation domain (AD) of the same transcription factor.[13][14]
-
-
Yeast Transformation:
-
The bait and prey plasmids are co-transformed into a suitable yeast reporter strain. This strain contains reporter genes (e.g., HIS3, ADE2, lacZ) under the control of promoters that are recognized by the transcription factor's BD.[14]
-
-
Selection and Screening:
-
Transformed yeast cells are plated on selective media lacking specific nutrients (e.g., histidine, adenine).
-
If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor.[14]
-
This functional transcription factor then activates the expression of the reporter genes, allowing the yeast to grow on the selective media.
-
-
Validation:
-
Positive clones are isolated, and the prey plasmids are sequenced to identify the interacting protein.
-
The interaction is typically re-tested in a one-on-one Y2H assay and often validated by an independent method like Co-IP.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of pVHL, as an E3 ubiquitin ligase, to mediate the ubiquitination of a substrate protein.
-
Reaction Components:
-
Assemble a reaction mixture containing:
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (specific for the pVHL complex)
-
Recombinant pVHL complex (pVHL, Elongin B, Elongin C, Cul2, Rbx1)
-
The substrate protein of interest (e.g., SYT11, SFMBT1)
-
Ubiquitin (often tagged, e.g., with HA or His)
-
ATP
-
Reaction buffer
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours) to allow the ubiquitination cascade to proceed.
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Analyze the ubiquitination of the substrate protein by Western blotting using an antibody against the substrate or the ubiquitin tag. A ladder of higher molecular weight bands corresponding to the polyubiquitinated substrate indicates a positive result.[4][15]
-
This guide provides a framework for comparing and understanding the expanding network of pVHL interactions. As research continues to uncover new binding partners, a thorough and standardized approach to their validation and characterization will be essential for translating these discoveries into novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel interactions of the von Hippel-Lindau (pVHL) tumor suppressor with the CDKN1 family of cell cycle inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel interactions of the von Hippel-Lindau (pVHL) tumor suppressor with the CDKN1 family of cell cycle inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VHL‐Mediated SYT11 Degradation Suppresses Gastric Cancer Cell Growth and Invasion Through Downregulation of SPINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VHL-Mediated SYT11 Degradation Suppresses Gastric Cancer Cell Growth and Invasion Through Downregulation of SPINK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genome-wide Screening Identifies SFMBT1 as an Oncogenic Driver in Cancer with VHL Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-wide Screening Identifies SFMBT1 as an Oncogenic Driver in Cancer with VHL Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TBK1 is a Synthetic Lethal Target in Cancer with VHL Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TBK1 Is a Synthetic Lethal Target in Cancer with VHL Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. bitesizebio.com [bitesizebio.com]
- 14. thesciencenotes.com [thesciencenotes.com]
- 15. pVHL regulates protein stability of the TCF/LEF transcription factor family via ubiquitin-independent proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Von Hippel-Lindau (VHL) Function in Different Cancers
For Researchers, Scientists, and Drug Development Professionals
The Von Hippel-Lindau (VHL) tumor suppressor gene is a critical regulator of cellular responses to oxygen, and its inactivation is a key driver in the development of several cancers. This guide provides a comparative analysis of VHL function across different malignancies, with a focus on clear cell renal cell carcinoma (ccRCC), pheochromocytomas and paragangliomas (PPGLs), and pancreatic neuroendocrine tumors (pNETs). We present quantitative data, detailed experimental protocols for studying VHL function, and visualizations of key signaling pathways.
The Central Role of VHL in Cellular Signaling
The protein product of the VHL gene, pVHL, is the substrate recognition component of an E3 ubiquitin ligase complex.[1] Under normal oxygen conditions (normoxia), pVHL targets the alpha subunits of hypoxia-inducible factors (HIF-1α and HIF-2α) for ubiquitination and subsequent proteasomal degradation.[2] This process is dependent on the hydroxylation of specific proline residues on HIF-α by prolyl hydroxylase domain enzymes (PHDs), an oxygen-dependent modification.[2]
Loss of pVHL function, through mutation or epigenetic silencing, leads to the stabilization and accumulation of HIF-α even in the presence of oxygen.[3] This "pseudohypoxic" state results in the transcriptional activation of a plethora of HIF target genes involved in critical cancer-related processes such as angiogenesis, cell proliferation, and metabolic reprogramming.[3]
Comparative Analysis of VHL Inactivation Across Cancers
While the VHL-HIF axis is the central tenet of VHL-related tumorigenesis, the prevalence of VHL alterations and the specific downstream consequences can vary between different cancer types.
Table 1: Prevalence of VHL Mutations in Different Cancers
| Cancer Type | VHL Mutation Prevalence | Notes |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Sporadic: 59.3% - 91%[1][4] | Biallelic inactivation (mutation and/or hypermethylation) is a hallmark of this cancer.[1] |
| Papillary Renal Cell Carcinoma | 5.2%[1] | VHL mutations are significantly less frequent than in ccRCC. |
| Chromophobe Renal Cell Carcinoma | 3.1%[1] | VHL mutations are rare in this subtype. |
| Pheochromocytoma/Paraganglioma (PPGL) | Germline mutations in VHL disease: 19.4% of patients develop PPGL.[5] | VHL mutations are a major cause of hereditary PPGL. |
| Pancreatic Neuroendocrine Tumors (pNETs) | Germline mutations in VHL disease: 15-20% of patients develop pNETs.[6] | |
| Hemangioblastoma (CNS) | Germline mutations in VHL disease: Up to 80% of patients develop CNS hemangioblastomas.[6] | The most common manifestation of VHL disease. |
Table 2: Comparative Expression of Key VHL Downstream Targets
| Target Gene | Function | Expression in VHL-Deficient ccRCC | Expression in VHL-Deficient PPGL & pNETs |
| VEGF-A | Angiogenesis | Significantly upregulated, leading to a highly vascularized tumor microenvironment.[7] | Upregulated, contributing to the vascular nature of these tumors. |
| PDGF-B | Angiogenesis, cell growth | Upregulated. | Upregulated. |
| GLUT1 | Glucose uptake, glycolysis | Upregulated, contributing to the "Warburg effect". | Upregulated. |
| Cyclin D1 | Cell cycle progression | Upregulated, driven by HIF-2α.[3] | Information on direct comparison is limited. |
| c-Myc | Cell proliferation, metabolism | Upregulated, a key target of HIF-2α.[3] | Information on direct comparison is limited. |
| TGF-α | Cell proliferation | Upregulated.[3] | Information on direct comparison is limited. |
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling networks and the experimental approaches to study them is crucial for a deeper understanding of VHL function.
VHL-HIF Signaling Pathway
Caption: VHL-HIF signaling under normoxic versus hypoxic/VHL-deficient conditions.
Experimental Workflow for Assessing VHL Function
Caption: A general experimental workflow to investigate the functional consequences of VHL status.
Experimental Protocols
Co-immunoprecipitation (Co-IP) for pVHL-HIF-α Interaction
Objective: To determine if pVHL physically interacts with HIF-α in a cellular context.
Methodology:
-
Cell Lysis:
-
Culture VHL-positive cells (e.g., HEK293T) to 80-90% confluency.
-
Treat cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow HIF-α accumulation.
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add a primary antibody against pVHL or HIF-α to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the protein that was not used for the initial immunoprecipitation (i.e., if you IP'd with anti-pVHL, blot with anti-HIF-α).
-
Visualize the protein bands using a secondary antibody conjugated to HRP and a chemiluminescent substrate.
-
In Vitro Ubiquitination Assay for pVHL E3 Ligase Activity
Objective: To determine if the pVHL complex can directly ubiquitinate HIF-α in a cell-free system.
Methodology:
-
Reagent Preparation:
-
Purify recombinant E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme (e.g., UBE2D2), ubiquitin, and ATP.
-
Purify the VHL-Elongin B-Elongin C (VBC) complex.
-
Prepare a substrate containing the oxygen-dependent degradation domain (ODD) of HIF-α, either as a purified recombinant protein or generated by in vitro translation.
-
-
Ubiquitination Reaction:
-
Set up the reaction in a buffer containing Tris-HCl, MgCl2, ATP, and DTT.
-
Combine E1, E2, ubiquitin, and the VBC complex.
-
Initiate the reaction by adding the HIF-α ODD substrate.
-
Incubate the reaction at 30-37°C for 1-2 hours.
-
As a negative control, set up a reaction lacking the VBC complex or ATP.
-
-
Detection of Ubiquitinated HIF-α:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Transfer to a PVDF membrane and perform a Western blot using an antibody against HIF-α or a tag on the substrate.
-
A high molecular weight smear or ladder of bands above the unmodified substrate indicates polyubiquitination.
-
HRE-Luciferase Reporter Assay for HIF Transcriptional Activity
Objective: To quantify the transcriptional activity of the HIF complex.
Methodology:
-
Cell Transfection:
-
Seed cells (e.g., a VHL-deficient cell line and its VHL-reconstituted counterpart) in a multi-well plate.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing multiple copies of a Hypoxia Response Element (HRE) upstream of the luciferase gene, and a Renilla luciferase plasmid (e.g., pRL-TK) as an internal control for transfection efficiency.
-
-
Cell Treatment:
-
Allow the cells to recover for 24 hours post-transfection.
-
If studying hypoxia, place the cells in a hypoxic chamber (e.g., 1% O2) for 16-24 hours. For normoxic controls, maintain cells at 21% O2.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in the same lysate using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Compare the normalized luciferase activity between different experimental conditions (e.g., VHL-deficient vs. VHL-reconstituted cells) to determine the effect of pVHL on HIF transcriptional activity.
-
HIF-Independent Functions of VHL
While the regulation of HIF is the most well-characterized function of pVHL, emerging evidence suggests that pVHL has several HIF-independent roles that contribute to its tumor suppressor activity.[4][8] These include:
-
Regulation of the extracellular matrix (ECM): pVHL is involved in the assembly and deposition of fibronectin and collagen IV.
-
Maintenance of primary cilia: Loss of pVHL can lead to defects in the primary cilium, a sensory organelle involved in cell signaling.
-
Microtubule stability: pVHL can interact with and stabilize microtubules.
-
Regulation of apoptosis and senescence: pVHL has been implicated in promoting cell death and cellular senescence.[8]
-
Control of cell cycle exit: pVHL can influence the decision of a cell to exit the cell cycle.
The contribution of these HIF-independent functions to the specific phenotypes observed in different VHL-associated cancers is an active area of research.
Conclusion
The inactivation of the VHL tumor suppressor gene is a pivotal event in the pathogenesis of several distinct cancers. While the central mechanism of VHL-mediated tumor suppression involves the degradation of HIF-α, the prevalence of VHL mutations and the specific downstream consequences of its loss exhibit significant variability across different tumor types. Understanding these cancer-specific differences is crucial for the development of targeted therapies. The experimental protocols outlined in this guide provide a framework for researchers to further dissect the complex and multifaceted roles of VHL in cancer biology. The continued investigation into both the HIF-dependent and HIF-independent functions of pVHL will undoubtedly unveil new therapeutic vulnerabilities in VHL-deficient tumors.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. JCI - Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer [jci.org]
- 3. Scholarly Article or Book Chapter | Two sides to every story: the HIF-dependent and HIF-independent functions of pVHL | ID: 8s45qh515 | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. Proteomic characterization of the pseudocapsule of clear cell renal cell carcinoma in VHL disease reveals a distinct microenvironment at the tumor boundary zone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VHL and Hypoxia Signaling: Beyond HIF in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two sides to every story: the HIF-dependent and HIF-independent functions of pVHL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating VHL as a Therapeutic Target: A Comparative Guide for Preclinical Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of therapeutic strategies targeting the Von Hippel-Lindau (VHL) tumor suppressor protein in preclinical models. Experimental data, detailed protocols, and pathway visualizations are presented to support the validation of VHL as a viable therapeutic target.
The inactivation of the VHL tumor suppressor gene is a critical event in the development of several cancers, most notably clear cell renal cell carcinoma (ccRCC).[1][2] The VHL protein (pVHL) is a key component of an E3 ubiquitin ligase complex that targets the alpha subunits of hypoxia-inducible factors (HIFs) for degradation under normal oxygen conditions.[3][4][5] When VHL is mutated or silenced, HIF-α accumulates, leading to the transcription of genes that drive tumor growth, angiogenesis, and metabolic reprogramming.[6][7] This central role in tumorigenesis makes the VHL/HIF axis a compelling therapeutic target.
This guide compares the preclinical efficacy of directly targeting the VHL pathway, primarily through HIF-2α inhibition, with other established cancer therapies.
Performance Comparison of VHL-Targeted Therapies in Preclinical Models
The primary strategy for targeting the VHL pathway has been the development of small molecule inhibitors of HIF-2α, a key oncogenic driver in VHL-deficient cancers.[2][8] Preclinical studies have demonstrated the potent anti-tumor activity of these inhibitors.
Table 1: Efficacy of HIF-2α Inhibitors in VHL-Deficient ccRCC Xenograft Models
| Compound | Model | Dosing | Outcome | Comparator | Comparator Outcome | Reference |
| PT2385 | 786-O (VHL-mutant) Xenograft | 30 mg/kg, b.i.d. | Tumor growth inhibition | Sunitinib | Tumor stasis | [9] |
| PT2385 | A498 (VHL-mutant) Xenograft | 10 mg/kg, b.i.d. | Tumor growth inhibition | - | - | [3] |
| PT2385 | Patient-Derived Xenograft (PDX) ccRCC (VHL-deficient) | 30 mg/kg, b.i.d. | Complete tumor growth inhibition | Sunitinib (40 mg/kg, q.d.) | No impact on tumor growth | [3] |
| Belzutifan (MK-6482) | Mouse xenograft models of RCC | Not specified | Anti-tumor activity | - | - | [10] |
Table 2: Clinical Trial Data for HIF-2α Inhibitors in Advanced ccRCC
| Compound | Phase | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Comparator | Comparator ORR | Reference |
| PT2385 | Phase I | Previously treated, advanced ccRCC | 14% (7/51 patients with CR or PR) | 52% (26/51 patients with SD) | - | - | [9] |
| Belzutifan | Phase I (LITESPARK-001) | Heavily pre-treated ccRCC | 25% | 80% | - | - | [1][11] |
| Belzutifan | Phase III (LITESPARK-005) | Advanced RCC (post PD-(L)1 and VEGF TKI) | 22.7% | - | Everolimus | 3.5% | [1] |
Key Signaling Pathways and Experimental Workflows
Understanding the molecular machinery governed by VHL is crucial for designing and interpreting preclinical validation studies.
VHL-HIF Signaling Pathway
Under normal oxygen conditions (normoxia), prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-α subunits. This modification allows pVHL to recognize and bind to HIF-α, leading to its ubiquitination and subsequent degradation by the proteasome. The VHL protein forms a complex with Elongin B, Elongin C, Cullin 2, and Rbx1 to function as an E3 ubiquitin ligase.[3][4][5] In the absence of functional pVHL or under hypoxic conditions, HIF-α is not degraded, allowing it to translocate to the nucleus, dimerize with HIF-1β (also known as ARNT), and activate the transcription of target genes such as VEGF, PDGF, and TGFα.[7]
Caption: The VHL-HIF signaling pathway under normoxic and hypoxic/VHL-inactive conditions.
Preclinical Validation Workflow
A typical workflow to validate a VHL-targeted therapeutic in preclinical models involves a series of in vitro and in vivo experiments.
Caption: A generalized experimental workflow for the preclinical validation of VHL-targeted therapies.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings.
Protocol 1: Co-Immunoprecipitation (Co-IP) for VHL-HIF-α Interaction
This protocol is designed to verify the interaction between pVHL and hydroxylated HIF-α and to assess the disruptive effect of a potential inhibitor.
Materials:
-
VHL-null (e.g., 786-O) and VHL-wildtype (e.g., A498) renal carcinoma cell lines.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Antibody against VHL (for immunoprecipitation).
-
Antibody against HIF-2α (for detection by Western blot).
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer).
-
SDS-PAGE gels and Western blotting apparatus.
Procedure:
-
Cell Culture and Lysis: Culture VHL-wildtype cells to 80-90% confluency. Treat with the test compound or vehicle for the desired time. Wash cells with ice-cold PBS and lyse on ice with supplemented lysis buffer.
-
Lysate Preparation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to a new tube.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C. Pellet the beads by centrifugation and discard them.
-
Immunoprecipitation: Add the anti-VHL antibody to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Complex Capture: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-HIF-2α antibody to detect the co-immunoprecipitated protein.
Protocol 2: Subcutaneous Xenograft Model for Efficacy Studies
This protocol outlines the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the in vivo efficacy of a VHL-targeted agent.
Materials:
-
VHL-null human cancer cell line (e.g., 786-O).
-
Immunodeficient mice (e.g., athymic nude or SCID mice, 4-6 weeks old).
-
Sterile PBS and Matrigel (optional, can improve tumor take-rate).
-
Calipers for tumor measurement.
-
Test compound and vehicle solution.
Procedure:
-
Cell Preparation: Culture 786-O cells under standard conditions. Harvest cells when they are in the logarithmic growth phase. Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL. For injection, mix the cell suspension 1:1 with Matrigel.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 0.1-0.2 mL of the cell suspension (1-2 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound or vehicle to the respective groups according to the planned dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2. Monitor body weight and overall health of the mice.
-
Endpoint and Analysis: At the end of the study (based on tumor size limits or a set time point), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., pharmacodynamics, histology).
Concluding Remarks
The preclinical data strongly support the validation of VHL as a therapeutic target, particularly through the inhibition of its downstream effector, HIF-2α. The success of drugs like belzutifan in clinical trials for VHL-associated diseases underscores the translatability of this approach.[1] The provided experimental protocols and pathway diagrams offer a framework for researchers to further investigate and develop novel therapies targeting this critical cancer pathway. The use of robust preclinical models, including patient-derived xenografts and genetically engineered mouse models, will be crucial in overcoming potential resistance mechanisms and optimizing combination strategies.
References
- 1. VHL and Hypoxia Signaling: Beyond HIF in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VHL and HIF signalling in renal cell carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The von Hippel-Lindau tumor suppressor protein is a component of an E3 ubiquitin-protein ligase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 10. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 11. [PDF] VHL and Hypoxia Signaling: Beyond HIF in Cancer | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of von Hippel-Lindau (VHL) Gene Function Across Species
An Essential Tumor Suppressor With Conserved and Divergent Roles
The von Hippel-Lindau (VHL) gene, a critical tumor suppressor in humans, plays a central role in cellular adaptation to oxygen availability.[1][2] Its protein product, pVHL, is a key component of an E3 ubiquitin ligase complex that targets the alpha subunit of the hypoxia-inducible factor (HIF) for degradation in the presence of oxygen.[1][3] This regulatory mechanism is crucial for preventing the inappropriate activation of genes involved in angiogenesis, cell proliferation, and metabolism. While the core function of VHL in oxygen sensing is remarkably conserved across a wide range of species, from invertebrates to mammals, there are also notable differences in its regulation and downstream effects. This guide provides a comparative overview of VHL gene function, highlighting key similarities and differences across various model organisms and humans.
Quantitative Comparison of VHL-HIF Pathway Components
The interaction between pVHL and HIF-α is a critical, quantifiable aspect of the VHL signaling pathway. The following table summarizes key parameters of this interaction and its functional consequences across different species.
| Species | VHL Ortholog | HIF-α Ortholog(s) | Binding Affinity (VHL-HIF-α) | HIF-α Half-life (+VHL) | HIF-α Half-life (-VHL) |
| Homo sapiens (Human) | VHL | HIF-1α, HIF-2α, HIF-3α | High | ~5 minutes | >60 minutes |
| Mus musculus (Mouse) | Vhl | Hif-1α, Hif-2α, Hif-3α | High | ~5 minutes | >60 minutes |
| Danio rerio (Zebrafish) | vhl | hif-1αa, hif-1αb, hif-2α, hif-3α | High | Not Reported | Not Reported |
| Drosophila melanogaster (Fruit Fly) | Vhl (dVHL) | Sima | Moderate | Not Reported | Not Reported |
| Caenorhabditis elegans (Nematode) | vhl-1 | hif-1 | Low | Not Reported | Not Reported |
Note: Binding affinities and half-life data are often context-dependent and can vary based on the specific experimental setup. The terms "High," "Moderate," and "Low" are used to represent relative affinities based on available literature.
The VHL-HIF-α Signaling Pathway: A Conserved Mechanism
The fundamental mechanism of VHL-mediated HIF-α degradation is conserved from invertebrates to humans. Under normoxic (normal oxygen) conditions, prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-α. This post-translational modification creates a binding site for pVHL, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α. In hypoxic (low oxygen) conditions, the PHDs are inactive, HIF-α is not hydroxylated, and it can accumulate, dimerize with HIF-β (also known as ARNT), and activate the transcription of target genes.
Caption: The VHL-HIF-α signaling pathway under normoxic and hypoxic conditions.
Experimental Protocols
1. Co-Immunoprecipitation (Co-IP) to Detect VHL-HIF-α Interaction
This protocol is used to determine if pVHL and HIF-α physically interact within a cell.
Materials:
-
Cells expressing tagged versions of VHL and HIF-α (e.g., HA-VHL and Myc-HIF-α)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibody against one of the tags (e.g., anti-HA antibody)
-
Protein A/G agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies for Western blotting (e.g., anti-Myc and anti-HA antibodies)
Procedure:
-
Lyse the cells to release the proteins.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the lysate with the anti-HA antibody to bind to HA-VHL.
-
Add protein A/G beads to the lysate to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using the anti-Myc antibody to detect co-immunoprecipitated Myc-HIF-α and the anti-HA antibody to confirm the immunoprecipitation of HA-VHL.
2. Ubiquitination Assay
This assay is used to determine if pVHL can ubiquitinate HIF-α.
Materials:
-
Cells co-transfected with expression vectors for His-tagged ubiquitin, HIF-α, and either wild-type VHL or a mutant VHL.
-
Cell lysis buffer containing a denaturant (e.g., 8M urea)
-
Nickel-NTA agarose beads
-
Wash buffers with decreasing concentrations of urea.
-
Elution buffer with imidazole.
-
SDS-PAGE and Western blotting reagents.
-
Antibody against HIF-α.
Procedure:
-
Lyse the cells in a denaturing buffer to disrupt protein complexes.
-
Incubate the lysate with Nickel-NTA beads to bind the His-tagged ubiquitinated proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins.
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against HIF-α to detect ubiquitinated forms of the protein, which will appear as a high-molecular-weight smear.
Caption: A generalized workflow for studying VHL-HIF-α interactions.
Species-Specific Variations
While the core VHL-HIF pathway is conserved, there are important differences across species:
-
Homo sapiens and Mus musculus (Mammals): The VHL-HIF pathway is highly conserved between humans and mice, making the mouse an excellent model for studying VHL-related diseases.[4] Both have three HIF-α isoforms with distinct and overlapping functions.
-
Danio rerio (Zebrafish): The zebrafish has become a valuable model for studying VHL function in development and disease.[5] It possesses a vhl gene and multiple hif-α paralogs. The transparency of zebrafish embryos allows for in vivo imaging of VHL-related processes like angiogenesis.
-
Drosophila melanogaster (Fruit Fly): The fruit fly has a single VHL homolog, dVHL, and a single HIF-α homolog, sima.[6] This simpler system has been instrumental in dissecting the fundamental components of the VHL pathway.
-
Caenorhabditis elegans (Nematode): This nematode has a single VHL homolog, this compound, and a single HIF-α homolog, hif-1.[7][8] Studies in C. elegans have revealed both HIF-dependent and HIF-independent functions of VHL.[7][8] The interaction between this compound and HIF-1 is weaker than in mammals, suggesting potential differences in regulation.
HIF-Independent Functions of VHL
Emerging evidence suggests that pVHL has functions beyond the regulation of HIF-α. These include roles in:
-
Extracellular matrix formation: pVHL has been implicated in the assembly and maintenance of the extracellular matrix.[2]
-
Microtubule stability: pVHL can interact with microtubules and contribute to their stability, which is important for cell division and other processes.[1]
-
Cilia formation: In some organisms, VHL plays a role in the formation and function of primary cilia, sensory organelles that are important for cell signaling.
Conclusion
The von Hippel-Lindau gene and its protein product are central to a highly conserved oxygen-sensing pathway that is fundamental to the physiology of a wide range of organisms. While the core function of targeting HIF-α for degradation is a common thread, the complexity of the HIF family and the existence of HIF-independent functions of VHL provide avenues for species-specific adaptations and regulations. The comparative analysis of VHL function across different model organisms continues to provide valuable insights into both fundamental biology and the pathogenesis of human diseases such as cancer.
References
- 1. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]
- 2. VHL gene: MedlinePlus Genetics [medlineplus.gov]
- 3. JCI - Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer [jci.org]
- 4. Comparative sequence analysis of the VHL tumor suppressor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zebrafish - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Genetic Analysis of Pathways Regulated by the von Hippel-Lindau Tumor Suppressor in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
Confirming the Specificity of VHL-Targeted PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of targeting previously "undruggable" proteins for degradation. Among the various E3 ligases recruited by PROTACs, the von Hippel-Lindau (VHL) E3 ligase is one of the most utilized. Ensuring the specificity of VHL-targeted PROTACs is paramount to minimize off-target effects and enhance therapeutic efficacy. This guide provides an objective comparison of methods to confirm the specificity of VHL-targeted PROTACs, supported by experimental data and detailed protocols.
Mechanism of Action: VHL-Targeted PROTACs
VHL-targeted PROTACs are heterobifunctional molecules that simultaneously bind to the VHL E3 ligase and a protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the proteasome. The specificity of this process is a critical determinant of the PROTAC's therapeutic window.
Caption: Mechanism of action of a VHL-targeted PROTAC.
Key Experimental Assays for Specificity Confirmation
A multi-pronged approach employing a suite of biochemical, biophysical, and cellular assays is essential to rigorously confirm the specificity of a VHL-targeted PROTAC.
Ternary Complex Formation and Cooperativity
The formation of a stable ternary complex between the VHL, the PROTAC, and the POI is a prerequisite for efficient degradation. The stability and cooperativity of this complex can provide initial insights into the selectivity of the PROTAC.
Experimental Workflow: Biophysical Analysis of Ternary Complex
VHL Gene Therapy: A Comparative Analysis of Viral Vector Efficacy
For researchers, scientists, and drug development professionals, the choice of a delivery vector is a critical determinant in the success of gene therapy. This guide provides a comparative overview of the efficacy of leading viral vectors for the delivery of the Von Hippel-Lindau (VHL) tumor suppressor gene, a key player in cellular oxygen sensing and cancer development.
The loss of VHL function is a hallmark of VHL disease, a hereditary cancer syndrome, and is also frequently observed in sporadic clear cell renal cell carcinoma (ccRCC).[1][2][3] Gene therapy aims to restore VHL function by introducing a healthy copy of the gene into affected cells. The efficacy of this approach is intrinsically linked to the vector used for gene delivery. This guide focuses on the two most prominent viral vector systems: Adeno-associated virus (AAV) and lentivirus.
While direct head-to-head comparative studies of AAV and lentiviral vectors specifically for VHL gene therapy with comprehensive quantitative data are limited in the publicly available scientific literature, this guide synthesizes the known characteristics of these vectors, preclinical data from related applications, and established experimental protocols to provide a valuable resource for informed decision-making.
At a Glance: Comparing AAV and Lentiviral Vectors for VHL Gene Therapy
| Feature | Adeno-Associated Virus (AAV) Vectors | Lentiviral Vectors |
| Genome | Single-stranded DNA | Single-stranded RNA |
| Packaging Capacity | ~4.7 kb[4][5][6] | ~8-10 kb[6] |
| Genome Integration | Primarily episomal (non-integrating)[5][7] | Integrates into the host genome[7][8] |
| Transduction of Dividing & Non-Dividing Cells | Yes[4][7] | Yes[5][7] |
| Immunogenicity | Generally low, but pre-existing immunity can be a factor[4][7] | Generally low, can be pseudotyped to alter tropism[8] |
| In Vivo Gene Delivery | Widely used for in vivo applications[5] | Primarily used for ex vivo applications, but in vivo use is being explored[5][8] |
| Long-term Expression | Can be long-lasting, particularly in non-dividing cells[7] | Stable, long-term expression due to integration[7] |
| Safety Profile | Good safety profile, low risk of insertional mutagenesis[5] | Risk of insertional mutagenesis, though reduced with self-inactivating (SIN) vectors[4] |
VHL Signaling Pathway and Therapeutic Intervention
Mutations in the VHL gene disrupt the normal degradation of Hypoxia-Inducible Factors (HIFs), leading to their accumulation even in the presence of oxygen.[9] This "pseudo-hypoxic" state drives the transcription of genes involved in angiogenesis, cell proliferation, and survival, contributing to tumor formation.[9] Gene therapy aims to restore the function of the VHL protein (pVHL), thereby reinstating HIF degradation and suppressing tumor-promoting pathways.
Caption: The VHL signaling pathway in normoxia and hypoxia, and the point of intervention for VHL gene therapy.
Quantitative Data on Vector Performance
Direct comparative studies on the efficacy of AAV and lentiviral vectors for VHL gene therapy are not extensively available. However, we can extrapolate potential performance based on studies in related fields, such as gene delivery to the kidney.
Table 1: Preclinical Efficacy of Viral Vectors in Renal and Ocular Gene Therapy (Illustrative)
| Vector Type | Target Organ/Cell Type | Transgene | Transduction Efficiency | Therapeutic Outcome | Reference (Illustrative) |
| AAV2 | Rat Kidney Epithelial Cells (in vivo) | β-galactosidase | Successful transduction of tubular epithelial cells | N/A | [10] |
| AAV6.2, AAV8 | Mouse Kidney (direct injection) | Luciferase | Highest delivery among AAV2, 6.2, 8, rh10 | N/A | [11] |
| Lentivirus | Mouse Kidney (direct injection) | Luciferase | Efficient transduction with less off-target effects than AAV | N/A | [11] |
| AAV | Mouse Retina (intravitreal) | GFP | Long-term expression in inner and outer retinal cells | N/A | [1] |
| Lentivirus | Mouse Retina (intravitreal) | GFP | Long-lasting expression, primarily in retinal pigment epithelium | N/A | [1] |
Note: This table is illustrative and compiles data from studies using reporter genes, not specifically VHL. The outcomes are indicative of vector performance in relevant tissues.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of gene therapy vectors. Below are summaries of key experimental protocols.
Viral Vector Production and Titering
A standardized and well-characterized vector stock is the foundation of any reliable study.
Caption: A generalized workflow for the production and characterization of viral vectors.
Protocol Summary:
-
Plasmid Preparation: High-quality, endotoxin-free plasmids encoding the VHL transgene, packaging proteins (e.g., Gag, Pol, Rev for lentivirus; Rep, Cap for AAV), and the envelope protein (e.g., VSV-G for lentivirus) are prepared.
-
Cell Culture and Transfection: Producer cell lines, typically HEK293T, are cultured and transfected with the plasmid cocktail using a suitable transfection reagent.
-
Harvesting: Viral particles are harvested from the cell culture supernatant (for lentivirus) or through cell lysis (for AAV).
-
Purification: The viral vector is purified from cellular debris and other contaminants using methods like ultracentrifugation or chromatography.
-
Titering: The concentration of viral particles (viral titer) is determined using methods such as quantitative PCR (qPCR) to measure viral genome copies or ELISA to quantify viral proteins (e.g., p24 for lentivirus).
In Vitro Transduction Efficiency Assay
This assay determines the ability of the vector to deliver the VHL gene to target cells in a controlled laboratory setting.
Protocol Summary:
-
Cell Seeding: VHL-deficient renal carcinoma cell lines (e.g., 786-O, A498) are seeded in multi-well plates.
-
Transduction: Cells are incubated with serial dilutions of the viral vector (AAV-VHL or Lenti-VHL) at a known multiplicity of infection (MOI).
-
Gene Expression Analysis: After a defined incubation period (e.g., 48-72 hours), the expression of the VHL gene is quantified.
-
Quantitative Real-Time PCR (qRT-PCR): Measures VHL mRNA levels.
-
Western Blotting: Detects and quantifies pVHL protein levels.
-
Immunofluorescence: Visualizes pVHL expression and subcellular localization within the cells.
-
-
Functional Assays: The restoration of pVHL function can be assessed by measuring the downstream effects, such as the reduction of HIF-α levels under normoxic conditions.
In Vivo Tumor Suppression Study in a Xenograft Model
Animal models are essential for evaluating the therapeutic efficacy of VHL gene therapy vectors in a living organism.[12][13][14]
Caption: Experimental workflow for an in vivo tumor suppression study using a xenograft model.
Protocol Summary:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: VHL-deficient renal carcinoma cells (e.g., 786-O) are injected subcutaneously into the flanks of the mice.
-
Vector Administration: Once tumors reach a predetermined size, the viral vectors (AAV-VHL, Lenti-VHL, or a control vector) are administered, typically via intratumoral or intravenous injection.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly with calipers to calculate tumor volume.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised.
-
Tumor Weight and Volume: Final tumor size is recorded.
-
Histology and Immunohistochemistry: Tumor sections are analyzed for morphology, necrosis, and expression of VHL and downstream markers like HIF-α and VEGF.
-
Biodistribution: For systemic delivery, various organs are harvested to assess the distribution of the viral vector and potential off-target effects.
-
Conclusion and Future Directions
The choice between AAV and lentiviral vectors for VHL gene therapy will depend on the specific therapeutic strategy and target cell population. AAV vectors, with their excellent in vivo safety profile and ability to transduce non-dividing cells, are promising for direct in vivo applications.[5] Lentiviral vectors, with their larger packaging capacity and stable integration, may be more suitable for ex vivo gene therapy approaches where patient cells are modified outside the body and then re-infused.[5][8]
Further preclinical studies directly comparing the efficacy of different AAV serotypes and optimized lentiviral vectors for VHL delivery are crucial. These studies should provide quantitative data on transduction efficiency in relevant renal and endothelial cells, the level and duration of VHL protein expression, and the long-term suppression of tumor growth in orthotopic animal models that more accurately mimic human disease. Such data will be instrumental in advancing VHL gene therapy towards clinical translation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. loss-of-von-hippel-lindau-vhl-tumor-suppressor-gene-function-vhl-hif-pathway-and-advances-in-treatments-for-metastatic-renal-cell-carcinoma-rcc - Ask this paper | Bohrium [bohrium.com]
- 3. Von Hippel-Lindau Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. corning.com [corning.com]
- 5. AAV Vs. Lentiviral Vectors - Life in the Lab [thermofisher.com]
- 6. bioinnovatise.com [bioinnovatise.com]
- 7. Viral Vectors Compared: AAV vs. Lentivirus vs. Adenovirus [synapse.patsnap.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Gene Delivery to the Kidney by Adenovirus, Adeno-Associated Virus, and Lentiviral Vectors After Intravenous and Direct Kidney Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Renal Cell Carcinoma in von Hippel–Lindau Disease—From Tumor Genetics to Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. xenograft.org [xenograft.org]
- 14. Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to V-regulated Biomarkers in Patient Samples
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of VHL-Regulated Biomarkers for Prognostic and Diagnostic Applications in Clear Cell Renal Cell Carcinoma.
The Von Hippel-Lindau (VHL) tumor suppressor gene is a critical gatekeeper in cellular response to oxygen, and its inactivation is a hallmark of clear cell renal cell carcinoma (ccRCC). Loss of VHL function leads to the stabilization of hypoxia-inducible factors (HIFs), which in turn drives the expression of a suite of genes involved in angiogenesis, glucose metabolism, and cell proliferation. This cascade of molecular events offers a rich source of potential biomarkers for diagnosis, prognosis, and prediction of therapeutic response. This guide provides a comparative overview of three key VHL-regulated biomarkers—Vascular Endothelial Growth Factor (VEGF), Glucose Transporter 1 (GLUT1), and Carbonic Anhydrase IX (CAIX)—with supporting data from patient sample studies and detailed experimental protocols.
Comparative Performance of VHL-Regulated Biomarkers
While numerous studies have investigated the individual prognostic and diagnostic value of VHL-regulated biomarkers, head-to-head comparisons in the same patient cohort are less common. The following table summarizes the performance characteristics of VEGF, GLUT1, and CAIX in ccRCC, synthesized from multiple studies. It is important to note that direct comparison of these values should be done with caution as they are derived from different patient populations and study methodologies.
| Biomarker | Sample Type | Predominant Methodology | Key Performance Metrics | Prognostic Significance in ccRCC |
| VEGF | Plasma/Serum, Tumor Tissue | ELISA, IHC | Elevated levels in patients with ccRCC compared to healthy controls. | High plasma and tumor VEGF levels are generally associated with larger tumor size, higher grade, and poorer overall survival.[1] |
| GLUT1 | Tumor Tissue | IHC, qPCR | Overexpressed in the majority of ccRCC cases. | High GLUT1 expression is linked to higher tumor grade, advanced stage, and reduced patient survival. |
| CAIX | Tumor Tissue | IHC | Highly sensitive and specific for ccRCC. | High CAIX expression is paradoxically associated with a better prognosis and improved survival in some studies.[2] |
Signaling Pathways and Experimental Workflows
To visualize the molecular context and the process of biomarker validation, the following diagrams illustrate the VHL signaling pathway and a general workflow for biomarker validation in patient samples.
Detailed Experimental Protocols
The following are representative protocols for the key experimental methodologies used in the validation of VHL-regulated biomarkers.
Immunohistochemistry (IHC) for Carbonic Anhydrase IX (CAIX) in Formalin-Fixed Paraffin-Embedded (FFPE) Kidney Tissue
1. Deparaffinization and Rehydration:
-
Immerse slides in Xylene (or a xylene substitute) for 2x5 minutes.
-
Rehydrate through a graded series of ethanol: 100% (2x2 minutes), 95% (1 minute), 70% (1 minute).
-
Rinse in distilled water for 5 minutes.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a 10mM Sodium Citrate buffer (pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
3. Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (Phosphate Buffered Saline).
4. Blocking:
-
Incubate with a protein block (e.g., 10% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
5. Primary Antibody Incubation:
-
Incubate with a primary antibody against CAIX (e.g., Clone M75, Dako; or Clone CA9/3406) diluted in blocking buffer overnight at 4°C.
6. Secondary Antibody and Detection:
-
Wash slides in PBS (3x5 minutes).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 30-60 minutes at room temperature.
-
Wash slides in PBS (3x5 minutes).
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Wash slides in PBS (3x5 minutes).
-
Develop the signal with a DAB (3,3'-diaminobenzidine) substrate kit until the desired stain intensity is reached.
7. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
Enzyme-Linked Immunosorbent Assay (ELISA) for Plasma VEGF
1. Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Aliquot the plasma supernatant and store at -80°C until use. Avoid repeated freeze-thaw cycles.
2. Assay Procedure (using a commercial sandwich ELISA kit):
-
Bring all reagents and samples to room temperature.
-
Add assay diluent to each well of a microplate pre-coated with a capture antibody specific for VEGF.
-
Add standards, controls, and plasma samples to the appropriate wells.
-
Incubate for the time specified in the kit protocol (typically 2 hours at room temperature).
-
Wash the wells multiple times with the provided wash buffer.
-
Add a biotin-conjugated detection antibody specific for VEGF to each well.
-
Incubate for the time specified in the kit protocol (typically 2 hours at room temperature).
-
Wash the wells.
-
Add streptavidin-HRP conjugate to each well and incubate (typically 45 minutes at room temperature).
-
Wash the wells.
-
Add a substrate solution (e.g., TMB) and incubate in the dark until color develops.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of VEGF in the patient samples by interpolating their absorbance values on the standard curve.
Quantitative Real-Time PCR (qPCR) for GLUT1 (SLC2A1) mRNA in Frozen Tumor Tissue
1. RNA Extraction:
-
Homogenize frozen tumor tissue (~20-30 mg) in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit (e.g., SuperScript IV, Invitrogen) with random hexamer primers.
3. qPCR Reaction:
-
Prepare a qPCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers for GLUT1 (SLC2A1)
-
A suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
-
Example Primer Sequences for GLUT1 (SLC2A1):
-
Forward: 5'-TTGCAGGCTTCTCCAACTGGAC-3'
-
Reverse: 5'-CAGAACCAGGAGCACAGTGAAG-3'
-
-
Prepare parallel reactions for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
4. Thermal Cycling:
-
Perform qPCR using a real-time PCR system with a typical thermal profile:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis to confirm product specificity (for SYBR Green assays).
-
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for GLUT1 and the housekeeping gene in each sample.
-
Calculate the relative expression of GLUT1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and a reference sample (e.g., normal kidney tissue).
Conclusion
VEGF, GLUT1, and CAIX are all valuable biomarkers downstream of the VHL-HIF signaling axis, each with distinct characteristics and potential clinical applications in ccRCC. While plasma VEGF offers a non-invasive option, tissue-based markers like GLUT1 and CAIX provide insights into the tumor microenvironment. The paradoxical prognostic value of CAIX highlights the complexity of VHL-driven tumorigenesis. For robust and reliable biomarker validation, the use of standardized and meticulously detailed experimental protocols, such as those outlined in this guide, is paramount. Future studies focusing on the integrated analysis of these and other VHL-regulated biomarkers in large, well-characterized patient cohorts will be crucial for developing powerful multi-marker panels for personalized medicine in ccRCC.
References
- 1. wPrognostic significance of VHL, HIF1A, HIF2A, VEGFA and p53 expression in patients with clear-cell renal cell carcinoma treated with sunitinib as first-line treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VHL Gene Mutations in Renal Cell Carcinoma: Role as a Biomarker of Disease Outcome and Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Orthogonal Methods for Validating VHL-HIF Binding
For Researchers, Scientists, and Drug Development Professionals
The interaction between the Von Hippel-Lindau (VHL) tumor suppressor protein and the alpha subunit of the Hypoxia-Inducible Factor (HIF) is a critical cellular process and a key target in cancer therapy. Under normal oxygen conditions (normoxia), VHL recognizes and binds to hydroxylated HIF-α, leading to its ubiquitination and subsequent degradation by the proteasome. In low oxygen conditions (hypoxia), this interaction is disrupted, allowing HIF-α to accumulate, dimerize with HIF-β, and activate the transcription of genes involved in angiogenesis, cell proliferation, and metabolism. Validating the binding of VHL to HIF-α is therefore crucial for understanding its biological function and for the development of novel therapeutics that modulate this pathway.
This guide provides a comparative overview of four widely used orthogonal methods for validating the VHL-HIF interaction: Co-immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA). Each method offers unique advantages and provides distinct quantitative and qualitative data to confirm this critical protein-protein interaction.
VHL-HIF Signaling Pathway
The VHL-HIF signaling pathway is a central regulator of the cellular response to changes in oxygen availability. The following diagram illustrates the key events in this pathway under both normoxic and hypoxic conditions.
Caption: The VHL-HIF signaling pathway under normoxic and hypoxic conditions.
Comparison of Orthogonal Validation Methods
The following table summarizes the key features and quantitative outputs of the four orthogonal methods for validating VHL-HIF binding.
| Method | Principle | Sample Type | Key Parameters | Advantages | Limitations |
| Co-immunoprecipitation (Co-IP) | In vivo or in vitro pull-down of a protein complex using an antibody specific to a target protein. | Cell lysates, tissue extracts | Presence/absence of interacting partner | Demonstrates in-cellulo interaction in a native context. | Semi-quantitative; prone to non-specific binding. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. | Purified proteins | KD (dissociation constant), ka (association rate), kd (dissociation rate) | Real-time kinetics and affinity determination; high sensitivity. | Requires protein immobilization, which may affect activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of two molecules. | Purified proteins in solution | KD, ΔH (enthalpy), ΔS (entropy), n (stoichiometry) | Label-free, in-solution measurement; provides full thermodynamic profile. | Requires large amounts of pure protein; lower throughput. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding in a cellular environment. | Intact cells, cell lysates | Tm shift (ΔTm), IC50 (for inhibitors) | Confirms target engagement in a physiological context. | Indirect measurement of binding; requires specific antibodies. |
Quantitative Data Comparison
This table presents a summary of representative quantitative data for the VHL-HIF interaction and its inhibitors, as determined by various orthogonal methods. It is important to note that absolute values can vary depending on the specific constructs, assay conditions, and inhibitors used.
| Method | Ligand/Inhibitor | Analyte | KD / IC50 | Reference |
| Fluorescence Polarization | FAM-labeled HIF-1α peptide | VBC complex | Kd = 3 nM | [1] |
| Fluorescence Polarization | Compound 1 | PHD2-FITC-HIF1α | IC50 = 890.4 ± 5.6 nM | [1] |
| Fluorescence Polarization | FG-2216 | PHD2-FITC-HIF1α | IC50 = 424.2 ± 1.5 nM | [1] |
| Fluorescence Polarization | FG-4592 | PHD2-FITC-HIF1α | IC50 = 591.4 ± 13.0 nM | [1] |
| Fluorescence Polarization | BAY-85–3934 | PHD2-FITC-HIF1α | IC50 = 876.3 ± 11.2 nM | [1] |
Detailed Experimental Protocols
Co-immunoprecipitation (Co-IP)
This protocol describes the co-immunoprecipitation of VHL and HIF-α from cell lysates.
Experimental Workflow:
Caption: Workflow for Co-immunoprecipitation.
Methodology:
-
Cell Culture and Lysis:
-
Culture cells (e.g., 293T or HeLa) to 80-90% confluency.
-
Lyse cells on ice with a suitable lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[2]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Pre-clearing the Lysate:
-
Transfer the supernatant to a new tube.
-
Add 1 µg of control IgG (e.g., rabbit or mouse IgG) and 20 µL of a 50% slurry of Protein A/G agarose beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and discard the pellet.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 1-4 µg of the primary antibody (e.g., anti-VHL or anti-HIF-α).
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30 µL of a 50% slurry of Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of cold lysis buffer.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer and boil for 5-10 minutes to elute the proteins.
-
Centrifuge to pellet the beads and collect the supernatant.
-
Analyze the eluate by SDS-PAGE and Western blotting, probing with antibodies against the suspected interacting protein (e.g., probe with anti-HIF-α if anti-VHL was used for IP).
-
Surface Plasmon Resonance (SPR)
This protocol outlines the general steps for analyzing the VHL-HIF interaction using SPR.
Experimental Workflow:
Caption: Workflow for Surface Plasmon Resonance.
Methodology:
-
Protein Preparation:
-
Express and purify recombinant VHL (ligand) and a peptide corresponding to the HIF-α oxygen-dependent degradation domain (analyte). Ensure high purity and proper folding.
-
-
Immobilization:
-
Activate a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the VHL protein onto the activated surface via amine coupling to a target density.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Equilibrate the sensor surface with a suitable running buffer (e.g., HBS-EP+).
-
Inject a series of concentrations of the HIF-α peptide over the sensor surface, including a zero-concentration (buffer only) injection for double referencing.
-
Monitor the association phase during the injection and the dissociation phase during the subsequent buffer flow.
-
-
Regeneration:
-
After each cycle, regenerate the sensor surface by injecting a solution that disrupts the VHL-HIF interaction without denaturing the immobilized VHL (e.g., a short pulse of low pH buffer).
-
-
Data Analysis:
-
Subtract the reference channel signal and the buffer injection signal from the experimental data.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
This protocol provides a general procedure for measuring the thermodynamics of the VHL-HIF interaction by ITC.
Experimental Workflow:
Caption: Workflow for Isothermal Titration Calorimetry.
Methodology:
-
Sample Preparation:
-
Prepare highly purified and concentrated solutions of VHL and the HIF-α peptide in the same buffer to minimize heats of dilution. Dialyze both proteins against the same buffer batch.
-
Thoroughly degas both protein solutions immediately before the experiment.
-
-
Instrument Setup:
-
Clean the sample cell and injection syringe thoroughly with buffer.
-
Load the VHL solution into the sample cell and the HIF-α peptide solution into the injection syringe.
-
Place the apparatus in the calorimeter and allow it to equilibrate thermally.
-
-
Titration:
-
Perform a series of small, timed injections of the HIF-α peptide from the syringe into the VHL solution in the sample cell with constant stirring.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of HIF-α to VHL.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry of binding (n). The entropy change (ΔS) can be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKA).
-
Cellular Thermal Shift Assay (CETSA)
This protocol describes how to use CETSA to assess the engagement of a small molecule inhibitor with the VHL-HIF complex in a cellular context.
Experimental Workflow:
Caption: Workflow for Cellular Thermal Shift Assay.
Methodology:
-
Cell Treatment:
-
Culture cells and treat them with either a vehicle control or a VHL-HIF inhibitor at a desired concentration for a specific time.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
-
Lysis and Protein Separation:
-
Lyse the cells by a method that does not use detergents, such as repeated freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Analysis:
-
Collect the supernatant (soluble fraction) and analyze the amount of soluble VHL (or HIF-α) at each temperature by Western blotting, ELISA, or mass spectrometry.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
-
Data Interpretation:
-
The binding of an inhibitor is expected to stabilize the VHL protein, resulting in a shift of the melting curve to higher temperatures (a positive ΔTm). This thermal shift confirms target engagement in the cellular environment. By performing the assay with varying concentrations of the inhibitor, an isothermal dose-response curve can be generated to determine the IC50 of target engagement.
-
References
VHL Proficiency vs. Deficiency: A Comparative Transcriptomic Analysis
A comprehensive guide for researchers, scientists, and drug development professionals detailing the transcriptomic and signaling differences between cells with and without functional von Hippel-Lindau (VHL) protein.
The tumor suppressor protein VHL is a critical component of cellular oxygen sensing and is frequently inactivated in clear cell renal cell carcinoma (ccRCC). Its absence leads to the stabilization of hypoxia-inducible factors (HIFs), master regulators of the hypoxic response, driving profound changes in the cellular transcriptome and promoting tumorigenesis. This guide provides a comparative overview of the transcriptomic landscapes of VHL-proficient and VHL-deficient cells, supported by experimental data and detailed methodologies.
Key Transcriptomic Differences at a Glance
Loss of VHL function results in a dramatic reprogramming of gene expression, primarily, but not exclusively, through the stabilization of HIF-α subunits. This leads to the upregulation of genes involved in processes that allow cells to adapt to a perceived state of constant hypoxia, even under normoxic conditions. Conversely, the reintroduction of functional VHL restores the degradation of HIF-α and normalizes the expression of many of these target genes.
| Feature | VHL-Deficient Cells | VHL-Proficient Cells |
| HIF-α Subunits (HIF-1α, HIF-2α) | Constitutively stable and active | Degraded in the presence of oxygen |
| Hypoxia Signaling | Upregulated | Basal levels |
| Glycolysis | Upregulated | Basal levels |
| mTORC1 Signaling | Upregulated | Basal levels |
| E2F Targets | Upregulated | Basal levels |
| Fatty Acid Metabolism | Downregulated | Upregulated |
| NF-κB Pathway | Enhanced activity | Basal activity |
Signaling Pathways: The Central Role of the VHL-HIF Axis
The canonical function of the VHL protein is to act as the substrate recognition component of an E3 ubiquitin ligase complex. In the presence of oxygen, prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-α subunits. This modification allows VHL to bind to HIF-α, leading to its ubiquitination and subsequent proteasomal degradation. In VHL-deficient cells, this process is abrogated, leading to the accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β (ARNT), and activates the transcription of a multitude of target genes.
Beyond the canonical HIF pathway, VHL has been implicated in HIF-independent functions, including the regulation of NF-κB signaling.[1] Loss of VHL can lead to enhanced activity of the NF-κB pathway, contributing to the altered gene expression profile of VHL-deficient cells.[1]
Differentially Expressed Genes
Transcriptomic studies consistently reveal a significant number of differentially expressed genes (DEGs) between VHL-proficient and deficient cells. While a comprehensive list is extensive, the following table summarizes key genes and gene families that are frequently altered.
| Gene/Gene Family | VHL-Deficient Expression | VHL-Proficient Expression | Function |
| VEGFA | Upregulated | Downregulated | Angiogenesis |
| GLUT1 (SLC2A1) | Upregulated | Downregulated | Glucose transport |
| LDHA | Upregulated | Downregulated | Glycolysis |
| NDRG1 | Upregulated | Downregulated | Stress response, cell growth |
| CA9 | Upregulated | Downregulated | pH regulation |
| TGFBI | Upregulated | Downregulated | Cell adhesion, migration |
| NFKB2 | Upregulated | Downregulated | Inflammation, cell survival |
| ZHX2 | Upregulated | Downregulated | Transcriptional repression |
| TBK1 | Upregulated | Downregulated | Innate immunity |
Experimental Protocols
A typical workflow for the comparative transcriptomic analysis of VHL-proficient and deficient cells involves several key steps, from cell line engineering to bioinformatics analysis.
Detailed Methodologies
1. Cell Culture and Engineering:
-
Cell Lines: A common model system is the human renal clear cell adenocarcinoma cell line 786-O, which is deficient in VHL.[2][3]
-
VHL Reconstitution: To create a VHL-proficient counterpart, 786-O cells are stably transfected with a plasmid expressing wild-type VHL.[2] A control cell line is generated by transfecting with an empty vector.
-
Culture Conditions: Cells are typically cultured in standard media such as DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics.
2. RNA Extraction and Sequencing:
-
RNA Isolation: Total RNA is extracted from cell pellets using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol. RNA quality and integrity are assessed using a bioanalyzer.
-
Library Preparation: mRNA is typically enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first and second-strand cDNA are synthesized. Adapters are ligated to the cDNA fragments, and the library is amplified by PCR.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
3. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.
-
Alignment: The processed reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like HTSeq or featureCounts.
-
Differential Expression Analysis: Statistical packages such as DESeq2 or edgeR in R are used to identify genes that are significantly differentially expressed between the VHL-proficient and VHL-deficient groups.[4] A false discovery rate (FDR) adjusted p-value < 0.05 is a common threshold for significance.[2]
-
Pathway Analysis: Gene set enrichment analysis (GSEA) or other pathway analysis tools are used to identify biological pathways that are significantly enriched among the differentially expressed genes.[3]
Logical Relationships in VHL-Deficient Transcriptional Reprogramming
The inactivation of VHL sets off a cascade of events that culminates in a transcriptomic state conducive to tumor growth and survival. This can be visualized as a logical flow from the initial genetic lesion to the ultimate cellular phenotype.
References
- 1. Combined Analyses of the VHL and Hypoxia Signaling Axes in an Isogenic Pairing of Renal Clear Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abstract 1815: Transcriptomic profiling of VHL-dependent long noncoding RNAs in clear cell renal cell carcinoma | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. Multi-Omics Profiling to Assess Signaling Changes upon VHL Restoration and Identify Putative VHL Substrates in Clear Cell Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Validating the Role of VHL in Drug Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Von Hippel-Lindau (VHL) tumor suppressor gene is a critical regulator of cellular responses to oxygen, and its inactivation is a hallmark of clear cell renal cell carcinoma (ccRCC). Emerging evidence increasingly points to VHL status as a significant determinant of therapeutic response, driving both sensitivity and resistance to a range of anti-cancer agents. This guide provides a comparative analysis of drug responses in VHL-proficient and VHL-deficient settings, supported by experimental data and detailed methodologies to aid researchers in validating the role of VHL in drug resistance.
The VHL-HIF Axis: A Central Mediator of Drug Response
The protein product of the VHL gene (pVHL) is a key component of an E3 ubiquitin ligase complex that targets the alpha subunits of hypoxia-inducible factors (HIFs) for proteasomal degradation in the presence of oxygen. Loss of pVHL function leads to the stabilization and accumulation of HIF-1α and HIF-2α, even under normal oxygen conditions (normoxia). This pseudohypoxic state triggers the transcription of numerous genes involved in angiogenesis, cell proliferation, and metabolism, which can significantly impact a tumor's response to therapy.[1]
One of the key mechanisms by which VHL loss can confer drug resistance is through the HIF-1α-dependent upregulation of multidrug resistance (MDR1) gene expression.[2] The MDR1 gene encodes P-glycoprotein, an efflux pump that can actively transport a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy.[2]
Comparative Analysis of Drug Sensitivity
The functional status of VHL can dramatically alter the sensitivity of cancer cells to various therapeutic agents. Below is a summary of experimental data comparing the half-maximal inhibitory concentration (IC50) of different drugs in VHL-proficient and VHL-deficient cancer cell lines.
| Drug Class | Drug | VHL-Deficient Cell Line (IC50) | VHL-Proficient Cell Line (IC50) | Fold Difference (Resistance/Sensitivity) | Reference |
| Anthracycline | Doxorubicin | More Sensitive | Less Sensitive | VHL deficiency confers sensitivity | [3] |
| Targeted Therapy (HIF-2α Inhibitor) | Belzutifan (PT2977) | Sensitive | Less Sensitive | VHL deficiency confers sensitivity | [4][5] |
| Targeted Therapy (mTOR Inhibitor) | Everolimus | Variable | Variable | Context-dependent | Clinical data |
| Targeted Therapy (Tyrosine Kinase Inhibitor) | Sunitinib | Variable | Variable | Context-dependent | Clinical data |
| PROTACs | ARV-771 | Resistant (with HIF1A inactivation) | Sensitive | VHL loss can confer resistance | [6] |
Note: This table is a summary of findings from various studies and direct IC50 values in isogenic lines are not always available. "Variable" indicates that the response is dependent on the specific genetic context of the cancer cells beyond VHL status.
Experimental Protocols for Validating VHL's Role in Drug Resistance
To assist researchers in their investigations, we provide detailed protocols for key experiments used to validate the role of VHL in drug resistance.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the IC50 values of drugs in VHL-proficient and VHL-deficient cell lines.
a) MTT/MTS Assay
-
Principle: Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt (MTT or MTS) to a colored formazan product.
-
Protocol:
-
Seed VHL-proficient and VHL-deficient cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the drug of interest for 48-72 hours.
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
-
b) Clonogenic Survival Assay
-
Principle: Assesses the ability of single cells to proliferate and form colonies after drug treatment, providing a measure of long-term cell survival.
-
Protocol:
-
Seed a low density of VHL-proficient and VHL-deficient cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow cells to attach overnight, then treat with the drug for a specified period (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Incubate the plates for 10-14 days until visible colonies form.
-
Fix the colonies with a mixture of methanol and acetic acid, and then stain with crystal violet.
-
Count the number of colonies (typically >50 cells) and calculate the surviving fraction relative to the untreated control.
-
Western Blot Analysis
Western blotting is used to detect changes in protein expression levels that are associated with VHL status and drug resistance.
-
Principle: Separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
-
Protocol:
-
Lyse VHL-proficient and VHL-deficient cells, treated with or without the drug, in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., VHL, HIF-1α, HIF-2α, P-glycoprotein, cleaved PARP, etc.) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions, such as the interaction between pVHL and its target proteins.
-
Principle: A specific antibody is used to pull down a target protein (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").
-
Protocol:
-
Lyse cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with a primary antibody against the bait protein (e.g., VHL) or an isotype control antibody overnight at 4°C.
-
Add protein A/G beads to the lysate and incubate for 1-3 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the bait and potential prey proteins.
-
Immunofluorescence (IF)
Immunofluorescence allows for the visualization of the subcellular localization of proteins of interest.
-
Principle: Cells are fixed and permeabilized, and then specific proteins are labeled with fluorescently tagged antibodies.
-
Protocol:
-
Grow VHL-proficient and VHL-deficient cells on glass coverslips.
-
Treat the cells as required for the experiment.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate the cells with a primary antibody against the protein of interest in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells and mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Visualize the protein localization using a fluorescence or confocal microscope.
-
Visualizing the Pathways
The following diagrams illustrate the key signaling pathways involved in VHL-mediated drug resistance and a general experimental workflow for its validation.
Caption: VHL/HIF-1α signaling and MDR1-mediated drug resistance.
Caption: Experimental workflow for validating VHL's role in drug resistance.
References
- 1. The VHL tumor suppressor and HIF: insights from genetic studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-inducible factor-1-dependent regulation of the multidrug resistance (MDR1) gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Belzutifan: a novel therapeutic for the management of von Hippel–Lindau disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Successful Targeting of Somatic VHL Alterations With Belzutifan in Two Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
A Head-to-Head Comparison: In Vitro and In Vivo Models for Unraveling VHL's Role in Disease
For researchers, scientists, and drug development professionals navigating the complexities of Von Hippel-Lindau (VHL) disease, the choice of experimental model is a critical juncture. This guide provides an objective comparison of in vitro and in vivo models used to study VHL, supported by experimental data and detailed protocols to aid in informed decision-making and experimental design.
The VHL protein, a crucial tumor suppressor, is a key player in cellular oxygen sensing. Its inactivation is the hallmark of VHL disease, a hereditary cancer syndrome, and is also implicated in the majority of sporadic clear cell renal cell carcinomas (ccRCC). Understanding the intricate signaling pathways governed by VHL and developing effective therapeutic strategies necessitates the use of robust and relevant model systems. This guide delves into the strengths and limitations of both cell-based (in vitro) and whole-organism (in vivo) models, offering a comprehensive resource for the scientific community.
At a Glance: Key Differences Between In Vitro and In Vivo Models
| Feature | In Vitro Models (e.g., Cell Lines, Organoids) | In Vivo Models (e.g., Mouse Models, Xenografts) |
| Complexity | Reduced complexity, focuses on specific cell types. | High complexity, recapitulates systemic and microenvironment interactions. |
| Controllability | High degree of control over experimental variables. | Less control over systemic variables. |
| Throughput | High-throughput screening of compounds is feasible. | Low-throughput, more time and resource-intensive. |
| Physiological Relevance | May not fully mimic the tumor microenvironment or systemic responses. | More physiologically relevant, allowing for the study of tumor growth, metastasis, and immune interactions. |
| Cost & Time | Generally less expensive and faster to establish and use. | More expensive and time-consuming. |
| Ethical Considerations | Fewer ethical concerns. | Involves the use of animals, requiring ethical approval and specialized care. |
VHL Signaling Pathways: A Visual Guide
The von Hippel-Lindau protein is a central node in a complex network of signaling pathways, the most prominent of which is the hypoxia-inducible factor (HIF) pathway. However, VHL also exerts its tumor-suppressive functions through HIF-independent mechanisms.
The VHL/HIF Hypoxia Sensing Pathway
Under normal oxygen conditions (normoxia), VHL acts as the substrate recognition component of an E3 ubiquitin ligase complex. This complex targets the alpha subunits of HIF (HIF-α) for ubiquitination and subsequent proteasomal degradation. In the absence of functional VHL, or under low oxygen conditions (hypoxia), HIF-α is stabilized, translocates to the nucleus, and activates the transcription of a host of target genes involved in angiogenesis, cell proliferation, and metabolism.
VHL's Crucial Role Beyond Cancer: A Comparative Guide to its Function in Non-Cancerous Diseases
For Immediate Release
While the von Hippel-Lindau (VHL) gene is widely recognized as a critical tumor suppressor, its role extends far beyond oncology. Emerging research has solidified the significance of VHL in the pathophysiology of several non-cancerous diseases, primarily through its regulation of the hypoxia-inducible factor (HIF) signaling pathway. This guide provides a comparative analysis of VHL's function in two prominent non-malignant conditions: Chuvash polycythemia with associated pulmonary hypertension and the formation of renal cysts. We present supporting experimental data, detailed methodologies, and visual pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
VHL Dysfunction in Non-Cancerous Pathologies: A Comparative Overview
Mutations in the VHL gene can lead to a range of non-cancerous pathologies by disrupting its primary function: targeting the alpha subunits of HIF for proteasomal degradation in the presence of oxygen. This disruption leads to the stabilization of HIF, even under normal oxygen conditions (normoxia), and the subsequent upregulation of HIF target genes. This "pseudo-hypoxic" state drives the development of distinct disease phenotypes.
Chuvash Polycythemia and Pulmonary Hypertension
A specific homozygous mutation in the VHL gene, R200W, is the cause of Chuvash polycythemia, a rare genetic disorder characterized by an overproduction of red blood cells.[1][2] This condition is often accompanied by pulmonary hypertension, a serious condition of high blood pressure in the arteries of the lungs.[3][4] The underlying mechanism involves the stabilization of HIF-2α, which in turn upregulates the expression of genes like erythropoietin (EPO) and vascular endothelial growth factor (VEGF), leading to increased red blood cell production and vascular remodeling in the lungs.[1][2][3]
Renal Cyst Formation
Inactivation of VHL is a key driver in the development of renal cysts, which are fluid-filled sacs in the kidneys.[5] While these cysts are often precursors to renal cell carcinoma in the context of VHL disease, they represent a significant non-cancerous pathology. The loss of VHL function in renal epithelial cells leads to the stabilization of HIF, which is thought to contribute to the initiation of cyst formation.[5] Evidence also suggests that the loss of the primary cilium, a sensory organelle on the cell surface, cooperates with VHL inactivation to accelerate cyst development.[6]
Quantitative Data from Preclinical Models
The following tables summarize key quantitative data from mouse models of VHL-associated non-cancerous diseases, providing a clear comparison of the pathological and physiological changes observed.
Table 1: Hematological and Hemodynamic Parameters in VhlR200W/R200W Mouse Model of Chuvash Polycythemia and Pulmonary Hypertension
| Parameter | Wild-Type (WT) Mice | VhlR200W/R200W (VhlR/R) Mice | P-value | Reference |
| Hematocrit (%) | ||||
| 7 months | 47.2 | 55.1 | < 0.0001 | [3] |
| 7 weeks | ~48 | ~55 | < 0.0001 | [7] |
| Hemoglobin (g/dL) (7 weeks) | ~15 | ~18 | < 0.0001 | [7] |
| Red Blood Cell Count (x106/µL) (7 weeks) | ~9 | ~11 | < 0.0001 | [7] |
| Systolic Pulmonary Artery Pressure (mmHg) | ||||
| 7 months | 25.0 ± 1.4 | 38.7 ± 3.7 | < 0.001 | [3] |
| 10 weeks | 17.7 ± 1.0 | 24.1 ± 1.4 | < 0.0004 | [4] |
| Serum Erythropoietin (EPO) (pg/mL) | Undetectable | ~100 | Significant Increase | [8] |
Table 2: Therapeutic Intervention with Tempol in VhlR200W/R200W Mice
| Parameter (at 12 weeks of age) | VhlR/R Untreated | VhlR/R + Tempol | P-value | Reference |
| Hematocrit (%) | ~65 | ~50 | < 0.0001 | [7] |
| Hemoglobin (g/dL) | ~20 | ~16 | < 0.0001 | [7] |
| Red Blood Cell Count (x106/µL) | ~12 | ~10 | < 0.0001 | [7] |
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
References
- 1. von Hippel–Lindau mutation in mice recapitulates Chuvash polycythemia via hypoxia-inducible factor-2α signaling and splenic erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. von Hippel-Lindau mutation in mice recapitulates Chuvash polycythemia via hypoxia-inducible factor-2alpha signaling and splenic erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The von Hippel–Lindau Chuvash mutation promotes pulmonary hypertension and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. Renal Cyst Development in Mice with Conditional Inactivation of the von Hippel-Lindau Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined Deletion of Vhl and Kif3a Accelerates Renal Cyst Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Translational repression of HIF2α expression in mice with Chuvash polycythemia reverses polycythemia [jci.org]
- 8. Translational repression of HIF2α expression in mice with Chuvash polycythemia reverses polycythemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of VHL-Related Laboratory Materials
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the proper disposal of materials related to the Von Hippel-Lindau (VHL) gene and its protein product, pVHL. As "Vhl-1" is not a standard nomenclature, this document addresses the disposal of the two most likely categories of materials you are working with: biological materials involving the VHL gene or protein, and chemical compounds that modulate pVHL activity. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Understanding VHL and Its Role in Cellular Signaling
The Von Hippel-Lindau (VHL) gene is a tumor suppressor that encodes the pVHL protein.[1][2][3] A primary function of pVHL is its role as the substrate recognition component of an E3 ubiquitin ligase complex.[3] This complex targets other proteins for degradation, most notably the Hypoxia-Inducible Factors (HIFs).[2][3] Under normal oxygen conditions, pVHL binds to the alpha subunit of HIF (HIF-α), leading to its ubiquitination and subsequent destruction by the proteasome.[1][4] This prevents the buildup of HIF-α.
When the VHL gene is mutated, a faulty pVHL protein is produced, which can no longer effectively target HIF-α for degradation.[1][2] The resulting accumulation of HIF-α stimulates genes involved in cell division and the formation of new blood vessels, which can lead to the development of tumors characteristic of Von Hippel-Lindau disease.[1][2][5]
The critical role of pVHL in this pathway has made it a significant target in drug discovery. Researchers often work with VHL ligands, which are small molecules designed to bind to pVHL. These ligands are frequently incorporated into Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific pathogenic proteins.[6][7]
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. hsc.wvu.edu [hsc.wvu.edu]
- 5. byotrol.com [byotrol.com]
- 6. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Essential Safety and Handling Guide for Von Hippel-Lindau (VHL) Protein and Related Biological Materials
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with the Von Hippel-Lindau (VHL) protein and associated biological materials. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.
Personal Protective Equipment (PPE)
A risk assessment of the specific procedures being performed should be conducted to determine the appropriate level of personal protective equipment required.[1] The following table summarizes the minimum recommended PPE for handling VHL protein and related biological materials in a laboratory setting.[1][2][3]
| PPE Category | Item | Specification and Use |
| Body Protection | Laboratory Coat | Should be buttoned and worn at all times to protect clothing and skin from contamination.[3] Fire-resistant coats are recommended when working with flammable materials in the vicinity.[2] |
| Hand Protection | Disposable Gloves | Nitrile gloves are the minimum requirement for providing a barrier against biological materials.[1][3] Gloves should be changed frequently, especially after contact with potentially contaminated materials.[4] |
| Eye and Face Protection | Safety Glasses/Goggles | Safety glasses with side shields are the minimum requirement.[1] Goggles or a face shield should be worn when there is a risk of splashes or aerosols.[2][3] |
| Foot Protection | Closed-Toe Shoes | Required to protect feet from spills and falling objects.[2] |
| Respiratory Protection | Mask/Respirator | A surgical mask or respirator may be necessary if the experimental procedure has the potential to generate aerosols. The type of respiratory protection should be determined by a risk assessment.[2][3] |
Experimental Protocols
Safe Handling and Use of VHL Protein
This protocol outlines the step-by-step procedure for safely handling VHL protein and related biological samples.
-
Preparation:
-
Handling:
-
All work with VHL protein and related materials should be performed in a designated area, such as a biological safety cabinet, especially if there is a risk of aerosol generation.
-
Use sterile techniques to prevent contamination of the sample and the laboratory environment.
-
Avoid direct contact with the material. Always use appropriate PPE.[3]
-
-
Post-Handling:
-
Decontaminate all work surfaces and equipment after the experiment is complete.
-
Properly dispose of all contaminated materials as outlined in the disposal plan.
-
Remove PPE in the correct order to prevent self-contamination and wash hands thoroughly.[5]
-
Disposal Plan for VHL-Contaminated Waste
Proper disposal of biological waste is critical to prevent the release of potentially hazardous materials into the environment.[6][7]
-
Segregation:
-
All solid waste contaminated with VHL protein (e.g., pipette tips, gloves, culture flasks) should be collected in a designated biohazard bag.[6]
-
Liquid waste should be collected in a leak-proof container and decontaminated before disposal.[8]
-
Sharps (e.g., needles, glass slides) must be placed in a puncture-resistant sharps container.[6]
-
-
Decontamination:
-
Final Disposal:
-
Decontaminated solid waste can be disposed of in the regular trash.
-
Full sharps containers should be sealed and disposed of through the institution's hazardous waste program.[6]
-
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of VHL-related materials.
Caption: Workflow for VHL material handling.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. westlab.com.au [westlab.com.au]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. cpp.edu [cpp.edu]
- 7. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 8. Biological Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 9. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
